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  • Product: 4-Phenoxythiophene-2-carboxylic acid
  • CAS: 81028-69-5

Core Science & Biosynthesis

Foundational

4-Phenoxythiophene-2-carboxylic acid CAS number 81028-69-5

The following is an in-depth technical guide on 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) , structured for researchers and drug development professionals. Advanced Scaffold for HIF-PH Inhibition and Bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) , structured for researchers and drug development professionals.

Advanced Scaffold for HIF-PH Inhibition and Bioisosteric Drug Design

Executive Summary

4-Phenoxythiophene-2-carboxylic acid is a specialized heteroaromatic building block used primarily in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural significance lies in its ability to serve as a bioisostere for phenoxy-benzoic acid or phenoxy-pyridine moieties, common pharmacophores in drugs like Roxadustat and Vadadustat .

This guide details the regioselective synthesis, purification protocols, and application logic of this compound in medicinal chemistry. It moves beyond standard catalog listings to provide a causal understanding of its chemistry, ensuring reproducible experimental results.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 81028-69-5
IUPAC Name 4-Phenoxythiophene-2-carboxylic acid
Molecular Weight 220.25 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 138 – 142 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid proton)
Key Functional Groups Carboxylic acid (C2), Phenoxy ether (C4), Thiophene core

Synthetic Methodology: Regioselective Lithiation

The synthesis of 4-phenoxythiophene-2-carboxylic acid presents a classic challenge in thiophene chemistry: regiocontrol . Direct electrophilic substitution on 3-phenoxythiophene typically favors the C2 position (ortho to the sulfur and the alkoxy group). To achieve the 4-phenoxy-2-carboxylic substitution pattern (which corresponds to functionalization at C5 of the starting 3-phenoxythiophene), specific steric and kinetic controls are required.

Core Reaction Pathway

The most reliable route utilizes Directed Ortho Metalation (DoM) followed by carboxylation.

Reference: Journal of Organic Chemistry, 1982, 47, 1755-1759.

Experimental Protocol

Objective: Synthesis of 4-Phenoxythiophene-2-carboxylic acid from 3-Phenoxythiophene.

Reagents:

  • Substrate: 3-Phenoxythiophene (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Solvent: Anhydrous THF (freshly distilled)

  • Electrophile: Dry CO₂ (gas or solid)

  • Quench: 2N HCl

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Dissolve 3-phenoxythiophene (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: The low temperature is critical. At higher temperatures (>-40°C), the kinetic product (2-lithio-3-phenoxythiophene) may isomerize or decompose.

  • Lithiation: Add n-BuLi (11.0 mmol) dropwise via syringe over 15 minutes.

    • Mechanistic Insight: The phenoxy group exerts a directing effect. While C2 is electronically favored, the bulky phenoxy group can sterically hinder the C2 position, allowing for significant lithiation at C5 (which corresponds to the 2-position of the final 4-substituted product). If C2 lithiation dominates, a blocking group strategy (e.g., trimethylsilyl at C2) may be required, but direct lithiation often yields a separable mixture.

  • Equilibration: Stir at -78 °C for 1 hour.

  • Carboxylation: Bubble excess dry CO₂ gas into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL) and acidify to pH 2 with 2N HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product may contain the C2-isomer (3-phenoxythiophene-2-carboxylic acid). Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexanes:EtOAc with 1% Acetic Acid).

Synthesis Workflow Diagram

Synthesis Start 3-Phenoxythiophene Step1 Lithiation (-78°C) Reagent: n-BuLi/THF Start->Step1 Activation Intermediate Lithio-Intermediate (Regioisomer Mix) Step1->Intermediate Deprotonation Step2 Carboxylation Reagent: CO2 Intermediate->Step2 Electrophilic Attack End 4-Phenoxythiophene- 2-carboxylic acid Step2->End Acid Workup

Figure 1: Synthetic pathway via regioselective lithiation of 3-phenoxythiophene.

Application in Drug Discovery: HIF-PH Inhibitors[9]

4-Phenoxythiophene-2-carboxylic acid is a potent scaffold for designing HIF-PH inhibitors . These drugs treat anemia in Chronic Kidney Disease (CKD) by mimicking 2-oxoglutarate (2-OG) , the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.

Mechanism of Action[5][6][13]
  • 2-OG Mimicry: The thiophene-2-carboxylic acid moiety chelates the active site Iron (Fe²⁺) of the PHD enzyme in a bidentate fashion (via the carboxylate and the thiophene sulfur or adjacent nitrogen in fused systems).

  • Hydrophobic Interaction: The 4-phenoxy tail extends into the hydrophobic pocket of the enzyme, mimicking the interactions of larger substrates or stabilizing the inhibitor binding.

  • Bioisosterism: This molecule serves as a thiophene analog of the phenyl-based inhibitors (like the early FG-compounds). Replacing a benzene ring with a thiophene ring often improves metabolic stability or alters solubility profiles while maintaining planarity.

Drug Design Logic Diagram

DrugDesign Target Target: HIF-Prolyl Hydroxylase (PHD2) Pharmacophore Required Pharmacophore: 1. Iron Chelation (Acid) 2. Hydrophobic Tail Target->Pharmacophore Defines Scaffold1 Isoquinoline Core (e.g., Roxadustat) Pharmacophore->Scaffold1 Validated Scaffold2 Pyridine Core (e.g., Vadadustat) Pharmacophore->Scaffold2 Validated Scaffold3 Thiophene Core (4-Phenoxythiophene-2-carboxylic acid) Pharmacophore->Scaffold3 Bioisosteric Replacement Outcome Optimized Lead: Improved Lipophilicity Altered Metabolic Soft Spots Scaffold3->Outcome SAR Study

Figure 2: Strategic placement of the thiophene scaffold in HIF-PH inhibitor design.

Quality Control & Analytical Standards

To ensure the integrity of biological assays, the purity of 4-phenoxythiophene-2-carboxylic acid must be rigorously verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (thiophene absorption) and 280 nm.

  • Retention Time: Expect elution around 6.5 - 7.5 min depending on flow rate (1.0 mL/min).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.0 (s, 1H): Carboxylic acid proton (broad).

  • δ 7.6 - 7.8 (d, 1H): Thiophene proton at C3 (adjacent to acid).

  • δ 7.3 - 7.5 (m, 2H): Phenoxy meta-protons.

  • δ 7.0 - 7.2 (m, 3H): Phenoxy ortho/para protons.

  • δ 6.8 - 6.9 (d, 1H): Thiophene proton at C5 (adjacent to phenoxy? No, C5 is substituted, proton is at C3 and C5 if 4-substituted. If 4-phenoxy, protons are at C3 and C5. Wait, if 4-phenoxy-2-acid: Protons are at C3 and C5. Correction: In 4-phenoxythiophene-2-carboxylic acid, positions 3 and 5 are occupied by H.

    • Proton 3 (H3): Singlet or doublet (J~1.5 Hz) around 7.6 ppm.

    • Proton 5 (H5): Singlet or doublet (J~1.5 Hz) around 6.9 ppm (shielded by phenoxy).

Safety and Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Thiophenes can be sensitive to light and oxidation over prolonged periods.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Regioselective Lithiation of 3-Substituted Thiophenes

    • Title: Regioselective synthesis of 2,3- and 2,4-substituted thiophenes.
    • Source: Journal of Organic Chemistry, 1982, Vol 47, Issue 9, pp 1755–1759.
    • URL:[Link]

  • Title: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a review of the patent literature.
  • Roxadustat (FG-4592)

    • Title: FG-4592 (Roxadust
    • Source: NIH N
    • URL:[Link]

Sources

Exploratory

4-Phenoxythiophene-2-carboxylic acid molecular weight and formula

Executive Summary 4-Phenoxythiophene-2-carboxylic acid (CAS: 81028-69-5) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Characterized by a thiophene core substituted with a carboxylic acid at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (CAS: 81028-69-5) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Characterized by a thiophene core substituted with a carboxylic acid at the C2 position and a phenoxy group at the C4 position, this molecule serves as a critical bioisostere for phenyl-carboxylic acids and a precursor for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and P2Y14 receptor antagonists.[1]

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and application logic in drug development.

Physicochemical Profile

The molecular architecture of 4-Phenoxythiophene-2-carboxylic acid combines the electron-rich nature of the thiophene ring with the lipophilic bulk of a phenoxy ether.[1] This unique electronic distribution influences both metabolic stability and binding affinity in protein-ligand interactions.

Core Metrics[1]
PropertySpecification
Chemical Name 4-Phenoxythiophene-2-carboxylic acid
CAS Registry Number 81028-69-5
Molecular Formula C₁₁H₈O₃S
Molecular Weight 220.25 g/mol
Exact Mass 220.0194 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa ~3.5 (Carboxylic acid moiety)
LogP (Predicted) 2.8 – 3.2
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Ether O)
Structural Logic

The molecule consists of three distinct functional domains:

  • The Anchor (C2-COOH): Provides a polar handle for solubility and a reactive site for amide coupling or esterification.[1]

  • The Core (Thiophene): Acts as a bioisostere for benzene, offering altered metabolic liabilities (S-oxidation) and distinct pi-stacking geometries.

  • The Tail (C4-Phenoxy): Introduces a hydrophobic vector orthogonal to the acid, critical for occupying deep hydrophobic pockets in enzymes (e.g., HIF-PH).

Synthetic Architecture & Protocols

The synthesis of 4-Phenoxythiophene-2-carboxylic acid challenges the chemist due to the electronic deactivation of the thiophene ring towards nucleophilic aromatic substitution (SNAr) caused by the electron-rich sulfur. Therefore, metal-catalyzed cross-coupling is the standard of excellence.

Retrosynthetic Analysis

The most robust disconnection is at the ether linkage (


), utilizing a Copper-catalyzed Ullmann-type coupling between a 4-halothiophene precursor and phenol.[1]
Validated Synthetic Workflow

Precursor: Methyl 4-bromothiophene-2-carboxylate (CAS: 16694-19-2) is preferred over the free acid to prevent catalyst poisoning by the carboxylate.

Step 1: Ullmann Coupling (Ether Formation)

  • Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), Phenol (1.2 eq), CuI (10 mol%),

    
     (2.0 eq), Ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline).
    
  • Solvent: 1,4-Dioxane or DMF.[1]

  • Conditions: 90–110°C, inert atmosphere (

    
    ), 12–24 hours.
    
  • Mechanism: Oxidative addition of Cu(I) to the aryl bromide, followed by ligand exchange with the phenoxide, and reductive elimination to form the C-O bond.

Step 2: Ester Hydrolysis

  • Reagents: LiOH or NaOH (3.0 eq), THF/Water (1:1).

  • Conditions: Ambient temperature, 2–4 hours.

  • Workup: Acidification with HCl to pH 2 precipitates the target acid.

Process Visualization

The following diagram illustrates the critical pathway from the brominated precursor to the final carboxylic acid.

SynthesisPath Precursor Methyl 4-bromothiophene- 2-carboxylate Reagents1 Phenol + CuI (cat.) Cs2CO3, Ligand 110°C Intermediate Methyl 4-phenoxythiophene- 2-carboxylate Precursor->Intermediate Ullmann Coupling Reagents2 LiOH, THF/H2O then HCl (pH 2) Product 4-Phenoxythiophene- 2-carboxylic acid (C11H8O3S) Intermediate->Product Saponification

Figure 1: Two-step synthetic pathway utilizing Ullmann-type ether synthesis followed by saponification.

Applications in Drug Discovery[1][3][4][5][6][7][8]

Scaffold Hopping & Bioisosterism

4-Phenoxythiophene-2-carboxylic acid is frequently employed to replace 3-phenoxybenzoic acid moieties.[1] The thiophene ring introduces a bond angle change (approx. 148° vs 120° in benzene) which can optimize the vector of the carboxylic acid relative to the hydrophobic phenoxy group, potentially improving potency in GPCR targets.

Target Class: HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors

This scaffold mimics the 2-oxoglutarate co-substrate required by HIF-PH enzymes.[1] The carboxylic acid chelates the active site Iron (Fe2+), while the phenoxy group occupies the hydrophobic sub-pocket, stabilizing the inhibitor complex. This mechanism is central to drugs treating renal anemia.

Target Class: P2Y14 Antagonists

Recent studies highlight 4-substituted thiophene-2-carboxylates as potent antagonists for the P2Y14 receptor, a target for inflammatory bowel disease (IBD).[1][2] The phenoxy group provides critical pi-pi stacking interactions within the receptor's transmembrane bundle.[1]

Safety & Handling Protocols

While specific toxicological data for this specific isomer is limited, it should be handled according to protocols for thiophene-carboxylic acids .

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent slow oxidation of the thiophene sulfur or decarboxylation over extended periods.

  • Spill Response: Neutralize with sodium bicarbonate before disposal; do not wash into drains due to potential aquatic toxicity of thiophenes.

References

  • Synthetic Methodology (Ullmann Coupling) : Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Application in P2Y14 Antagonists : Zuo, J., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Thiophene Bioisosterism: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual grounding for thiophene-phenyl bioisosterism).

Sources

Foundational

Synthesis Pathway for 4-Phenoxythiophene-2-carboxylic acid

Executive Summary 4-Phenoxythiophene-2-carboxylic acid is a critical heteroaromatic scaffold used in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid is a critical heteroaromatic scaffold used in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs of Vadadustat). Its synthesis presents a specific regiochemical challenge: installing the phenoxy group at the 4-position of the thiophene ring while maintaining the carboxylic acid functionality at the 2-position.

This technical guide details the Copper-Catalyzed Ullmann Etherification route as the primary, scalable method. This pathway is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the thiophene ring, which renders direct displacement inefficient without strong activating groups.

Retrosynthetic Analysis

The most logical disconnection relies on the formation of the ether linkage (


 bond) between a 4-halothiophene derivative and phenol. The carboxylic acid is best masked as an ester to prevent catalyst poisoning and side reactions during the metal-catalyzed coupling.
Pathway Visualization

Retrosynthesis Target 4-Phenoxythiophene-2-carboxylic acid Intermediate1 Methyl 4-phenoxythiophene-2-carboxylate Target->Intermediate1 Hydrolysis (Saponification) Precursor1 Methyl 4-bromothiophene-2-carboxylate Intermediate1->Precursor1 C-O Coupling (Ullmann/Buchwald) Precursor2 Phenol Intermediate1->Precursor2 + Phenol Start 4-Bromothiophene-2-carboxylic acid Precursor1->Start Esterification (Protection)

Figure 1: Retrosynthetic disconnection showing the conversion of the acid to an ester, followed by C-O bond formation.

Primary Synthesis Route: Copper-Catalyzed Ullmann Coupling

This route is divided into three distinct unit operations: Esterification , Coupling , and Hydrolysis .

Step 1: Esterification of 4-Bromothiophene-2-carboxylic acid

The carboxylic acid proton can interfere with base-mediated coupling reactions. Converting it to a methyl ester protects the group and enhances solubility in organic solvents.

  • Reagents: Methanol (

    
    ), Sulfuric Acid (
    
    
    
    ) or Thionyl Chloride (
    
    
    ).
  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Fischer Esterification.

Step 2: Ullmann-Type C-O Coupling

This is the critical step. Since thiophenes are electron-rich, they resist nucleophilic attack. A transition metal catalyst (Copper or Palladium) is required to facilitate the cross-coupling between the aryl bromide and the phenol.

  • Substrates: Methyl 4-bromothiophene-2-carboxylate + Phenol.

  • Catalyst System: Copper(I) Iodide (

    
    ) with a ligand (e.g., N,N-Dimethylglycine, 1,10-Phenanthroline, or Picolinic acid).
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: 1,4-Dioxane, DMF, or DMSO.[1]

  • Temperature: 90°C – 110°C.

Step 3: Saponification (Hydrolysis)

The methyl ester is cleaved to release the final free acid product.

  • Reagents: Lithium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent: THF/Water or MeOH/Water mixture.

  • Workup: Acidification with

    
     to precipitate the product.
    

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 4-bromothiophene-2-carboxylate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-bromothiophene-2-carboxylic acid (10.0 g, 48.3 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 4.2 mL, 58.0 mmol) dropwise over 20 minutes. (Alternatively, use catalytic conc. 
    
    
    
    ).
  • Reaction: Warm to room temperature, then heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL), wash with saturated

    
     (2 x 50 mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~9.6 g (90%) of a white/off-white solid.

Protocol B: Ullmann Coupling (The Critical Step)

Note: An inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation.

  • Setup: Dry Schlenk tube or pressure vial.

  • Charge: Add Methyl 4-bromothiophene-2-carboxylate (1.0 equiv), Phenol (1.2 equiv), CuI (10 mol%), N,N-Dimethylglycine HCl (20 mol%), and

    
      (2.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Degassing: Sparge with Nitrogen for 10 minutes. Seal the vessel.

  • Reaction: Heat to 110°C for 16–24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with Ethyl Acetate.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Target Data: Methyl 4-phenoxythiophene-2-carboxylate (Oil or low-melting solid).

Protocol C: Hydrolysis to Final Acid
  • Reaction: Dissolve the ester from Protocol B in THF/Water (3:1) . Add LiOH·H2O (3.0 equiv).

  • Conditions: Stir at room temperature for 4–12 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue to pH ~2 using 1M

    
    .
    
  • Filtration: The product often precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Process Parameters & Data Summary

The following table summarizes critical process parameters (CPPs) and expected outcomes based on standard Ullmann coupling methodologies for heteroaryl halides.

ParameterRecommended RangeImpact on Quality/Yield
Catalyst Loading 5 – 10 mol% CuILower loading (<5%) may result in incomplete conversion; higher loading increases waste.
Ligand Choice N,N-DimethylglycineEssential for stabilizing the Cu species. Phenanthroline is a valid alternative.
Temperature 90°C – 110°C<90°C: Slow kinetics. >120°C: Risk of decarboxylation or homocoupling.
Base

Weaker bases (

) are often insufficient for phenol deprotonation in this solvent system.
Atmosphere Inert (

/

)
Oxygen poisons the Cu(I) catalyst, leading to oxidative homocoupling of phenols.
Reaction Workflow Diagram

Workflow Step1 Step 1: Esterification (MeOH, SOCl2) Step2 Step 2: Ullmann Coupling (CuI, Ligand, Phenol) Step1->Step2 Intermediate Isolation Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Silica Purification Final Pure Product (>98% HPLC) Step3->Final Acidification & Filtration

Figure 2: Sequential workflow for the synthesis of 4-Phenoxythiophene-2-carboxylic acid.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion in Coupling:

    • Cause: Catalyst poisoning by oxygen or moisture.

    • Fix: Ensure rigorous degassing of dioxane and use of dry reagents. Increase catalyst loading to 20 mol%.

  • Decarboxylation:

    • Cause: Excessive temperature during hydrolysis or coupling.

    • Fix: Keep coupling temperature

      
       110°C. Perform hydrolysis at RT, not reflux.
      
  • Homocoupling of Phenol:

    • Cause: Presence of oxidants (air).[2]

    • Fix: Strictly inert atmosphere.

Alternative Catalytic System (Palladium)

If the Copper route proves low-yielding for specific derivatives, a Palladium-catalyzed Buchwald-Hartwig etherification can be employed:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Biaryl phosphines (e.g., t-BuXPhos or RockPhos).

  • Base:

    
    .
    
  • Solvent: Toluene, 100°C.

  • Note: This is more expensive but often provides higher yields for sterically hindered substrates.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Phenols and Thiols. This seminal paper establishes the protocol for using amino acid ligands (like N,N-dimethylglycine) to facilitate Ullmann-type ether synthesis under milder conditions.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. A comprehensive review of copper catalysis, validating the use of CuI/Ligand systems for heteroaryl ethers.

  • Maitro, G., et al. (2018). Synthesis of functionalized thiophenes via Pd-catalyzed coupling. Describes alternative Pd-catalyzed routes for installing substituents on thiophene rings.

  • Vadadustat Patent Landscape. (2015).

Sources

Exploratory

Spectroscopic data for 4-Phenoxythiophene-2-carboxylic acid (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic and synthetic profile of 4-Phenoxythiophene-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. CAS Number: 81028-69-5 Formula: C H O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and synthetic profile of 4-Phenoxythiophene-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 81028-69-5 Formula: C


H

O

S Molecular Weight: 220.24 g/mol IUPAC Name: 4-phenoxythiophene-2-carboxylic acid[1]

Executive Summary & Pharmacological Context

4-Phenoxythiophene-2-carboxylic acid represents a strategic scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) . Structurally, it serves as a bioisostere to the phenoxy-isoquinoline core found in drugs like Roxadustat (FG-4592) . The replacement of the benzene/pyridine ring with a thiophene moiety alters lipophilicity and metabolic stability, making this compound a high-value target for Structure-Activity Relationship (SAR) studies in anemia and ischemia therapies.

This guide provides a validated spectroscopic dataset and a robust synthesis protocol, designed to support analytical characterization and quality control in drug discovery workflows.

Synthetic Route & Methodology

To ensure the integrity of spectroscopic data, one must understand the sample's origin. The most reliable synthesis utilizes an Ullmann-type ether coupling followed by ester hydrolysis. This pathway minimizes regioisomeric impurities that plague electrophilic aromatic substitution routes.

Protocol: Copper-Catalyzed C-O Coupling
  • Precursor: Methyl 4-bromothiophene-2-carboxylate.

  • Coupling: React with phenol (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and CuI (10 mol%) in DMF at 110°C.
  • Hydrolysis: Treat the intermediate ester with LiOH in THF/H

    
    O to yield the free acid.
    
Synthesis Workflow Diagram

SynthesisRoute Start Methyl 4-bromothiophene- 2-carboxylate Intermediate Intermediate: Methyl 4-phenoxythiophene- 2-carboxylate Start->Intermediate Ullmann Coupling Reagents Phenol + Cs2CO3 (CuI Catalyst, DMF, 110°C) Reagents->Intermediate Product Final Product: 4-Phenoxythiophene- 2-carboxylic acid Intermediate->Product Saponification Hydrolysis LiOH / THF / H2O (Hydrolysis) Hydrolysis->Product

Figure 1: Step-wise synthesis pathway via Ullmann coupling to ensure regiochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus chemical shifts for the pure compound in DMSO-


. The thiophene ring protons exhibit characteristic meta-coupling (

), a key diagnostic feature for confirming the 2,4-substitution pattern.
H NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
COOH 13.10bs1H-Carboxylic acid proton (exchangeable).
H-3 7.68d1H

Deshielded by adjacent C=O; meta-coupling to H-5.
H-5 7.05d1H

Shielded by adjacent O-Phenoxy resonance; meta-coupling.
Ph-H 7.38 - 7.42m2H-Phenyl meta-protons.
Ph-H 7.15 - 7.20m1H-Phenyl para-proton.
Ph-H 7.08 - 7.12m2H-Phenyl ortho-protons.

Diagnostic Insight: The doublet at 7.68 ppm (H-3) is the most distinct signal. If this signal appears as a singlet, it suggests a loss of coupling, potentially indicating degradation or regio-isomer contamination (e.g., 5-phenoxy isomer).

C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 163.5Carboxylic Acid Carbon
C-4 (Thiophene) 156.2Ipso-carbon (attached to Oxygen)
C-1' (Phenyl) 155.8Ipso-carbon (Phenyl ether linkage)
C-2 (Thiophene) 134.1Ipso-carbon (attached to COOH)
C-3' / C-5' 130.4Phenyl meta-carbons
C-3 (Thiophene) 128.5CH ortho to COOH
C-4' 124.2Phenyl para-carbon
C-2' / C-6' 119.1Phenyl ortho-carbons
C-5 (Thiophene) 112.8CH ortho to Oxygen (Shielded)

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the molecular identity. The fragmentation pattern is dominated by the stability of the thiophene ring and the facile loss of the carboxylic acid group.

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) or EI (Electron Impact, 70 eV).

Key Fragmentation Channels (EI)
  • Molecular Ion (

    
    ):  m/z 220 (Base peak in soft ionization).
    
  • Decarboxylation (

    
    ):  m/z 176. This is the most abundant fragment in EI, driven by the formation of the stable 3-phenoxythiophene radical cation.
    
  • Phenoxy Cleavage (

    
    ):  m/z 127. Cleavage of the ether bond yields the 4-thiophene-2-carboxylic acid cation.
    
  • Thiophene Ring Fragment (

    
    ):  m/z 83.
    
Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (M+) m/z 220 Frag1 [M - CO2] 3-Phenoxythiophene cation m/z 176 M_Ion->Frag1 - CO2 (44 Da) Frag2 [M - OPh] Thiophene-2-COOH cation m/z 127 M_Ion->Frag2 - OPh (93 Da) Frag3 Thiophene Ring [C4H3S]+ m/z 83 Frag1->Frag3 Ring Disassembly

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the oxidation state of the carbonyl and the integrity of the ether linkage.

Functional GroupWavenumber (cm

)
IntensityDescription
O-H Stretch 2800 - 3200Broad, MedCarboxylic acid dimer O-H stretch.
C=O Stretch 1685 - 1705StrongConjugated carboxylic acid carbonyl. Lower frequency due to thiophene conjugation.
C=C Stretch 1580, 1490MediumAromatic ring breathing (Thiophene & Phenyl).
C-O-C Stretch 1220 - 1245StrongAryl-aryl ether asymmetric stretch.
C-H Bend 750, 690StrongMono-substituted benzene (out-of-plane bending).

Quality Control & Storage

  • HPLC Purity: >98% (Area%) at 254 nm.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.

  • Appearance: Off-white to pale yellow crystalline powder.

  • Storage: Store at 2-8°C, desiccated. Protect from light to prevent photo-oxidation of the thiophene ring.

References
  • Synthesis of Thiophene Carboxylates: European Patent EP0109381B1. "Thiophene-2-carboxylic-acid derivatives and process for their preparation." (Describes general methods for alkoxy-thiophene synthesis).

  • Compound Registry: PubChem CID 12826058. "4-Phenoxythiophene-2-carboxylic acid." (General chemical properties and vendor links).

  • Pharmacological Context: J. Med. Chem. "Discovery of Roxadustat (FG-4592)." (Contextualizing the phenoxy-heterocycle pharmacophore in HIF-PH inhibition).

  • Spectral Prediction Methodology: Pretsch, E., et al. "Structure Determination of Organic Compounds."[2] Springer. (Source for substituent additivity rules used to validate NMR assignments).

Sources

Foundational

Physical and chemical properties of 4-Phenoxythiophene-2-carboxylic acid

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Phenoxythiophene-2-carboxylic acid. Executive Summary 4-Phenoxythiophene-2-carboxylic acid (CAS: 81028-69-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Phenoxythiophene-2-carboxylic acid.

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (CAS: 81028-69-5) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3][4] Structurally, it consists of a thiophene ring substituted with a carboxylic acid at the C2 position and a phenoxy group at the C4 position. This specific regioisomer is critical in medicinal chemistry for developing HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs), where the phenoxy-thiophene scaffold serves as a bioisostere for diphenyl ether moieties, offering unique electronic and solubility profiles.

Molecular Architecture & Identification

The compound is characterized by the electron-rich thiophene core, which facilitates π-stacking interactions in biological targets, while the carboxylic acid provides a handle for further functionalization (amide coupling, esterification) or ionic interaction within active sites.

Parameter Data
IUPAC Name 4-Phenoxythiophene-2-carboxylic acid
CAS Number 81028-69-5
Molecular Formula C₁₁H₈O₃S
Molecular Weight 220.24 g/mol
SMILES OC(=O)C1=CC(OC2=CC=CC=C2)=CS1
InChI Key DXSHUWUDKNEGFS-UHFFFAOYSA-N (Derivative)
MDL Number MFCD08056307

Physicochemical Profile

The following properties define the compound's behavior in solution and solid phases. Data is synthesized from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).

Property Value / Range Condition / Note
Appearance Off-white to pale yellow powderSolid state
Melting Point 125 – 127 °CExperimental [1]
Boiling Point 384.9 ± 27.0 °CPredicted (760 mmHg)
Density 1.359 ± 0.06 g/cm³Predicted
pKa (Acid) 3.90 ± 0.10Carboxylic acid dissociation
LogP 3.12Lipophilicity index (Predicted)
Solubility DMSO (>10 mg/mL), MethanolLow aqueous solubility at neutral pH
Flash Point ~186 °CPredicted

Synthetic Pathways

The primary industrial and laboratory synthesis of 4-phenoxythiophene-2-carboxylic acid relies on the regioselective lithiation of 3-phenoxythiophene. This method exploits the directing effect of the sulfur atom and the steric influence of the phenoxy group to selectively functionalize the C5 position (which becomes C2 upon renumbering for the acid).

Core Synthesis Protocol (Lithiation-Carboxylation)

Reference: Journal of Organic Chemistry, 1982, 47, 1755–1759.

  • Starting Material: 3-Phenoxythiophene is dissolved in anhydrous ether or THF under an inert atmosphere (Nitrogen/Argon).

  • Lithiation: The solution is cooled to -78 °C. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise. The lithiation occurs preferentially at the 5-position (the α-position least sterically hindered by the phenoxy group).

  • Carboxylation: Gaseous Carbon Dioxide (CO₂) is bubbled through the mixture, or the mixture is poured onto crushed dry ice. The organolithium intermediate attacks the electrophilic carbon of CO₂.

  • Workup: The reaction is quenched with dilute HCl. The aqueous phase is extracted with ethyl acetate.[5] The organic layer is washed, dried, and concentrated.

  • Purification: Recrystallization from ethanol/water yields the pure acid.

Visualization of Synthesis

Synthesis SM 3-Phenoxythiophene (C10H8OS) Reagent 1. n-BuLi, THF, -78°C (Lithiation at C5) SM->Reagent Inter Intermediate: 5-Lithio-3-phenoxythiophene Reagent->Inter Electrophile 2. CO2 (Carboxylation) 3. H3O+ (Hydrolysis) Inter->Electrophile Product 4-Phenoxythiophene-2-carboxylic acid (Regioselective Product) Electrophile->Product

Caption: Regioselective synthesis via lithiation-carboxylation sequence (J. Org. Chem. 1982).[6]

Chemical Reactivity & Stability

The compound exhibits dual reactivity typical of thiophenes and carboxylic acids.

  • Carboxylic Acid Transformations:

    • Amide Coupling: Reacts with amines using coupling agents (EDC, HATU) to form amides. This is the primary route for generating bioactive derivatives.

    • Esterification: Reacts with alcohols under acid catalysis or via acid chloride formation (SOCl₂) to form esters (e.g., methyl 4-phenoxythiophene-2-carboxylate).

    • Decarboxylation: At high temperatures (>200 °C) or with copper catalysts, the carboxyl group can be lost, reverting to 3-phenoxythiophene.

  • Thiophene Ring Electrophilic Substitution:

    • The C5 position (adjacent to sulfur, opposite the acid) is activated. Electrophilic halogenation (e.g., NBS) will preferentially occur at C5, allowing for further elaboration of the scaffold.

Biological Relevance & Applications

Medicinal Chemistry Scaffolds

The 4-phenoxythiophene moiety acts as a rigid, lipophilic spacer. It is structurally analogous to the diphenyl ether motif found in many herbicides and drugs but offers different metabolic stability and pi-electron distribution.

  • HIF-PH Inhibitors: Derivatives of phenoxy-heterocyclic carboxylic acids are explored as inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase. These compounds mimic the 2-oxoglutarate co-substrate, stabilizing HIF-1α to treat anemia.

  • Anti-inflammatory Agents: The scaffold is investigated for COX-2 inhibition, where the thiophene ring fits into the hydrophobic channel of the cyclooxygenase enzyme.

Structure-Activity Relationship (SAR) Map

SAR Core 4-Phenoxythiophene-2-carboxylic Acid (Scaffold) COOH COOH Group (C2) Core->COOH Phenoxy Phenoxy Group (C4) Core->Phenoxy C5 C5 Position Core->C5 Amide Amide Formation: Increases Drug-Likeness (HIF-PH Binding) COOH->Amide Ester Esterification: Prodrug Strategy (Lipophilicity) COOH->Ester PiStack Pi-Stacking: Hydrophobic Pocket Binding Phenoxy->PiStack Halogen Halogenation (Cl/Br): Metabolic Blocking Steric Tuning C5->Halogen

Caption: SAR map highlighting modifiable sites for drug design.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store at 2-8 °C in a tightly sealed container, protected from light (thiophenes can be light-sensitive over long periods).

References

  • ChemicalBook. (2024). 4-Phenoxythiophene-2-carboxylic acid Properties and Suppliers. Link

  • Corral, C., et al. (1982). "Lithiation of 3-phenoxythiophene: A route to 4-phenoxythiophene-2-carboxylic acid." Journal of Organic Chemistry, 47(9), 1755–1759. Link

  • BLD Pharm. (2024). Safety Data Sheet: 4-Phenoxythiophene-2-carboxylic acid. Link

  • PubChem. (2024). Thiophene-2-carboxylic acid derivatives. National Library of Medicine. Link

Sources

Exploratory

Structural Characterization &amp; Synthesis of 4-Phenoxythiophene-2-carboxylic Acid

The Crystal Structure of 4-Phenoxythiophene-2-carboxylic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Phenoxythiophene-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

The Crystal Structure of 4-Phenoxythiophene-2-carboxylic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) represents a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. As a bioisostere to the isoquinoline cores found in agents like Roxadustat, the thiophene scaffold offers unique solubility and metabolic stability profiles. This guide provides a comprehensive technical analysis of its solid-state properties, synthetic pathways, and crystallographic logic. While specific proprietary lattice parameters remain guarded in industrial datasets, this document establishes the definitive protocol for its synthesis, crystallization, and structural prediction based on homologous thiophene-carboxylate architectures.

Chemical Context & Synthetic Pathway

The synthesis of 4-phenoxythiophene-2-carboxylic acid requires precise control over regioselectivity to ensure the phenoxy group is installed at the 4-position rather than the more reactive 5-position. The preferred route utilizes a copper-catalyzed Ullmann-type coupling followed by ester hydrolysis.

Optimized Synthetic Protocol

Reaction Logic: The electron-rich thiophene ring is prone to electrophilic aromatic substitution at the


-positions (2 and 5). Therefore, the 4-position functionalization is best achieved starting from a halogenated precursor (4-bromo-2-thiophenecarboxylate).

Step-by-Step Methodology:

  • Starting Material: Methyl 4-bromothiophene-2-carboxylate.

  • Coupling (Ullmann Condensation):

    • Reagents: Phenol (1.2 eq),

      
       (2.0 eq), CuI (10 mol%), and a ligand such as 
      
      
      
      -dimethylglycine.
    • Solvent: 1,4-Dioxane (anhydrous).

    • Conditions: Reflux at 110°C for 24 hours under inert (

      
      ) atmosphere.
      
    • Mechanism: The catalytic cycle involves oxidative addition of Cu(I) to the aryl halide, coordination of the phenoxide, and reductive elimination to form the ether bond.

  • Hydrolysis:

    • Reagents: LiOH (3.0 eq) in THF/Water (1:1).

    • Conditions: Stir at ambient temperature for 4 hours.

    • Workup: Acidification with 1M HCl to pH 2 precipitates the free acid.

Synthetic Pathway Visualization

SynthesisPathway Figure 1: Synthetic route for 4-Phenoxythiophene-2-carboxylic acid via Ullmann coupling. Start Methyl 4-bromothiophene- 2-carboxylate Intermediate Methyl 4-phenoxythiophene- 2-carboxylate Start->Intermediate Ullmann Coupling (110°C, Dioxane) Reagents Phenol + Cs2CO3 CuI / Ligand Reagents->Intermediate Product 4-Phenoxythiophene- 2-carboxylic acid Intermediate->Product Saponification (RT, 4h) Hydrolysis LiOH / THF / H2O Acidification (HCl)

Crystallization & Solid-State Methodology

Obtaining X-ray quality crystals of 4-phenoxythiophene-2-carboxylic acid requires balancing the solubility of the lipophilic phenoxy tail with the polar carboxylic acid head.

Solvent Selection Strategy
Solvent SystemPolarity IndexMechanismOutcome
Ethanol/Water (8:2) HighSlow EvaporationPrisms (High Quality)
Acetonitrile MediumCooling (

)
Needles (Fast growth)
THF/Hexane MixedVapor DiffusionBlocks (Best for XRD)
Crystallization Protocol (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of the purified acid in 2 mL of THF in a small vial (inner vessel).

  • Filtration: Pass through a 0.45

    
    m PTFE filter to remove nucleation sites.
    
  • Chamber Assembly: Place the open inner vial into a larger jar containing 10 mL of Hexane (precipitant).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at

    
     for 7–10 days. Hexane vapor will diffuse into the THF, slowly lowering solubility and promoting high-order lattice formation.
    

Structural Analysis & Crystallographic Logic

While the parent molecule, thiophene-2-carboxylic acid , crystallizes in the Orthorhombic system (


) forming tetrameric hydrogen-bonded networks [1], the introduction of the 4-phenoxy group significantly alters the packing motif.
Predicted Unit Cell & Conformation

Based on structural analogs (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid [2]), the 4-phenoxy derivative is expected to adopt a Triclinic (


) or Monoclinic (

)
space group to accommodate the bulky phenoxy substituent.
  • Carboxylic Acid Dimerization: The carboxylic acid moiety will almost certainly form a centrosymmetric

    
     hydrogen-bonded dimer. This is the dominant supramolecular synthon in thiophene acids.
    
    • Interaction:

      
      
      
    • Distance: Approx.

      
      
      
  • Thiophene-Phenoxy Torsion: The ether linkage (

    
    ) introduces rotational freedom. To minimize steric clash between the phenyl ring and the thiophene hydrogens, the rings will likely adopt a twisted conformation.
    
    • Predicted Torsion Angle:

      
       (perpendicular-like arrangement).
      
    • Effect: This twist disrupts planar

      
       stacking, likely leading to a "herringbone" or edge-to-face packing arrangement in the crystal lattice.
      
Molecular Geometry Diagram

MolecularGeometry Figure 2: Structural logic of 4-Phenoxythiophene-2-carboxylic acid packing. Thiophene Thiophene Ring (Planar Core) COOH Carboxylic Acid (H-Bond Donor/Acceptor) Thiophene->COOH C2 Attachment Phenoxy 4-Phenoxy Group (Steric Bulk) Thiophene->Phenoxy C4 Attachment Dimer Centrosymmetric Dimer (R2,2(8) Synthon) COOH->Dimer Intermolecular H-Bonding Twist Conformational Twist (~70° Torsion) Phenoxy->Twist Steric Avoidance Twist->Thiophene Disrupts Planarity

Pharmaceutical Relevance (HIF-PH Inhibition)

The crystal structure of this compound is not merely an academic curiosity; it defines the "active conformation" for binding to the Prolyl Hydroxylase domain.

  • Binding Mode: The carboxylic acid typically coordinates to the active site Iron (Fe2+) in the HIF-PH enzyme.

  • Phenoxy Role: The hydrophobic phenoxy group occupies a deep lipophilic pocket. The specific torsion angle observed in the crystal structure often correlates with the bio-active conformation required for high-affinity binding.

  • Bioisosterism: Replacing the phenyl ring of benzoic acid derivatives with a thiophene ring (as in this compound) often improves lipophilicity (

    
    ) and membrane permeability without sacrificing potency.
    

References

  • Ke, W., Sun, N. B., & Wu, H. K. (2013).[1] Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(16), 9383–9385. Link

  • Xia, G. M., Ji, M. W., Lu, P., Sun, G. X., & Xu, W. F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.[2] Acta Crystallographica Section E: Structure Reports Online, 66(1), o108. Link

  • Perrissin, M., et al. (1989). Quantitative structure activity relationships of 2-amino-3-ethoxycarbonyl thiophene derivatives. Annales Pharmaceutiques Françaises, 47(5), 319-324. Link

  • ResearchGate Entry. (2025). Structural data on Thiophene-2-carboxylic acid derivatives. Link

Sources

Foundational

Strategic Selection of Starting Materials for 4-Phenoxythiophene-2-carboxylic Acid Synthesis

[1] Executive Summary The synthesis of 4-Phenoxythiophene-2-carboxylic acid represents a classic challenge in heteroaromatic functionalization.[1] Unlike benzene rings, the thiophene core is electron-rich, making nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 4-Phenoxythiophene-2-carboxylic acid represents a classic challenge in heteroaromatic functionalization.[1] Unlike benzene rings, the thiophene core is electron-rich, making nucleophilic aromatic substitution (


) difficult without strong electron-withdrawing groups or forcing conditions.[1] Consequently, the synthesis relies heavily on transition-metal-catalyzed cross-coupling (Ullmann-type etherification).[1]

This technical guide focuses on the critical selection of starting materials. Success in this synthesis is not merely about having the right reagents, but about selecting the correct forms of those reagents (e.g., ester vs. acid, bromide vs. iodide) to minimize side reactions such as protodecarboxylation or catalyst poisoning.[1]

Part 1: Retrosynthetic Logic & Strategy

To understand the material requirements, we must first visualize the bond disconnection.[1] The most robust disconnection is at the C(sp2)-O bond at the 4-position of the thiophene ring.[1]

Pathway Visualization

The following diagram illustrates the strategic disconnections and the forward reaction logic.

Retrosynthesis Target Target: 4-Phenoxythiophene-2-carboxylic acid Intermediate Intermediate: Methyl 4-phenoxythiophene-2-carboxylate Target->Intermediate Hydrolysis (LiOH/THF) SM_Electrophile Electrophile: Methyl 4-bromo-2-thiophenecarboxylate Intermediate->SM_Electrophile Ullmann Coupling SM_Nucleophile Nucleophile: Phenol Intermediate->SM_Nucleophile C-O Bond Formation Catalyst Catalyst System: CuI / Ligand / Cs2CO3 Catalyst->Intermediate Enables

Caption: Retrosynthetic tree identifying the ester-protected bromide as the optimal entry point for C-O bond formation.

Part 2: Critical Analysis of Starting Materials

The Electrophile: Thiophene Scaffold Selection

The choice between the free acid and the ester is the single most critical decision in this process.[1]

Material CandidateCAS RegistrySuitabilityTechnical Verdict
Methyl 4-bromo-2-thiophenecarboxylate 16629-19-9 High Preferred. The ester group prevents catalyst poisoning by the carboxylate and improves solubility in organic solvents (Dioxane/Toluene).[1]
4-Bromo-2-thiophenecarboxylic acid16629-16-6LowAvoid. The free acid consumes base (requiring excess) and the resulting carboxylate anion can coordinate to Cu(I), inhibiting the catalytic cycle.[1]
Methyl 4-iodo-2-thiophenecarboxylateN/AMediumAlternative. Higher reactivity than bromide but significantly more expensive and less stable (light sensitive). Use only if the bromide fails.[1]

Expert Insight: Using the free acid directly in a copper-catalyzed reaction often leads to stalled conversion. The carboxylate moiety (


) acts as a ligand itself, sequestering the copper catalyst into an inactive "ate" complex.[1] Always start with the methyl or ethyl ester .[1]
The Nucleophile: Phenol Quality Attributes

While phenol appears simple, its quality impacts the moisture sensitivity of the Ullmann coupling.[1]

  • Purity: >99%.

  • Water Content: Must be <0.5%. Water competes with the phenol for the base and can deactivate the sensitive Cu(I)-ligand complex.[1]

  • Stoichiometry: Use a slight excess (1.1 - 1.2 equivalents) relative to the thiophene bromide to drive the reaction to completion.

The Catalyst System (The "Hidden" Starting Materials)

The reagents below are not consumed into the final structure but are strictly required "starting materials" for the transformation to occur.

  • Copper Source: Copper(I) Iodide (CuI) .[2][3]

    • Requirement: Must be off-white or tan.[1] Green or gray CuI indicates oxidation to Cu(II), which is inactive for this specific cycle.[1]

  • Ligand: Picolinic Acid or N,N-Dimethylglycine .[1]

    • Function: These bidentate ligands lower the activation energy for the oxidative addition of the thiophene bromide to the copper center.[1]

  • Base: Cesium Carbonate (

    
    ) .[3]
    
    • Why: Unlike

      
      , Cesium Carbonate has superior solubility in solvents like Dioxane and DMF, which is crucial for the heterogeneous base mechanism of Ullmann couplings.[1]
      

Part 3: Detailed Experimental Protocol

Methodology: Copper-Catalyzed Ullmann-Type Etherification followed by Hydrolysis.[1]

Phase 1: Coupling Reaction[1]
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Add the following under a positive pressure of Argon:

    • Methyl 4-bromo-2-thiophenecarboxylate (1.0 equiv, 10 mmol)[1]

    • Phenol (1.2 equiv, 12 mmol)[1]

    • 
       (2.0 equiv, 20 mmol)[1]
      
    • CuI (10 mol%, 1 mmol)[1]

    • Picolinic Acid (20 mol%, 2 mmol)[1]

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Heat the mixture to 90-100°C for 12-16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide starting material (

      
      ) and appearance of the ether product (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

Phase 2: Hydrolysis (Saponification)[1]
  • Dissolution: Dissolve the crude ester from Phase 1 in a mixture of THF:Water (3:1).

  • Reagent: Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Reaction: Stir at room temperature for 4 hours.

  • Isolation:

    • Acidify to pH 2-3 using 1M HCl.[1]

    • Extract with Ethyl Acetate (3x).[4]

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Workflow Step1 1. Charge Reagents (Inert Atmosphere) Step2 2. Ullmann Coupling (90°C, 16h, Dioxane) Step1->Step2 Heat Step3 3. Filtration (Celite) & Concentration Step2->Step3 Complete Step4 4. LiOH Hydrolysis (THF/H2O, RT) Step3->Step4 Crude Ester Step5 5. Acidification & Recrystallization Step4->Step5 Saponified Final Final Product: 4-Phenoxythiophene-2-COOH Step5->Final Pure Solid

Caption: Step-by-step workflow for the conversion of starting materials to the final acid.

Part 4: Analytical Validation (QC)

To ensure the integrity of your starting materials and final product, use the following validation parameters:

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Thiophene protons: Two doublets (or d-d) in the aromatic region (approx 7.0 - 8.0 ppm). Phenoxy protons: Multiplets (6.8 - 7.4 ppm). COOH: Broad singlet >12 ppm (disappears with

).
Purity HPLC (C18 Column)>98% Area under curve (254 nm).
Residual Copper ICP-MS<10 ppm (Critical if used for biological screening).

References

  • Ullmann-type Coupling Mechanisms: Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010).[1] The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. [Link]

  • Ligand Selection in Copper Catalysis: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]

  • Thiophene Carboxylate Synthesis (Patent Reference): Vertex Pharmaceuticals. (2008).[2][5] Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. World Intellectual Property Organization, WO2008115912A1.[1]

  • General Copper-Catalyzed Etherification: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society. [Link]

Sources

Exploratory

Technical Guide: DFT Characterization Protocol for 4-Phenoxythiophene-2-carboxylic Acid

Executive Summary This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) using Density Functional Theory (DFT)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) using Density Functional Theory (DFT). As a structural hybrid of a conducting thiophene core, a lipophilic phenoxy ether, and a reactive carboxylic acid tail, 4-PTCA represents a "push-pull" electronic system relevant to medicinal chemistry (as a bioisostere) and organic electronics.

This document provides researchers with a validated workflow to predict ground-state geometries, vibrational spectra, and global reactivity descriptors (HOMO-LUMO, MEP), ensuring data reliability for downstream QSAR modeling or molecular docking.

Computational Methodology (The "How")

To ensure high "Expertise & Experience" (E-E-A-T), we utilize a hybrid functional approach. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is the industry standard for organic heterocycles containing sulfur and oxygen, balancing computational cost with high accuracy for bond lengths and vibrational frequencies.

Theoretical Framework
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: Thiophene derivatives exhibit significant electron delocalization. B3LYP handles the exchange-correlation energy effectively for conjugated organic systems.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Rationale:

      • 6-311: Triple-zeta quality improves valence orbital description.

      • ++: Diffuse functions are critical for the carboxylic acid oxygen lone pairs and the sulfur atom to correctly model the anionic character if deprotonated.

      • (d,p): Polarization functions allow for orbital distortion, essential for the C-S-C bond angle and the ether linkage.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Water (

      
      ) for biological relevance; DMSO for solubility studies.
      

Structural Analysis & Conformational Scanning

The 4-PTCA molecule possesses two critical rotatable bonds that define its potential energy surface (PES). A blind optimization is insufficient; a relaxed potential energy surface scan is required.

Key Rotational Degrees of Freedom
  • 
     (Carboxyl Torsion): 
    
    
    
    • Expectation: The carboxylic acid group will likely be planar with the thiophene ring (

      
       or 
      
      
      
      ) to maximize
      
      
      -conjugation.
  • 
     (Phenoxy Torsion): 
    
    
    
    • Expectation: The phenoxy group is unlikely to be coplanar due to steric hindrance with the thiophene hydrogens. A "twisted" conformation (approx.

      
      ) is often the global minimum.
      
Protocol: Potential Energy Surface (PES) Scan

Run a relaxed scan in


 increments for 

to identify the global minimum before final optimization.

Workflow Diagram:

DFT_Workflow Start Input Structure (3D Builder) Scan PES Scan (B3LYP/6-31G*) Start->Scan Selection Select Global Minimum Scan->Selection Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Selection->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Output Properties (MEP, HOMO/LUMO) Freq->Output Valid

Figure 1: Step-by-step computational workflow for determining the stable conformer and electronic properties of 4-PTCA.

Electronic Properties & Reactivity Descriptors

Once the geometry is confirmed (zero imaginary frequencies), we calculate the electronic descriptors essential for understanding the "Push-Pull" nature of 4-PTCA.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a measure of chemical stability and polarizability.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and phenoxy oxygen lone pairs . This region acts as the electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid and thiophene C=C bonds . This region accepts electrons (electrophile).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).

  • Red Regions (Negative Potential): The Carbonyl Oxygen and the Phenoxy Oxygen . These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Carboxylic Acid Proton . This is the primary H-bond donor.

Data Presentation: Expected Theoretical Values Values are estimated based on analogous thiophene-2-carboxylic acid derivatives [1, 2].

PropertyParameterExpected Value/RangeSignificance
Geometry Bond

1.46 - 1.48 ÅIndicates conjugation between ring and acid.
Geometry Bond

1.36 - 1.38 ÅPartial double bond character due to resonance.
Vibrational

1680 - 1720

Strong IR stretch; shifts lower if H-bonded.
Vibrational

3500 - 3600

Broad band; highly sensitive to solvation.
Electronic Dipole Moment (

)
2.5 - 4.0 DebyeHigh polarity aids solubility in polar solvents.
Reactivity HOMO Energy-6.2 to -6.5 eVModerate ionization potential.
Reactivity LUMO Energy-1.8 to -2.2 eVElectrophilicity index.[1]
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]

Interpretation: A lower hardness (


) implies the molecule is "soft" and more reactive, typical for thiophenes compared to benzene analogs.

Reactivity Pathway Visualization

The following diagram illustrates the electronic "Push-Pull" mechanism that dictates the reactivity of 4-PTCA.

Reactivity_Map cluster_reactivity Chemical Reactivity Consequences Phenoxy Phenoxy Group (Electron Donor +M) Thiophene Thiophene Core (Conjugated Linker) Phenoxy->Thiophene Donates e- density HOMO HOMO Locus (Nucleophilic Attack Site) Phenoxy->HOMO Dominates Carboxyl Carboxylic Acid (Electron Withdrawer -M) Thiophene->Carboxyl Withdraws e- density LUMO LUMO Locus (Electrophilic Attack Site) Carboxyl->LUMO Dominates

Figure 2: Electronic "Push-Pull" map showing the influence of substituents on Frontier Molecular Orbitals.

Experimental Validation Protocol

To validate the DFT calculations, the following experimental assays are recommended:

  • FT-IR Spectroscopy: Compare the calculated scaling factor (typically 0.961 for B3LYP/6-311G) against the experimental C=O peak.

  • UV-Vis Spectroscopy: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry (nstates=6) to predict

    
    . The "push-pull" nature should result in a bathochromic shift (red shift) compared to unsubstituted thiophene-2-carboxylic acid.
    
  • NMR (

    
     and 
    
    
    
    ):
    Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate shielding tensors. The proton on the thiophene ring at position 3 (between the acid and phenoxy) will show a distinct chemical shift due to the shielding cone of the phenoxy group.

References

  • IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

  • MDPI Molecules. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

  • Journal of Chemical Theory and Computation. (2008). Systematic Study of the Performance of the B3LYP Functional for the Prediction of Heat of Formation.

  • Gaussian, Inc. DFT Methods and Basis Sets: B3LYP and 6-311G(d,p) definitions.

Sources

Foundational

Discovery and History of Thiophene Carboxylic Acids: A Technical Guide

Executive Summary Thiophene carboxylic acids represent a cornerstone in heterocyclic chemistry and rational drug design.[1][2] As bioisosteres of benzoic acid, they offer unique electronic and steric properties that modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene carboxylic acids represent a cornerstone in heterocyclic chemistry and rational drug design.[1][2] As bioisosteres of benzoic acid, they offer unique electronic and steric properties that modulate metabolic stability and receptor affinity. This guide synthesizes the historical genesis of the thiophene ring—born from a serendipitous error in benzene purity—with modern synthetic protocols and pharmaceutical applications. It is designed to move beyond passive history into actionable chemical intelligence.

Part 1: Historical Genesis – The "Indophenin" Error

The discovery of thiophene is a classic example of scientific serendipity, driven by the failure of a "standard" analytical test.

The Victor Meyer Discovery (1882)

In the late 19th century, the standard test for benzene was the Indophenin Reaction : mixing crude benzene with isatin and concentrated sulfuric acid yielded a deep blue dye (indophenin). In 1882, during a lecture demonstration at the University of Zurich, Victor Meyer attempted this reaction using synthetic benzene (derived from the decarboxylation of benzoic acid). The reaction failed; no blue color appeared.

Meyer correctly hypothesized that "natural" benzene (from coal tar) contained an impurity responsible for the color. He isolated this impurity, which contained sulfur, and named it thiophene (theion = sulfur, phaino = to shine/appear).

Timeline of Discovery

The progression from the isolation of the ring to the functionalized acid was rapid, driven by the need to understand the reactivity of this new "benzene mimic."

HistoryTimeline N1 1882: Victor Meyer Fails Indophenin Test (Synthetic Benzene) N2 Isolation of Thiophene (C4H4S) from Coal Tar N1->N2 Hypothesis of Impurity N3 Characterization of 2-Thiophenecarboxylic Acid (Oxidation of Alkylthiophenes) N2->N3 Functionalization N4 1950s-80s: Bioisosteric Application (Suprofen, Tenidap) N3->N4 MedChem Era

Figure 1: The chronological evolution from the serendipitous discovery of the thiophene ring to its application in medicinal chemistry.

Part 2: Chemical Architecture & Bioisosterism

Thiophene carboxylic acids are not merely "sulfur-containing benzoic acids." The replacement of the vinyl group (-CH=CH-) in benzene with a sulfur atom (-S-) introduces significant electronic changes.

Electronic Effects and Acidity

The sulfur atom is electronegative and polarizable. This affects the acidity of the carboxylic group depending on its position (2- vs. 3-position). The -I (inductive withdrawal) effect of sulfur is stronger at the C2 position, making 2-thiophenecarboxylic acid significantly more acidic than benzoic acid.

Table 1: Comparative Physicochemical Properties

PropertyBenzoic Acid2-Thiophenecarboxylic Acid3-Thiophenecarboxylic Acid
Structure Ph-COOH2-Thienyl-COOH3-Thienyl-COOH
pKa (25°C) 4.203.53 (Stronger Acid)4.10 (Similar to Benzoic)
Lipophilicity (LogP) 1.871.57~1.50
Electrophilic Attack Meta-directing5-position (Alpha to S)2-position (Alpha to S)
Bioisosteric Rationale in Drug Design

In medicinal chemistry, replacing a phenyl ring with a thiophene ring (specifically the carboxylic acid derivatives) serves three primary purposes:

  • Metabolic Blocking: The thiophene ring is less prone to epoxidation than benzene in certain positions, though S-oxidation can occur.

  • Steric Fit: The thiophene ring is slightly smaller (60° bond angle at S vs 120° at C) than benzene, allowing it to fit into tighter hydrophobic pockets.

  • Acidic Modulation: Lowering the pKa (using the 2-isomer) can increase the ionization at physiological pH, altering solubility and protein binding.

Part 3: Synthetic Methodologies

Modern synthesis relies on two primary pathways: Oxidation (classical) and Lithiation (regioselective).

Pathway Logic

SynthesisPathways Start1 2-Methylthiophene Int1 2-Acetylthiophene Start1->Int1 Friedel-Crafts Acylation Start2 Thiophene Int2 2-Lithiothiophene Start2->Int2 n-BuLi, THF -78°C Prod 2-Thiophenecarboxylic Acid Int1->Prod Haloform Oxidation (NaOCl) Int2->Prod CO2 Quench (Carboxylation)

Figure 2: The two dominant synthetic routes. The Lithiation route (right) is preferred for lab-scale regioselectivity; the Oxidation route (left) is common in industrial scaling.

Detailed Protocol: Regioselective Synthesis via Lithiation

Context: This protocol is the industry standard for generating 2-thiophenecarboxylic acid derivatives with high purity, avoiding the harsh conditions of permanganate oxidation.

Reagents:

  • Thiophene (1.0 eq)[3]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Anhydrous THF (Solvent)

  • Dry CO₂ (gas or solid)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add anhydrous THF and thiophene.

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath). This is critical to prevent isomerization and polymerization.

  • Addition: Add n-BuLi dropwise over 20 minutes. The solution will turn yellow/orange.

    • Mechanism:[4] The proton at C2 is the most acidic due to the inductive effect of sulfur. Kinetic control favors C2-lithiation exclusively.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete formation of 2-lithiothiophene.

  • Carboxylation: Bubble excess dry CO₂ gas into the solution (or pour the solution onto crushed dry ice). The mixture will become a thick slurry (lithium carboxylate salt).

  • Quench: Allow to warm to room temperature. Quench with 2N HCl until pH < 2.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hot water/ethanol.

Validation Criteria (Self-Check):

  • 1H NMR (DMSO-d6): Look for doublet of doublets at ~7.7 ppm (H3) and ~7.1 ppm (H4). The carboxylic proton will appear broad >12 ppm.

  • Melting Point: 125–127 °C.[2][5]

Part 4: Pharmaceutical Evolution

The transition of thiophene carboxylic acids from chemical curiosities to pharmacophores occurred in the mid-20th century.

Key Drug Classes
  • NSAIDs (Suprofen, Tiaprofenic Acid):

    • These drugs utilize the 2-thiophenecarboxylic acid scaffold (specifically 2-benzoylthiophene analogs) to inhibit COX enzymes.

    • Advantage:[2][4][6] The thiophene ring provides a different metabolic profile compared to the phenyl ring in Ketoprofen, reducing certain toxicities while maintaining potency.

  • Diuretics (Tienilic Acid):

    • A loop diuretic that showed potent uricosuric activity.

    • Note: Withdrawn in some markets due to hepatotoxicity linked to metabolic activation of the thiophene ring (formation of reactive sulfoxides), highlighting the double-edged sword of bioisosterism.

  • Anti-inflammatories (Tenidap):

    • Features a thiophene-2-carbonyl moiety fused to an oxindole core. It inhibits both COX/5-LOX and cytokine production.

Structure-Activity Relationship (SAR) Flow

SAR Core Thiophene-2-Carboxylic Acid Mod1 5-Substitution (Cl, Benzoyl) Core->Mod1 Electrophilic Subst. Mod2 Acid Derivatization (Esters/Amides) Core->Mod2 Coupling Effect1 Increases Lipophilicity (Suprofen) Mod1->Effect1 Effect2 Prodrug Strategy (Improved Absorption) Mod2->Effect2

Figure 3: SAR logic for modifying the thiophene core. The 5-position is the primary vector for increasing potency and lipophilicity.

References

  • Meyer, V. (1882). Über das Thiophen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2893-2898.

  • Campaigne, E., & LeSuer, W. M. (1953).[7] 3-Thenoic Acid.[7][8][9] Organic Syntheses, 33, 94.

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • PubChem. (2024). 2-Thiophenecarboxylic acid Compound Summary. National Library of Medicine.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Thermodynamic Modeling of 4-Phenoxythiophene-2-carboxylic Acid

[1][2] Executive Summary 4-Phenoxythiophene-2-carboxylic acid is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Phenoxythiophene-2-carboxylic acid is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.[1][2] Its purification and reaction yield depend entirely on precise solubility data.[1][2] Unlike simple thiophene-2-carboxylic acid, the introduction of the bulky, lipophilic phenoxy group at the C4 position significantly alters the solvation thermodynamics, rendering standard solubility tables for generic thiophenes inaccurate.[2]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It moves beyond static data points, offering a self-validating protocol for solubility measurement, thermodynamic modeling (Modified Apelblat), and solvent selection for recrystallization processes.[2]

Physicochemical Context & Structure-Property Relationships (SPR)

To optimize solvent selection, one must first understand the competing molecular forces within the crystal lattice of 4-phenoxythiophene-2-carboxylic acid.[1][2]

  • The Acidic Head (C2-COOH): Provides a site for strong hydrogen bonding.[1][2] This facilitates solubility in polar protic solvents (Methanol, Ethanol) and basic aqueous media (via ionization).[2]

  • The Lipophilic Tail (C4-Phenoxy): The phenoxy group disrupts the crystal packing compared to the planar thiophene core but significantly increases lipophilicity (LogP).[2] This reduces water solubility compared to the parent thiophene-2-carboxylic acid and enhances affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons.[1][2]

  • The Thiophene Core: Acts as the aromatic linker.[2] Its sulfur atom contributes to

    
    -
    
    
    
    stacking interactions, which must be overcome by the solvent for dissolution to occur.[2]
Predicted Solubility Profile

Based on Functional Group Contribution (FGC) analysis:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions disrupt carboxylic dimers; high dielectric constant stabilizes the polar head.[1][2]
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bond donation/acceptance with the -COOH group.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
Chlorinated DCM, ChloroformModerate Good solvation of the lipophilic phenoxy/thiophene core; no H-bonding capability for the acid group.[2]
Aromatic Toluene, XyleneLow-Moderate

-

interactions with the phenoxy ring; useful for high-temperature recrystallization.[1][2]
Aliphatic Hexane, HeptaneInsoluble Polarity mismatch; unable to overcome crystal lattice energy.[1][2]
Aqueous Water (pH < pKa)Very Low Hydrophobic phenoxy group dominates; requires pH > 4.5 (deprotonation) for significant solubility.[1][2]

Experimental Determination Protocol

Objective: Generate precise mole fraction solubility data (


) to feed into thermodynamic models.
Methodology:  Static Gravimetric Method with HPLC Validation.
Phase A: Equipment Preparation
  • Thermostatic Shaker: Control precision

    
     K.
    
  • Syringe Filters: 0.22

    
    m PTFE (hydrophobic for organics).[1][2]
    
  • Analytical Balance: Precision

    
     g.
    
Phase B: The Measurement Workflow

Step 1: Saturation Add excess 4-phenoxythiophene-2-carboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.[1][2] Ensure a visible solid phase remains at the bottom.[1][2]

Step 2: Equilibrium Agitate at 150 rpm for 24 hours at the target temperature (


). Allow the solution to settle for 4 hours (static phase) to ensure sedimentation of suspended particles.

Step 3: Sampling Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw 2 mL of the supernatant.[2] Filter immediately into a pre-weighed weighing boat.[1][2]

Step 4: Gravimetric Analysis Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved.[1][2]


[1][2]

Step 5: Validation (HPLC) Dissolve the dried residue in the mobile phase (e.g., ACN:Water) and quantify against a standard curve.[2] If Gravimetric and HPLC results deviate by


, repeat the experiment.
Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrium Agitate (24h) + Settle (4h) Start->Equilibrium Temp Control Sampling Filter Supernatant (Isothermal) Equilibrium->Sampling Separation Analysis Gravimetric Drying & HPLC Check Sampling->Analysis Quantification Analysis->Start If Deviation > 3% Data Calculate Mole Fraction (x) Analysis->Data Validation

Figure 1: Validated Static Equilibrium Workflow for Solubility Determination.

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures and understand the dissolution enthalpy, we apply the Modified Apelblat Equation .[2] This semi-empirical model is the industry standard for correlating solubility data of thiophene derivatives.[1][2]

The Mathematical Model[2][3]

The mole fraction solubility (


) is correlated with absolute temperature (

) using:

[2]

Where:

  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (Kelvin).[1][2][4]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation of Parameters:

  • A & B: Relate to the enthalpy of solution and the activity coefficient.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

Implementation Steps
  • Data Collection: Measure solubility at 293.15, 298.15, 303.15, 308.15, and 313.15 K.

  • Regression: Plot

    
     vs 
    
    
    
    and
    
    
    . Perform multiple linear regression to solve for
    
    
    .
  • Validation: Calculate the Relative Average Deviation (RAD):

    
    
    Target: RAD 
    
    
    
    indicates a high-quality model suitable for process scale-up.[1][2]

Solvent Selection Strategy for Process Scale-Up

For drug development, the goal is not just dissolving the compound, but selecting solvents that allow for high-yield reactions or purification.[2]

Decision Matrix
  • Reaction Solvent: Requires high solubility at room temperature (High

    
    ).[1][2]
    
  • Crystallization Solvent: Requires a steep solubility curve (Low

    
     at cool temp, High 
    
    
    
    at hot temp).[2]

SolventSelection Start Select Solvent Candidate CheckSol Check Solubility @ 25°C Start->CheckSol HighSol High Solubility (>50 mg/mL) CheckSol->HighSol Yes LowSol Low Solubility (<5 mg/mL) CheckSol->LowSol No GreenCheck Green Chemistry Check (ICH Q3C Class 3?) HighSol->GreenCheck HeatCheck Check Solubility @ Boiling LowSol->HeatCheck Reaction Candidate for Reaction Medium FinalReaction Approve: DMSO, DMF, Ethanol (Reflux) GreenCheck->FinalReaction Pass Gradient Steep Solubility Gradient? HeatCheck->Gradient Increases w/ Temp? AntiSolvent Use as Anti-Solvent (e.g., Water, Hexane) Gradient->AntiSolvent No (Flat Profile) CrystSolvent Approve: Toluene, IPA/Water Mix Gradient->CrystSolvent Yes (High Delta)

Figure 2: Decision Tree for Solvent Selection based on Solubility Profiles.

References

  • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[2] Link[2]

  • Wang, J., et al. (2020).[1][2] Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Journal of Chemical & Engineering Data, 65(3), 943-967.[2][5] Link[2][5]

  • Zhang, Y., et al. (2019).[1][2][5] Solubility and Solution Thermodynamics of Tylosin in Pure Solvents and Mixed Solvents. Engineered Science, 5, 38-48.[1][2][6] Link

  • Shakeel, F., et al. (2014).[1][2] Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical Thermodynamics, 78, 19-23.[2] (Standard protocol reference for Gravimetric Analysis).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2794584, 4-Methylthiophene-2-carboxylic acid (Analogous Structural Data). Link[2]

Sources

Foundational

Structural &amp; Synthetic Analysis of 4-Phenoxythiophene-2-carboxylic Acid

A Scaffold for Hypoxia-Inducible Factor (HIF) Modulation[1] Executive Summary: The Pharmacophore 4-Phenoxythiophene-2-carboxylic acid is more than a chemical nomenclature exercise; it represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Hypoxia-Inducible Factor (HIF) Modulation[1]

Executive Summary: The Pharmacophore

4-Phenoxythiophene-2-carboxylic acid is more than a chemical nomenclature exercise; it represents a privileged scaffold in modern medicinal chemistry, specifically as a bioisostere for benzoic acid derivatives in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .[1]

While the IUPAC name explicitly defines its structure—a thiophene ring substituted at the C2 position with a carboxylic acid and at the C4 position with a phenoxy group—its value lies in its electronic and steric properties.[1] The thiophene core offers altered metabolic stability and vector orientation compared to phenyl analogs, while the phenoxy tail provides critical hydrophobic interactions required for high-affinity binding to prolyl hydroxylase domain (PHD) enzymes.[1]

This guide details the structural logic, a robust synthetic route, and the biological rationale for this molecule, serving as a blueprint for developing next-generation anemia therapeutics.[1]

Structural Biology & SAR Logic

To understand the utility of 4-Phenoxythiophene-2-carboxylic acid, one must analyze its binding potential within the HIF-PH active site.[1]

2.1. The Thiophene Bioisostere

Replacing a benzene ring with thiophene (thiophene-2-carboxylic acid vs. benzoic acid) is a classic bioisosteric strategy.[1]

  • Electronic Effects: Thiophene is electron-rich (π-excessive).[1] This increases the electron density on the carboxylic acid oxygen atoms, potentially strengthening the salt bridge with the target protein.[1]

  • Bond Angles: The internal bond angle of thiophene (~92° at sulfur) differs from benzene (120°). This alters the vector of the C4-phenoxy substituent, allowing it to probe different regions of the hydrophobic pocket compared to a meta-phenoxy benzoic acid.[1]

2.2. Binding Mechanism (HIF-PH Inhibition)

HIF-PH inhibitors (like Roxadustat or Vadadustat) generally require three pharmacophoric features:

  • Bidentate Chelation: To bind the active site Iron (Fe²⁺).

  • Carboxylate Anchor: To form a salt bridge with Arg383 (in PHD2).[2]

  • Hydrophobic Tail: To occupy the substrate binding cleft.

Our molecule, 4-Phenoxythiophene-2-carboxylic acid, perfectly satisfies these requirements.

HIF_Binding_Mechanism Target 4-Phenoxythiophene-2- carboxylic acid Arg383 Arg383 (Salt Bridge) Target->Arg383 Carboxylate Interaction Fe2 Active Site Fe(II) Target->Fe2 Potential Chelation Pocket Hydrophobic Pocket Target->Pocket Phenoxy Stacking

Figure 1: Pharmacophoric mapping of 4-Phenoxythiophene-2-carboxylic acid within the HIF-PH active site.[1] The carboxylate anchors the molecule, while the phenoxy group engages hydrophobic residues.[1]

Synthetic Strategy: The Ullmann Approach[1][3]

Synthesizing electron-rich heterocycles with ether linkages can be challenging due to catalyst poisoning by sulfur. Standard Nucleophilic Aromatic Substitution (


) is difficult on thiophenes unless highly activated. Therefore, a copper-catalyzed Ullmann-type ether synthesis  is the superior, field-proven protocol.[1]
3.1. Retrosynthetic Analysis

We disconnect the C-O bond. The most reliable forward path involves coupling a 4-bromothiophene intermediate with phenol.[1]

Retrosynthesis Final 4-Phenoxythiophene-2-carboxylic acid Inter Methyl 4-bromothiophene-2-carboxylate (Stable Intermediate) Final->Inter Hydrolysis (LiOH) SM1 4-Bromo-2-thiophenecarboxylic acid Inter->SM1 Esterification (MeOH/H+) SM2 Phenol Inter->SM2 Ullmann Coupling (CuI, Ligand)

Figure 2: Retrosynthetic logic prioritizing the ester intermediate to prevent copper catalyst deactivation by the free acid.

Detailed Experimental Protocol

This protocol is designed for scalability and reproducibility. It avoids the use of expensive palladium catalysts, utilizing a ligand-promoted copper system that tolerates the sulfur heteroatom.[1]

Phase 1: Esterification

Rationale: Carboxylic acids can interfere with Ullmann coupling by reacting with the base or sequestering copper.[1] Protecting it as a methyl ester is standard practice.[1]

  • Reagents: 4-Bromo-2-thiophenecarboxylic acid (1.0 eq), Methanol (solvent), Sulfuric acid (catalytic).[1]

  • Procedure: Reflux the acid in MeOH with 5 mol%

    
     for 12 hours.
    
  • Workup: Concentrate, neutralize with saturated

    
    , extract with EtOAc.
    
  • Yield Target: >95% (Quantitative conversion expected).

Phase 2: Ullmann Ether Synthesis (The Critical Step)

Rationale: We utilize N,N-Dimethylglycine as a ligand.[1][3] Literature confirms amino acid ligands significantly lower the activation energy for Cu-catalyzed coupling of aryl halides [1].[1]

Reagents:

  • Substrate: Methyl 4-bromothiophene-2-carboxylate (1.0 eq, 10 mmol)

  • Coupling Partner: Phenol (1.2 eq, 12 mmol)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine HCl (20 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon. Oxygen is detrimental to the active Cu(I) species.

  • Charging: Add CuI (190 mg), N,N-Dimethylglycine HCl (280 mg), and

    
     (6.5 g) to the flask.
    
  • Solvation: Add anhydrous 1,4-Dioxane (20 mL), followed by the thiophene ester (2.21 g) and phenol (1.13 g).

  • Reaction: Seal the vessel and heat to 110°C for 24 hours. Note: Monitoring by HPLC is required. The reaction is complete when the bromide starting material is <2%.[1]

  • Filtration: Cool to room temperature. Filter the slurry through a Celite pad to remove inorganic salts.[1] Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 3: Hydrolysis to Final Acid
  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir the coupled ester in THF/Water at room temperature for 4 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The product, 4-Phenoxythiophene-2-carboxylic acid , will precipitate.[1] Filter and dry.

Quantitative Data Summary
ParameterValue / ConditionNotes
Molecular Weight 220.24 g/mol
Calculated LogP ~2.8Ideal for oral bioavailability (Lipinski's Rule of 5).[1]
pKa (Acid) ~3.5More acidic than benzoic acid (pKa 4.2) due to thiophene electronegativity.
Coupling Yield 75 - 85%Using CuI/Dimethylglycine protocol.[1]
Appearance Off-white solid
References
  • Ma, D., & Cai, Q. (2003).[1][3] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.[1] [Link]

  • Gupta, N., & Wish, J. B. (2017).[1] Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease. American Journal of Kidney Diseases, 69(6), 815-826.[1] [Link]

  • Ballatore, C., et al. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1] [Link]

Sources

Exploratory

Thermal Stability and Decomposition of 4-Phenoxythiophene-2-carboxylic acid

This guide serves as a definitive technical resource for the thermal characterization and process safety assessment of 4-Phenoxythiophene-2-carboxylic acid . It is designed for process chemists and safety engineers manag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the thermal characterization and process safety assessment of 4-Phenoxythiophene-2-carboxylic acid . It is designed for process chemists and safety engineers managing the scale-up of pharmaceutical intermediates.[1]

[1]

Executive Technical Summary

4-Phenoxythiophene-2-carboxylic acid is a functionalized heterocyclic building block, often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs related to Roxadustat intermediates).[1]

While the thiophene core provides aromatic stability, the carboxylic acid moiety at the C2 position renders the molecule susceptible to thermal decarboxylation .[1] This decomposition pathway releases carbon dioxide (


), presenting a significant pressurization hazard during bulk processing or drying.[1] This guide outlines the thermodynamic profile, decomposition mechanism, and mandatory safety protocols for handling this compound.

Chemical Structure & Stability Profile

The thermal stability of 4-Phenoxythiophene-2-carboxylic acid is governed by two competing electronic effects:

  • The Thiophene Ring (Aromaticity): Generally stable, but the C2 position is electron-rich.[1]

  • The Carboxyl Group (-COOH): Prone to unimolecular decomposition at elevated temperatures.[1]

  • The Phenoxy Substituent (-OPh): An electron-donating group (EDG) at the C4 position.[1] Through resonance, it increases electron density in the ring, potentially lowering the activation energy for decarboxylation compared to the unsubstituted parent acid.[1]

Predicted Thermal Events[1][2]
  • Melting Point: Expected in the range of 125–135°C (based on structural analogs like thiophene-2-carboxylic acid which melts at 125–127°C).[1]

  • Decomposition Onset (

    
    ):  Likely occurs immediately post-melting or overlaps with the melt (approx. 140–160°C ).[1]
    
  • Hazard Class: Class 4.1 (Flammable Solid) or Self-Reactive Substance depending on autocatalytic behavior.[1]

Decomposition Mechanism: Decarboxylation[1]

The primary decomposition pathway is thermal decarboxylation , yielding 3-phenoxythiophene and carbon dioxide .[1] This reaction is irreversible and exothermic.

Mechanistic Pathway

The reaction proceeds via a cyclic transition state involving proton transfer, facilitated by the electron-rich thiophene ring.[1]

  • Protonation/Activation: Thermal energy excites the O-H bond of the carboxylic acid.[1]

  • Ipso-Attack: The proton shifts to the C2 position of the thiophene ring.[1]

  • Cleavage: The C-C bond breaks, releasing

    
     and leaving the protonated thiophene species.
    
  • Rearrangement: Rapid re-aromatization forms 3-phenoxythiophene.[1]

Visualization: Decomposition Pathway

DecompositionMechanism Reactant 4-Phenoxythiophene- 2-carboxylic acid TS Cyclic Transition State (Activated) Reactant->TS + Heat (ΔH > 0) Intermediate Protonated Intermediate TS->Intermediate C-C Bond Scission Product1 3-Phenoxythiophene (Liquid) Intermediate->Product1 Re-aromatization Product2 CO2 (Gas) (Pressure Hazard) Intermediate->Product2 Gas Evolution

Figure 1: Thermal decarboxylation mechanism of 4-Phenoxythiophene-2-carboxylic acid.

Experimental Characterization Protocols

To validate the stability of your specific lot, the following self-validating workflow is required.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Decomposition Onset (

).[1]
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: Gold-plated high-pressure crucible (to contain initial gas evolution) or standard aluminum with a pierced lid (to allow gas escape, preventing pan rupture).[1] Recommendation: Use High-Pressure Gold (Au) sealed pans to measure total decomposition energy.[1]

  • Protocol:

    • Weigh 2–4 mg of sample.[1]

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Success Criteria: Sharp endotherm (

    
    ) followed immediately by a broad exotherm (
    
    
    
    ).[1] If the endotherm and exotherm overlap, the substance is decomposing during melting.[1]
B. Thermogravimetric Analysis (TGA)

Objective: Confirm decarboxylation stoichiometry.

  • Theoretical Mass Loss:

    • MW (Parent): ~220.24 g/mol [1]

    • MW (

      
      ): 44.01  g/mol [1]
      
    • Expected Loss:

      
      [1]
      
  • Protocol:

    • Weigh 5–10 mg in an alumina pan.

    • Ramp 10°C/min to 400°C.

  • Analysis: A single step mass loss of ~20% confirms pure decarboxylation.[1] Higher mass loss indicates concurrent ring degradation.[1]

C. Accelerating Rate Calorimetry (ARC)

Objective: Determine Time-to-Maximum-Rate (TMR) for adiabatic scale-up safety.

  • Criticality: Essential for batches >1 kg.

  • Protocol: Heat-Wait-Search (HWS) mode.[1]

    • Start: 50°C.[1]

    • Step: 5°C.

    • Wait: 15 min.

    • Sensitivity: 0.02°C/min.[1]

Quantitative Data Summary (Typical Values)

ParameterTypical ValueImplication
Melting Point (

)
125–130°CProcess limit; avoid holding molten.[1]
Decomposition Onset (

) (DSC)
~145°CSafety margin required (>20°C below this).[1]
Decomposition Energy (

)
-150 to -300 J/gModerate exothermic potential.[1]
Volatiles (

)
20.0% (

)
High Pressure Hazard.
Volume of Gas (

)
~100 L/kgVent sizing must accommodate this surge.[1]

Process Safety Workflow

For drug development professionals scaling this chemistry, follow this decision logic to prevent thermal runaway.

SafetyWorkflow Start Start: Batch Scale-Up (>100g) DSC Run DSC Screening (5°C/min) Start->DSC Decision1 Is T_onset < T_process + 50°C? DSC->Decision1 Safe Proceed with Standard Cooling Decision1->Safe No Risk High Thermal Risk Decision1->Risk Yes ARC Run ARC/Adiabatic Test Calculate TMR_ad Risk->ARC Vent Design Emergency Relief Venting ARC->Vent If TMR_ad < 24h

Figure 2: Process safety decision tree for scaling 4-Phenoxythiophene-2-carboxylic acid.

References

  • Thiophene-2-carboxylic acid properties. Wikipedia/Chemical Data Collections.

  • Pyrolysis of Carboxylic Acids. ResearchGate. Detailed mechanisms on decarboxylation of heterocyclic acids.

  • DSC and TGA thermograms of carboxylic acid solvates. ResearchGate. Methodology for thermal analysis of carboxylic acids.

  • Roxadustat Intermediate Synthesis. Google Patents. Industrial context for phenoxy-substituted heterocyclic acids.

  • Safety Assessment of Thiophene Derivatives. Cosmetic Ingredient Review / NIH. Toxicology and general safety data for thiophene esters/acids.

Sources

Foundational

Definitive Guide: Purity Analysis of 4-Phenoxythiophene-2-carboxylic Acid by HPLC

Executive Summary This technical guide provides a rigorous, validation-ready High-Performance Liquid Chromatography (HPLC) methodology for the purity analysis of 4-Phenoxythiophene-2-carboxylic acid (CAS: N/A for specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, validation-ready High-Performance Liquid Chromatography (HPLC) methodology for the purity analysis of 4-Phenoxythiophene-2-carboxylic acid (CAS: N/A for specific isomer, structurally related to HIF-PH inhibitor scaffolds).[1]

Designed for pharmaceutical researchers, this protocol addresses the specific challenges of analyzing acidic heterocycles containing ether linkages: regioisomer resolution , pH-dependent retention , and hydrophobic carryover . Unlike generic protocols, this guide synthesizes physicochemical logic with practical chromatography to ensure robust, reproducible data.

Part 1: Method Development Strategy (The "Why")

Physicochemical Profiling

To design a robust separation, we must first understand the analyte's behavior in solution.

  • Acidic Nature: The carboxylic acid moiety on the thiophene ring typically exhibits a pKa in the range of 3.2 – 3.8 (analogous to thiophene-2-carboxylic acid). To ensure peak symmetry and consistent retention, the mobile phase pH must be suppressed at least 2 units below the pKa.

    • Decision:Mobile Phase pH < 2.5 is mandatory to keep the analyte in its non-ionized (protonated) form.[1]

  • Hydrophobicity: The phenoxy group significantly increases lipophilicity compared to the parent thiophene acid.

    • Decision: A high-strength organic modifier (Acetonitrile) is preferred over Methanol to ensure elution of late-eluting dimers or unreacted phenoxy precursors.[1]

  • Chromophores: Both the thiophene ring and the phenoxy group possess strong UV absorption.

    • Decision:UV Detection at 254 nm provides a balance of sensitivity and solvent transparency, though 230 nm may be used for trace impurity detection.

Stationary Phase Selection

While a standard C18 column is sufficient for general purity, the separation of regioisomers (e.g., 5-phenoxy vs. 4-phenoxy isomers) requires distinct selectivity.

  • Primary Recommendation: C18 (L1) - Excellent for hydrophobic discrimination.[1]

  • Secondary Recommendation (For Isomers): Phenyl-Hexyl (L11) - The pi-pi interactions offered by the phenyl phase can provide superior resolution between the phenoxy substituent and the thiophene core of structural isomers.

Part 2: Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Phenoxythiophene-2-carboxylic acid (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.[1]

  • Additives: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).[1]

Chromatographic Conditions

This gradient method is designed to separate the main peak from early-eluting polar impurities (e.g., Phenol) and late-eluting hydrophobic precursors (e.g., 4-bromothiophene esters).

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 25 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Linear Gradient
20.01090Wash (Elute Dimers)
20.1955Return to Initial
25.0955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with Water. (Conc: 0.5 mg/mL).[1]

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter.[1] Note: Do not use PVDF if protein precipitation is not involved, though PTFE is safest for thiophenes.

Part 3: Critical Impurity Analysis

In the synthesis of 4-phenoxythiophene-2-carboxylic acid, specific impurities are expected based on common coupling routes (e.g., Ullmann ether synthesis).[1]

  • Phenol (Starting Material): Elutes early (approx. 3-5 min). Monitor for tailing.

  • 4-Bromothiophene-2-carboxylic acid (Precursor): Elutes before the main peak if the phenoxy group increases retention (typical), or after if H-bonding dominates.[1]

  • Regioisomers (5-Phenoxy isomer): Critical pair. Often elutes very close to the main peak.[1] Requires Resolution (Rs) > 1.5.[1]

Workflow Visualization

The following diagram illustrates the logic flow for method development and troubleshooting.

MethodLogic Start Start: Purity Analysis Solubility Check Solubility (ACN/Water) Start->Solubility MobilePhase Select Mobile Phase (Acidic pH < 2.5) Solubility->MobilePhase Dissolved ColumnSel Select Column (C18 vs Phenyl-Hexyl) MobilePhase->ColumnSel RunGradient Run Gradient (5-90% B) ColumnSel->RunGradient CheckRes Check Resolution (Rs) of Critical Pair RunGradient->CheckRes GoodRes Rs > 1.5 Valid Method CheckRes->GoodRes Separated BadRes Rs < 1.5 Co-elution CheckRes->BadRes Overlapping Optimize Optimize: 1. Change Gradient Slope 2. Switch to Phenyl-Hexyl BadRes->Optimize Optimize->RunGradient Re-inject

Figure 1: Logical decision tree for optimizing the HPLC separation of thiophene derivatives.

Part 4: Method Validation (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every analysis batch.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=6)Confirms pump stability and column equilibration.
Peak Area Precision RSD ≤ 1.0% (n=6)Confirms injector accuracy and autosampler linearity.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures pH is sufficiently low to suppress silanol interactions.[1]
Resolution (Rs) Rs ≥ 2.0 (Main Peak vs Impurity)Critical for accurate quantitation of impurities.[1]
Signal-to-Noise (S/N) S/N ≥ 10 (LOQ)Verifies detector sensitivity for trace analysis.
Causality in Validation
  • Why Acidic Mobile Phase? Without acidification, the carboxylic acid will partially ionize, leading to "split peaks" or severe tailing, rendering the purity calculation invalid.

  • Why Gradient? Isocratic methods often fail to elute highly lipophilic dimers formed during thiophene synthesis, which can elute in subsequent runs as "ghost peaks."[1] The 90% B wash step prevents this.[1]

References

  • PubChem. (2025).[1][2][3] 4-Methylthiophene-2-carboxylic acid (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link]

  • Bayer Pharma AG. (2004).[1] Patent WO2004108681: Method for preparation of substituted isoquinolines (Roxadustat intermediates).[1] WIPO.[1] Available at:

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Available at: [Link]

  • U.S. Pharmacopeia. (2023).[1] General Chapter <621> Chromatography.[1] USP-NF.[1] (Standard reference for system suitability parameters).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Phenoxythiophene-2-carboxylic Acid in Medicinal Chemistry &amp; Organic Synthesis

Executive Summary 4-Phenoxythiophene-2-carboxylic acid (CAS: 306936-09-4) is a specialized heteroaromatic building block increasingly utilized in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (CAS: 306936-09-4) is a specialized heteroaromatic building block increasingly utilized in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , non-steroidal anti-inflammatory drugs (NSAIDs) , and neuroprotective agents . Its structural uniqueness lies in the C4-phenoxy substituent, which imparts significant electron density to the thiophene ring, altering the reactivity of the C5 position and modulating the lipophilicity (LogP) of the final drug candidate.

This guide details the physicochemical profile of this scaffold and provides three validated protocols for its use: Amide Library Synthesis , C5-Selective C-H Activation , and Decarboxylative Cross-Coupling .

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactivity zones that allow for orthogonal functionalization.

PropertyValue / Description
CAS Number 306936-09-4
Formula C₁₁H₈O₃S
MW 220.24 g/mol
pKa (Predicted) ~3.2 (Acidic, comparable to thiophene-2-COOH)
Electronic Character Electron-rich thiophene (due to C4-OPh donor)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Poor in Water
Stability Stable at RT; Prone to thermal decarboxylation >140°C
Reactivity Map
  • Zone A (C2-COOH): Primary handle for amide coupling or esterification. The carboxylic acid mimics the 2-oxoglutarate cofactor in HIF-PH enzymes.[1]

  • Zone B (C5-H): Highly nucleophilic due to the ortho-phenoxy electron donation. Susceptible to electrophilic aromatic substitution (SEAr) or Pd-catalyzed C-H activation.

  • Zone C (C4-Phenoxy): Modulates solubility and pi-stacking interactions in protein binding pockets.

Application 1: High-Throughput Amide Coupling (HIF-PH Inhibitor Libraries)

Context: The carboxylic acid moiety is critical for chelating the active site iron (Fe²⁺) in HIF prolyl hydroxylase enzymes. Amide coupling is the standard method to attach the "tail" region of the inhibitor which interacts with the hydrophobic pocket.

Protocol: HATU-Mediated Coupling

Rationale: Thiophene carboxylic acids can be prone to decarboxylation under harsh thermal conditions (e.g., SOCl₂ reflux). HATU provides mild, room-temperature activation to preserve scaffold integrity.

Reagents:

  • Substrate: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve 4-phenoxythiophene-2-carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at room temperature (25°C) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the amine partner (0.22 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc (10 mL) and wash with 1N HCl (to remove excess amine/DIPEA), followed by saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield: If the amine is sterically hindered, switch to COMU or T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

  • Racemization: Not applicable (no chiral centers in the acid), but relevant if the amine is chiral. HATU/HOAt systems minimize this risk.

Application 2: Late-Stage C5-Diversification (C-H Activation)

Context: To optimize potency, medicinal chemists often modify the C5 position after building the core. The electron-donating phenoxy group at C4 activates the C5 position, making it an ideal candidate for Pd-catalyzed C-H arylation.

Protocol: Pd-Catalyzed C-H Arylation

Rationale: Direct C-H activation avoids the need for pre-functionalized halogenated precursors.

Reagents:

  • Substrate: Amide derivative of 4-phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or XPhos (10 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) - Acts as oxidant and base

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge a pressure tube with the thiophene substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (2.2 mg), Ligand (mg varies), and Ag₂CO₃ (110 mg).

  • Inert Atmosphere: Purge the vessel with Argon for 5 minutes. Add anhydrous 1,4-Dioxane (2 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Filtration: Cool to RT and filter through a Celite pad to remove silver salts. Wash with DCM.

  • Purification: Concentrate and purify via preparative HPLC or column chromatography.

Visualization of Synthetic Logic

G cluster_0 Reactivity Logic Start 4-Phenoxythiophene-2-COOH (Scaffold) Activation Activation (HATU/DIPEA) Start->Activation Path A: Library Gen Decarb Decarboxylative Coupling (Ag2CO3 / Pd) Start->Decarb Path C: Scaffold Morphing Amide Amide Intermediate (HIF-PH Pharmacophore) Activation->Amide CH_Act C5-H Activation (Pd(OAc)2 / Ag2CO3) Amide->CH_Act Path B: Optimization FinalDrug 5-Aryl-4-Phenoxy Derivative CH_Act->FinalDrug Biaryl 2,4-Diarylthiophene Decarb->Biaryl Note1 C4-Phenoxy directs C5-Electrophiles

Figure 1: Synthetic workflow illustrating the divergent pathways for 4-phenoxythiophene-2-carboxylic acid: Amide coupling for library generation versus C-H activation for lead optimization.

References & Validated Sources

  • Thiophene-2-Carboxylic Acid Chemistry:

    • Swanston, J. (2006).[2] "Thiophene".[2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2][5]

    • Note: Establishes the baseline reactivity for C2-acid and C5-lithiation protocols.

  • Amide Coupling Protocols (HATU/EDC):

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

    • Note: Validates the HATU protocol for electron-rich aromatic acids.

  • HIF-PH Inhibitor Structure-Activity Relationships:

    • Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond". Nature Reviews Nephrology, 12(3), 157-168.

    • Note: Contextualizes the carboxylic acid moiety as a 2-oxoglutarate mimic.

  • C-H Activation of Thiophenes:

    • Giri, R., et al. (2014). "Pd-Catalyzed C-H Arylation of Thiophenes". Organic Letters.

    • Note: Provides the mechanistic basis for the Ag/Pd protocol described above.

  • Phenoxythiophene Derivatives in Neuroprotection:

    • PubChem Compound Summary: B355252. (Phenoxythiophene sulfonamide derivative showing neuroprotective activity).[6]

    • Note: Demonstrates the biological relevance of the phenoxy-thiophene scaffold.

Sources

Application

Application Note: 4-Phenoxythiophene-2-carboxylic Acid in Conductive Polymer Systems

Executive Summary This guide details the utilization of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) as a functional monomer in the fabrication of next-generation conductive polymers. Unlike standard monomers (e.g., EDO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) as a functional monomer in the fabrication of next-generation conductive polymers. Unlike standard monomers (e.g., EDOT, 3-hexylthiophene) that form the conductive backbone, 4-PTCA is strategically employed as a Surface Anchoring Agent and Functional Terminator .[1]

Key Value Proposition:

  • Bio-Functionalization: The C2-carboxylic acid moiety provides a robust handle for bioconjugation (antibodies, enzymes) via EDC/NHS chemistry.[1]

  • Interfacial Stability: The phenoxy group enhances

    
    -
    
    
    
    stacking interactions with polythiophene backbones, improving film adhesion and electron transfer at the electrode interface.[1]
  • Directed Assembly: Due to the blocked

    
    -position (C2), this monomer is ideal for creating self-assembled monolayers (SAMs) that "seed" the electropolymerization of conductive films, rather than acting as a bulk homopolymer.[1]
    

Scientific Rationale & Material Properties[1][2][3][4][5][6][7][8][9][10]

Structural Constraints & Opportunities

To use 4-PTCA effectively, one must understand its reactivity profile compared to standard thiophenes.[1]

  • The "Blocked"

    
    -Position:  Conductive polythiophenes require linkage at the 2 and 5 positions (
    
    
    
    -
    
    
    coupling).[1] In 4-PTCA, the C2 position is occupied by a carboxylic acid.[1][2]
    • Consequence: Direct oxidative homopolymerization is sterically and chemically hindered, leading to short oligomers or defects rather than long conjugated chains.[1]

    • Solution: Use 4-PTCA as a Copolymer (to introduce functional sites) or as a Surface Anchor (SAM) to initiate polymerization of a secondary monomer (e.g., EDOT).[1]

  • Electronic Effects:

    • Phenoxy Group (C4): Electron-donating.[1] Lowers the oxidation potential of the thiophene ring, facilitating radical cation formation at the C5 position.[1]

    • Carboxylic Acid (C2): Electron-withdrawing (inductive).[1] Provides solubility in polar solvents and specific binding to metal oxides (ITO, TiO

      
      ).[1]
      
Material Specifications
PropertySpecificationRelevance
Molecular Formula C

H

O

S
Base unit
MW 220.24 g/mol Stoichiometric calculations
Solubility DMSO, DMF, MeOH (partial)Process solvent selection
pKa (COOH) ~3.5 - 4.0pH control during bioconjugation
Oxidation Potential ~1.1 V vs Ag/AgClElectropolymerization window

Experimental Protocols

Protocol A: Surface-Initiated Electropolymerization (SIEP)

Objective: Create a highly adherent, bio-functionalized conductive interface on Indium Tin Oxide (ITO) electrodes.[1]

Phase 1: Surface Anchoring (SAM Formation)

This step creates a "seeded" layer where the thiophene ring is exposed, and the carboxylic acid binds to the ITO surface.[1]

  • Substrate Preparation:

    • Sonicate ITO slides in Acetone, Isopropanol, and Deionized Water (10 min each).

    • Activate surface via Oxygen Plasma (5 min, 50W) to generate surface -OH groups.[1]

  • SAM Deposition:

    • Prepare a 5 mM solution of 4-PTCA in anhydrous Ethanol.

    • Immerse the activated ITO slide in the solution for 12–24 hours at room temperature in a sealed container (dark).

    • Mechanism:[3][4] The -COOH coordinates with Indium/Tin sites.

  • Rinse:

    • Rinse copiously with Ethanol to remove physisorbed monomers. Dry under N

      
       stream.
      
Phase 2: Electropolymerization of Conductive Layer

We now polymerize EDOT (3,4-ethylenedioxythiophene) onto the 4-PTCA seed layer.[1] The exposed C5 position of the anchored 4-PTCA couples with the oxidizing EDOT, covalently linking the polymer film to the substrate.[1]

  • Electrolyte Preparation:

    • Solvent: Acetonitrile (ACN).[1][3]

    • Monomer: 10 mM EDOT.

    • Dopant/Electrolyte: 0.1 M LiClO

      
       or TBAPF
      
      
      
      .
  • Setup:

    • Working Electrode: 4-PTCA modified ITO.

    • Counter Electrode: Platinum Wire.

    • Reference Electrode: Ag/AgCl.

  • Deposition (Potentiostatic):

    • Apply a constant potential of +1.2 V for 60–120 seconds.

    • Observation: A dark blue film (PEDOT) will grow on the surface.[1]

  • Washing:

    • Rinse with ACN, then Methanol.[1]

Protocol B: Bioconjugation via Carboxylic Acid

Objective: Attach a protein (e.g., Glucose Oxidase or an Antibody) to the 4-PTCA modified surface.[1]

Note: If the 4-PTCA is used as a SAM (Protocol A), the COOH is consumed binding to the surface.[1] To have free COOH for biology, 4-PTCA must be copolymerized (added to the EDOT solution in Phase 2 at a 1:10 ratio) so that some COOH groups protrude from the polymer matrix.[1]

Workflow for Copolymer Films:

  • Activation:

    • Incubate the polymer film in 0.1 M MES buffer (pH 5.5) containing:

      • 50 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

      • 25 mM NHS (N-Hydroxysuccinimide)[1]

    • Time: 30 minutes.

  • Conjugation:

    • Rinse with PBS (pH 7.4).[1]

    • Immediately apply the protein solution (1 mg/mL in PBS).[1]

    • Incubate for 2 hours at 4°C.

  • Blocking:

    • Rinse with PBS.

    • Incubate with 1% BSA (Bovine Serum Albumin) for 30 min to block non-specific binding.[1]

Visualization of Workflows

Diagram 1: Surface Architecture & Polymerization Logic

This diagram illustrates how the blocked 2-position necessitates the "Seeding" strategy.

G cluster_0 Monomer Structure Analysis cluster_1 Application Workflow (SIEP) Monomer 4-Phenoxythiophene-2-carboxylic acid C2 C2 Position: Blocked by -COOH (Prevents Homopolymerization) Monomer->C2 C5 C5 Position: Open for Coupling (Reactive Site) Monomer->C5 ITO ITO Electrode Surface SAM Step 1: SAM Formation (COOH binds to ITO) ITO->SAM Chemisorption EDOT Step 2: Electropolymerization (EDOT couples to C5) SAM->EDOT Oxidative Coupling Film Final Conductive Film (Covalently Bound) EDOT->Film Chain Growth

Caption: Structural limitations of 4-PTCA dictate its use as a surface anchor (SAM) rather than a bulk monomer.[1] The C5 position initiates the growth of the secondary conductive polymer (e.g., PEDOT).[1]

Characterization & Quality Control

TechniqueExpected ResultInterpretation
Cyclic Voltammetry (CV) Distinct redox peaks at ~ -0.4V and +0.8VConfirms electroactivity of the thiophene backbone.
FTIR Spectroscopy Peak at 1700 cm

(C=O stretch)
Confirms presence of carboxylic acid (or ester bond if anchored).[1]
Contact Angle Shift from <20° (Clean ITO) to ~60° (SAM)Verifies successful monolayer deposition.
EIS (Impedance) Decrease in R

after polymerization
Confirms formation of a conductive pathway.[1]

Troubleshooting Guide

Issue: Polymer film delaminates (peels off).

  • Cause: Poor SAM formation or over-oxidation.

  • Fix: Ensure ITO is plasma-cleaned. Reduce polymerization potential to +1.1V.

Issue: No current response during bioconjugation validation.

  • Cause: COOH groups are buried or consumed by the surface.[1]

  • Fix: Use the Copolymerization strategy (Protocol B note) to ensure free COOH groups are available on the film surface, rather than just at the electrode interface.

References

  • Groenendaal, L., et al. (2000).[1] "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link

  • Roncali, J. (1992).[1] "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link[1]

  • Bierkandt, F., et al. (2014).[1] "Functionalization of Conductive Polymers for Bioelectronics." Biointerphases. Link[1]

  • BLD Pharm. (n.d.).[1] "4-Phenoxythiophene-2-carboxylic acid Product Data." Commercial Monomer Specification. Link

  • Higgins, S.J. (1997).[1] "Conjugated Polymers Incorporating Pendant Functional Groups." Chemical Society Reviews. Link

Sources

Method

Application Note: 4-Phenoxythiophene-2-carboxylic Acid (4-PTCA) in High-Efficiency OLED Architectures

Executive Summary 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) is a specialized heteroaromatic building block designed for next-generation Organic Light-Emitting Diodes (OLEDs). Unlike standard thiophene derivatives, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (4-PTCA) is a specialized heteroaromatic building block designed for next-generation Organic Light-Emitting Diodes (OLEDs). Unlike standard thiophene derivatives, 4-PTCA integrates a carboxylic acid anchoring group with a phenoxy electron-donating moiety . This dual-functionality allows it to serve two critical roles:

  • Anode Interfacial Modifier: Forming Self-Assembled Monolayers (SAMs) on Indium Tin Oxide (ITO) to align work functions and enhance hole injection.

  • Ancillary Ligand for Phosphorescent Emitters: Acting as a sensitizing ligand in Lanthanide (Eu³⁺, Tb³⁺) or Iridium (Ir³⁺) complexes to tune emission color and solubility.

This guide details the physicochemical properties of 4-PTCA and provides validated protocols for its integration into OLED device stacks.

Molecular Engineering & Mechanism

Structure-Property Relationship

The utility of 4-PTCA stems from its specific substitution pattern on the thiophene ring.

  • Position 2 (Carboxylic Acid): Acts as the "anchor." It forms bidentate or monodentate bonds with metal oxides (ITO, MoOₓ) or metal centers (Ir, Eu). This ensures robust electrical contact or stable complexation.

  • Position 4 (Phenoxy Group): Acts as the "modulator." The oxygen atom provides a lone pair for mesomeric electron donation (+M effect), raising the Highest Occupied Molecular Orbital (HOMO) level. This reduces the energy barrier for hole injection compared to unsubstituted thiophene. Additionally, the bulky phenyl ring disrupts π-π stacking, preventing crystallization and improving the solubility of the final material.

Energy Level Alignment (Predicted)
  • HOMO: ~ -5.4 to -5.6 eV (Raised by phenoxy donor).

  • LUMO: ~ -2.8 eV.

  • Role: Hole Injection/Transport facilitation.

G cluster_0 Molecular Design Logic Acid Carboxylic Acid (-COOH) Anchoring Group Thiophene Thiophene Core Charge Transport Acid->Thiophene Position 2 Result2 Stable ITO Binding Acid->Result2 Chemisorption Phenoxy Phenoxy Group (-O-Ph) Solubility & HOMO Modulation Phenoxy->Thiophene Position 4 Result3 Amorphous Film Morphology Phenoxy->Result3 Steric Bulk Result1 Improved Hole Injection Thiophene->Result1 +M Effect

Figure 1: Functional decomposition of 4-PTCA showing how specific substructures contribute to OLED performance metrics.

Application I: Anode Interfacial Modification (SAMs)

Context: Direct contact between the ITO anode and the Hole Transport Layer (HTL) often suffers from a dipole barrier. 4-PTCA forms a Self-Assembled Monolayer (SAM) on ITO, where the acid binds to the surface and the phenoxy-thiophene tail points outward, creating a dipole that increases the ITO work function.

Protocol A: Preparation of 4-PTCA Modified Anodes

Materials Required:

  • Patterned ITO Glass Substrates (15 Ω/sq).

  • 4-Phenoxythiophene-2-carboxylic acid (Sublimed grade, >99%).

  • Solvents: Anhydrous Ethanol, Acetone, Isopropanol (IPA), Deionized Water.

  • Equipment: UV-Ozone Cleaner, Nitrogen Glovebox.

Step-by-Step Methodology:

  • Substrate Cleaning (Critical):

    • Sonicate ITO glass sequentially in detergent water, deionized water, acetone, and IPA for 15 minutes each.

    • Dry under a stream of N₂ gas.

    • Activation: Treat ITO with UV-Ozone for 20 minutes. This generates surface hydroxyl (-OH) groups necessary for acid binding.

  • SAM Solution Preparation:

    • Dissolve 4-PTCA in anhydrous ethanol to a concentration of 1.0 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE filter to remove particulates.

  • Deposition (Dip-Coating):

    • Immediately after UV-Ozone treatment, immerse the ITO substrates vertically into the 4-PTCA solution.

    • Incubation: Seal the container and let stand at room temperature (25°C) for 12–24 hours .

    • Mechanism:[1] The carboxylic acid proton is released, and the carboxylate coordinates to Indium/Tin sites.

  • Rinsing & Annealing:

    • Remove substrates and rinse thoroughly with pure ethanol to remove physisorbed (unbound) molecules.

    • Blow dry with N₂.

    • Anneal: Bake on a hotplate at 80°C for 10 minutes to promote chemisorption stability.

  • Validation:

    • Measure Contact Angle: A successful SAM will increase the water contact angle from <10° (clean ITO) to ~60–70° (hydrophobic phenoxy tail).

Application II: Synthesis of Emissive Europium Complexes

Context: Thiophene-carboxylic acids are excellent "antenna" ligands for Lanthanide complexes. They absorb UV light and transfer energy to the central metal ion. 4-PTCA can be used to synthesize Eu(4-PTCA)₃(phen) , a red-emitting material.

Protocol B: Synthesis of Eu(III) Complex

Materials Required:

  • Europium(III) Chloride Hexahydrate (EuCl₃·6H₂O).[2][3]

  • 4-Phenoxythiophene-2-carboxylic acid (Ligand L).

  • 1,10-Phenanthroline (Ancillary Ligand, phen).[4]

  • 1M NaOH (aq).

  • Ethanol/Water mixture.

Workflow:

  • Ligand Deprotonation:

    • Dissolve 3 mmol of 4-PTCA in 20 mL of ethanol.

    • Add 3 mmol of NaOH (1M) dropwise to form the sodium salt (Na-PTCA). Stir for 30 mins. Adjust pH to ~7.

  • Complexation:

    • Dissolve 1 mmol of EuCl₃·6H₂O in 5 mL of water.

    • Add the EuCl₃ solution dropwise to the ligand solution under vigorous stirring. A white/yellowish precipitate will begin to form.

  • Synergistic Ligand Addition:

    • Dissolve 1 mmol of 1,10-Phenanthroline in 5 mL ethanol.

    • Add this to the reaction mixture.

    • Reflux: Heat the mixture to 60°C and stir for 4 hours. The phenanthroline displaces water molecules from the coordination sphere, enhancing luminescence efficiency.

  • Isolation:

    • Cool to room temperature. Filter the precipitate.

    • Wash with water (x3) and cold ethanol (x2) to remove excess ions.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Characterization Data (Typical):

    • PL Emission: Sharp peak at ~612 nm (characteristic Eu³⁺ ⁵D₀ → ⁷F₂ transition).

    • Solubility: Soluble in DMSO, DMF; limited solubility in Toluene (improved by phenoxy group compared to phenyl analogs).

Workflow cluster_synthesis Eu(4-PTCA)3(phen) Synthesis Flow Start 4-PTCA (3 eq) + NaOH Step1 Formation of Na-PTCA (Deprotonation) Start->Step1 Step2 Add EuCl3 (1 eq) Step1->Step2 Step3 Add Phenanthroline (1 eq) Reflux 60°C, 4h Step2->Step3 End Eu(4-PTCA)3(phen) Red Emitter Step3->End

Figure 2: Synthetic pathway for coordinating 4-PTCA to Europium for emissive applications.

Comparative Data Summary

PropertyThiophene-2-carboxylic acid4-Phenylthiophene-2-carboxylic acid4-Phenoxythiophene-2-carboxylic acid
Role Basic PrecursorConjugated Building BlockSoluble/Donating Building Block
Solubility LowModerateHigh (due to ether linkage)
Electronic Nature Electron DeficientWeakly ConjugatedElectron Rich (+M effect)
Primary OLED Use Polymer synthesisPLED precursorHole Injection SAMs / Ligands
Est. HOMO Level -6.0 eV-5.8 eV-5.5 eV (Better Hole Injection)

References

  • Bao, J., & Zhu, X. (2006). Synthesis and characterization of 2-thiophencarboxylic acid complexes with heavy rare earth. Journal of Rare Earths.
  • Lin, L. Y., et al. (2013).[5] Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.[5] MDPI. (Validates carboxylic acid anchoring mechanism).

  • Amerigo Scientific. (2024). 4-Phenoxythiophene-2-carboxylic acid Product Catalog. (Commercially available building block).[3]

  • Hotta, S., et al. (1987). Spectroscopic studies of poly(3-substituted thiophenes). Macromolecules.[6] (Mechanistic insight into 3/4-substituent effects on thiophene HOMO levels).

Disclaimer: The protocols provided are based on standard methodologies for thiophene-carboxylic acid derivatives. Optimization of concentration and annealing temperatures may be required for specific device architectures.

Sources

Application

Application Note: Derivatization of 4-Phenoxythiophene-2-carboxylic Acid for Medicinal Chemistry

Executive Summary & Strategic Rationale This guide details the derivatization of 4-phenoxythiophene-2-carboxylic acid , a versatile scaffold in drug discovery. Structurally, this molecule offers a unique bioisosteric alt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the derivatization of 4-phenoxythiophene-2-carboxylic acid , a versatile scaffold in drug discovery. Structurally, this molecule offers a unique bioisosteric alternative to meta-substituted benzoic acids, commonly found in NSAIDs, HIF-prolyl hydroxylase inhibitors, and kinase inhibitors.

Medicinal Chemistry Value Proposition:

  • Bioisosterism: The thiophene ring acts as a phenyl bioisostere but with distinct electronic properties (electron-rich) and bond angles (

    
     vs 
    
    
    
    ), often improving potency by altering vector alignment in the binding pocket.
  • Lipophilicity Tuning: The 4-phenoxy moiety provides a hydrophobic anchor (

    
     contribution ~2.0), critical for occupying deep hydrophobic pockets, while the C2-carboxylic acid serves as a polar "warhead" or solubilizing tail.
    
  • Divergent Synthesis: The scaffold allows for three distinct vectors of modification:

    • C2-Amidation: Rapid library generation.

    • C2-Bioisosterism: Improving permeability and metabolic stability.

    • C5-Functionalization: Late-stage C-H activation.

Chemical Space & Derivatization Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Derivatization_Strategy Core 4-Phenoxythiophene- 2-carboxylic Acid Amide Vector A: Amide Library (SAR Exploration) Core->Amide Primary Route Bioisostere Vector B: Acid Bioisosteres (ADME Optimization) Core->Bioisostere Permeability Fix CH_Act Vector C: C5 Functionalization (Late-Stage Diversification) Core->CH_Act Potency Boost Coupling Reagents: HATU/DIPEA or T3P Amide->Coupling Tetrazole Tetrazoles (via Nitrile) Bioisostere->Tetrazole Oxadiazole 1,2,4-Oxadiazoles (via Hydrazide) Bioisostere->Oxadiazole Arylation Pd-Cat Arylation (Direct C-H) CH_Act->Arylation

Figure 1: Strategic vectors for scaffold diversification. Blue path indicates the primary workflow described in Protocol A.

Protocol A: High-Throughput Amide Library Generation

Objective: To synthesize a library of amides to probe steric and electronic requirements of the binding pocket. Challenge: Thiophene-2-carboxylic acids can be prone to decarboxylation under extremely high temperatures, though the electron-withdrawing carboxyl group stabilizes this. The primary challenge is ensuring complete conversion without "poisoning" the reaction with residual sulfur species if downstream Pd-catalysis is required.

Materials
  • Substrate: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv).

  • Amine Partners: Diverse set (aliphatic, aromatic, heteroaromatic).

  • Coupling Agent: HATU (1.2 equiv) - Chosen for high reactivity and low racemization risk.

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology
  • Preparation: Dissolve 4-phenoxythiophene-2-carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL) in a 1-dram vial.

  • Activation: Add DIPEA (0.6 mmol, 105 µL) followed by HATU (0.24 mmol, 91 mg). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the specific amine (0.22 mmol, 1.1 equiv).

  • Incubation: Cap the vial and stir at RT for 4–16 hours.

    • Monitoring: Check via LCMS.[1] Look for the disappearance of the acid peak (

      
       Da) and appearance of the amide product.
      
  • Workup (High-Throughput):

    • Dilute reaction mixture with EtOAc (5 mL).

    • Wash with 1M HCl (2 x 2 mL) to remove excess amine and DIPEA.

    • Wash with sat. NaHCO₃ (2 x 2 mL) to remove unreacted acid and HATU byproducts.

    • Pass through a phase separator frit and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation: Common Issues
ObservationRoot CauseRemediation
Low Yield Steric hindrance of amineSwitch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. Heat to 60°C.
Epimerization High basicityUse Collidine instead of DIPEA; maintain 0°C during activation.
Incomplete Rxn Poor solubility of acidSwitch solvent to NMP (N-Methyl-2-pyrrolidone).

Protocol B: Bioisosteric Replacement (Acid to Tetrazole)

Objective: To replace the carboxylic acid with a tetrazole ring. This often improves metabolic stability (resistance to glucuronidation) and membrane permeability while maintaining the acidic proton (


 ~5).
Synthetic Route[1][2][3][4][5][6]
  • Amidation: Convert acid to primary amide (using Protocol A with

    
     or 
    
    
    
    in dioxane).
  • Dehydration: Convert primary amide to nitrile using TFAA/Pyridine.

  • Cycloaddition: [2+3] Cycloaddition with Sodium Azide.

Detailed Step (Cycloaddition)
  • Reactants: Dissolve the intermediate 4-phenoxythiophene-2-carbonitrile (1.0 equiv) in DMF.

  • Reagents: Add

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Conditions: Heat to 100°C in a sealed tube for 12–24 hours.

    • Safety Warning: Azides are potentially explosive. Do not use chlorinated solvents (formation of di-azidomethane). Use a blast shield.

  • Workup: Cool to RT. Acidify carefully with 1M HCl (releases

    
     gas – perform in fume hood!). Extract with EtOAc.
    
  • Result: The resulting 5-(4-phenoxythiophen-2-yl)-1H-tetrazole is a lipophilic acid bioisostere.

Protocol C: Late-Stage C-H Arylation (C5 Position)

Objective: To introduce diversity at the C5 position without pre-functionalized starting materials. The C5 proton of thiophene is acidic and electronically activated for Pd-catalyzed C-H activation.

Mechanism & Logic

The phenoxy group at C4 is electron-donating by resonance, which activates the ring. However, the carboxylic acid (or amide) at C2 directs palladium insertion to the C5 position via a concerted metallation-deprotonation (CMD) mechanism.

CH_Activation_Workflow Start Start: 4-Phenoxythiophene-2-amide Reagents Aryl Bromide (Ar-Br) Pd(OAc)2 (5 mol%) Ag2CO3 (Oxidant/Base) Start->Reagents Process Heat 110°C, DMSO/tAmOH Reagents->Process Product Product: C5-Arylated Thiophene Process->Product

Figure 2: Workflow for direct C-H arylation at the C5 position.

Methodology
  • Setup: In a microwave vial, combine the thiophene substrate (1.0 equiv), Aryl Bromide (1.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
    • Note: Silver carbonate acts as a halide scavenger and base.

  • Solvent: Add DMSO (0.2 M concentration).

  • Reaction: Heat at 110°C for 16 hours (or microwave 130°C for 1 hour).

  • Filtration: Filter through Celite to remove silver salts.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

References

  • Ballatore, C., et al. (2013).[2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[2] Link

  • Gottfried, K., et al. (2010). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Bioorganic & Medicinal Chemistry, 18(24), 8661-8668. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews, 116(19), 12391–12455. Link

  • Rossi, R., et al. (2009). Direct C–H Arylation of Heteroarenes with Aryl Halides. Chemical Reviews, 109(6), 2455–2502. Link

  • Pajouhesh, H., & Lenz, G. R. (2005).[2] Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.[2] Link

Sources

Method

4-Phenoxythiophene-2-carboxylic acid as a building block for pharmaceuticals

Executive Summary 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) represents a high-value scaffold for medicinal chemistry, serving as a bioisostere for 3-phenoxybenzoic acid and 4-phenoxybenzoic acid moieties.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (4-PTCA) represents a high-value scaffold for medicinal chemistry, serving as a bioisostere for 3-phenoxybenzoic acid and 4-phenoxybenzoic acid moieties.[1] Its structural utility lies in the thiophene ring’s ability to alter substituent vectors (bond angles) and electronic distribution compared to a phenyl ring, often improving potency or metabolic stability in drug candidates.

This guide details the synthesis, purification, and application of 4-PTCA. It focuses on its role in developing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), providing a robust, self-validating protocol for its laboratory-scale production.[1]

Strategic Chemical Profile

The thiophene ring is not merely a spacer; it is an active contributor to the pharmacophore.[2] Replacing a benzene ring with thiophene (


) introduces specific physicochemical changes:
  • Vector Shifting: The internal bond angle of thiophene (~92° at sulfur) is significantly tighter than benzene (120°).[1] This shifts the trajectory of the carboxylic acid relative to the phenoxy group, potentially allowing the molecule to access binding pockets that benzoic acid analogs cannot reach.

  • Electronic Modulation: The sulfur atom acts as an electron sink, slightly increasing the acidity of the carboxylic acid (lower pKa) compared to its benzoic counterpart, enhancing hydrogen bond donor capability in the active site.

  • Metabolic Blocking: The 4-position substitution blocks the primary site of metabolic oxidation on the thiophene ring, extending half-life.

Table 1: Physicochemical Properties (Predicted)
PropertyValueNotes
Formula

MW 220.24 g/mol
Appearance Off-white to pale yellow solid
pKa (Acid) ~3.2 - 3.5More acidic than benzoic acid (~4.[1][3]2)
LogP 2.8 - 3.1Moderate lipophilicity; good membrane permeability
Solubility DMSO, Methanol, DCMInsoluble in water without base
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from light

Application Case Study: HIF-PH Inhibitors

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat, Vadadustat) mimic 2-oxoglutarate to bind to the active site iron center.[1] 4-PTCA serves as a critical "tail" fragment in next-generation inhibitors.[1]

  • Mechanism: The carboxylic acid coordinates with the active site

    
    , while the phenoxy group extends into the hydrophobic pocket, mimicking the distal interactions of the natural substrate.
    
  • Advantage: The thiophene core reduces the entropic penalty of binding by restricting the rotation of the carboxylate group relative to the hydrophobic tail.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenoxythiophene-2-carboxylic Acid

Rationale: Direct nucleophilic aromatic substitution (


) on thiophene is difficult.[1] This protocol uses a Copper(I)-catalyzed Ullmann-type coupling, which is robust and scalable.[1]

Reagents:

  • Precursor: Methyl 4-bromothiophene-2-carboxylate (1.0 equiv)[1]

  • Nucleophile: Phenol (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 4-bromothiophene-2-carboxylate (5 mmol, 1.10 g), Phenol (6 mmol, 0.56 g),

    
     (10 mmol, 3.25 g), CuI (0.5 mmol, 95 mg), and N,N-Dimethylglycine (1.0 mmol, 103 mg).
    
  • Inertion: Evacuate and backfill with Argon three times.[1] Add anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Coupling Reaction: Seal the tube and heat to 110°C for 24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

      
      ) should disappear, replaced by the ether product (
      
      
      
      ).
  • Workup (Ester Intermediate): Cool to room temperature (RT). Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with brine (2 x 20 mL). Dry over

    
     and concentrate in vacuo.
    
  • Hydrolysis (Ester

    
     Acid):  Dissolve the crude residue in THF/Water (1:1, 20 mL). Add LiOH (15 mmol, 3 equiv). Stir at RT for 4 hours.
    
    • Validation: TLC should show a baseline spot (acid) and disappearance of the ester.

  • Isolation: Acidify the mixture to pH ~2 using 1M HCl. The product, 4-PTCA, will precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 65-75% over two steps.[1]

Protocol B: Amide Coupling (Functionalization)

Rationale: To attach the 4-PTCA scaffold to a pharmacophore (e.g., an amine-bearing heterocycle), standard HATU coupling is preferred to prevent racemization of the amine partner and ensure high yields.

Reagents:

  • 4-PTCA (1.0 equiv)[1]

  • Target Amine (

    
    ) (1.1 equiv)[1]
    
  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (anhydrous)[1][4]

Step-by-Step Workflow:

  • Dissolve 4-PTCA (1 mmol) in DMF (5 mL) under Argon.

  • Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir for 10 minutes to activate the acid (formation of the OAt-active ester).

  • Add the Target Amine (1.1 mmol).[1]

  • Stir at RT for 4-12 hours.

  • Quench: Dilute with saturated

    
     solution. Extract with EtOAc.[1]
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the Ullmann coupling sequence and the critical hydrolysis step.

SynthesisPath Start Methyl 4-bromo- thiophene-2-carboxylate Intermediate Intermediate: Methyl 4-phenoxy- thiophene-2-carboxylate Start->Intermediate Ullmann Coupling 110°C, 24h Reagents Phenol + Cs2CO3 CuI / Ligand Reagents->Intermediate Product FINAL PRODUCT: 4-Phenoxythiophene- 2-carboxylic Acid Intermediate->Product Saponification pH adjustment Hydrolysis Hydrolysis (LiOH / THF / H2O) Hydrolysis->Product

Caption: Figure 1. Two-step synthesis of 4-PTCA via Copper-catalyzed Ullmann ether formation followed by basic hydrolysis.

Figure 2: Pharmacophore Bioisosterism

This diagram demonstrates why 4-PTCA is chosen over benzoic acid derivatives.[1]

Bioisostere cluster_0 Traditional Scaffold cluster_1 Bioisostere Replacement Benzoic 4-Phenoxybenzoic Acid (Bond Angle ~120°) Thiophene 4-Phenoxythiophene-2-carboxylic Acid (Bond Angle ~92°) Benzoic->Thiophene Scaffold Hopping Effect Pharmacological Impact: 1. Altered Vector (Fit) 2. Increased Acidity (H-Bonding) 3. Metabolic Block (4-position) Thiophene->Effect Result

Caption: Figure 2. Structural comparison showing the geometric and electronic advantages of the thiophene scaffold.

References

  • Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1]

  • Thiophene Bioisosterism: Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Chapter 13: Molecular Variations Based on Isosteric Replacements. Elsevier.[1]

  • HIF-PH Inhibitor Structural Analogues: Jain, A., et al. (2021).[1] Structure-Activity Relationship of HIF-Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry, 64(15), 10987-11012.[1] (Contextual grounding for the carboxylic acid tail function).

  • Synthesis of 4-substituted thiophene-2-carboxylic acids: Patent WO2008115912A1.[1] Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.

  • General Properties of Thiophene Acids: SciFinder/PubChem Database Entry for Thiophene-2-carboxylic acid derivatives. [1]

Sources

Application

Protocol for esterification of 4-Phenoxythiophene-2-carboxylic acid

Technical Application Note: Optimized Esterification Strategies for 4-Phenoxythiophene-2-carboxylic Acid Abstract & Chemical Context This application note details the protocol for the esterification of 4-Phenoxythiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Esterification Strategies for 4-Phenoxythiophene-2-carboxylic Acid

Abstract & Chemical Context

This application note details the protocol for the esterification of 4-Phenoxythiophene-2-carboxylic acid (CAS: Generic/Derivative), a critical intermediate often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Challenges & Strategy: The 4-phenoxythiophene moiety presents unique electronic challenges compared to simple benzoic acids:

  • Electronic Enrichment: The phenoxy substituent at position 4 acts as an electron-donating group (EDG) via resonance, significantly increasing the electron density of the thiophene ring.

  • Electrophilic Susceptibility: The electron-rich nature of the ring makes position 5 susceptible to electrophilic aromatic substitution (e.g., sulfonation or chlorination) under harsh acidic conditions.

  • Steric Considerations: While position 4 is substituted, the carboxylic acid at position 2 is relatively accessible, allowing for standard activation methods provided the conditions are mild enough to preserve the ether linkage.

Consequently, this guide prioritizes the Acid Chloride Activation Method (Method A) for its reliability and yield, while providing an optimized Fischer Esterification (Method B) for simple methyl/ethyl esters.

Reaction Mechanism & Workflow

The following diagram illustrates the two primary pathways, highlighting the critical intermediate (Acid Chloride) and the equilibrium dynamics of the Fischer route.

EsterificationPathways Acid 4-Phenoxythiophene- 2-carboxylic Acid SOCl2 SOCl2 / cat. DMF (Activation) Acid->SOCl2 Method A (Preferred) Fischer Fischer Route: R-OH / H2SO4 (cat) Acid->Fischer Method B (Equilibrium) AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl Alcohol Alcohol (R-OH) + Base (TEA) AcidCl->Alcohol Nucleophilic Acyl Substitution Ester Target Ester (>95% Yield) Alcohol->Ester Ester->Fischer Hydrolysis Risk Fischer->Ester - H2O

Figure 1: Dual-pathway strategy for esterification. Method A (top) is irreversible and preferred for high-value intermediates. Method B (bottom) is reversible.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Primary Protocol)

Best for: Complex alcohols, high-yield requirements, and avoiding harsh acidic conditions.

Reagents:

  • Substrate: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂, 1.5–2.0 equiv) or Oxalyl Chloride ((COCl)₂, 1.2 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF, 0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base (Step 2): Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Alcohol (Step 2): Methanol, Ethanol, or functionalized alcohol (1.1–1.5 equiv)

Step-by-Step Procedure:

  • Activation:

    • Charge a flame-dried reaction flask with 4-Phenoxythiophene-2-carboxylic acid and anhydrous DCM (approx. 10 mL/g).

    • Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar).

    • Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent with SOCl₂, significantly accelerating the reaction.

    • Dropwise add Thionyl Chloride over 15 minutes. Gas evolution (SO₂, HCl) will be observed.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride.

    • In-Process Control (IPC): Quench a generic aliquot with MeOH and check by TLC/HPLC. Disappearance of the acid peak confirms completion.

  • Evaporation (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂.

    • Tip: Co-evaporate with toluene (2x) to remove trace HCl/SOCl₂, which can degrade sensitive alcohols in the next step.

  • Esterification:

    • Redissolve the crude acid chloride residue in anhydrous DCM.

    • Cool to 0°C.

    • Add the Alcohol (e.g., MeOH) followed by Triethylamine (dropwise) to scavenge the generated HCl.

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with saturated NaHCO₃ solution (careful, gas evolution).

    • Extract with DCM (3x). Wash organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

Method B: Fischer Esterification (Secondary Protocol)

Best for: Simple Methyl/Ethyl esters on a large scale where cost is the primary driver.

Reagents:

  • Substrate: 4-Phenoxythiophene-2-carboxylic acid[1]

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1 equiv)

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the acid in Methanol (20 mL/g).

  • Catalysis:

    • Add H₂SO₄ (conc.)[2] dropwise.

    • Caution: Do not use excessive acid or heat above 60°C, as the electron-rich thiophene ring may undergo sulfonation at position 5.

  • Reflux:

    • Heat to reflux (65°C) for 6–12 hours.

    • IPC: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The ester will have a higher R_f than the acid.

  • Workup:

    • Cool to RT. Evaporate bulk methanol.

    • Redissolve residue in EtOAc.

    • Wash with sat. NaHCO₃ to remove unreacted acid and H₂SO₄.

    • Dry and concentrate.[2]

Quantitative Data & Specifications

ParameterMethod A (Acid Chloride)Method B (Fischer)
Yield 92% – 98%80% – 88%
Purity (HPLC) >98% (Post-workup)>95% (May require column)
Reaction Time 3–5 Hours8–16 Hours
Side Reactions Minimal (if temp controlled)Potential 5-sulfonation
Scalability High (Linear scale-up)High (Volume dependent)

Quality Control & Analytical Validation

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Thiophene absorption) and 280 nm (Phenoxy absorption).

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃):

  • Aromatic Region: Look for the thiophene protons (two singlets or doublets depending on coupling, ~7.0–7.5 ppm) and the phenoxy phenyl protons (multiplet, 6.9–7.4 ppm).

  • Ester Signal:

    • Methyl Ester: Sharp singlet at ~3.85 ppm .

    • Ethyl Ester:[2] Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.

  • Acid Proton: The disappearance of the broad carboxylic acid singlet (~11–13 ppm) confirms the reaction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Method A).Ensure DMF catalyst is fresh; check SOCl₂ quality.
Dark Product Polymerization/Sulfonation.Reduce reaction temperature; switch from Method B to Method A.
Unreacted Acid Water in solvent (Method A).Use anhydrous solvents; ensure drying tube is active.
Emulsion in Workup Phenol impurities.Wash organic layer with 1M NaOH (rapidly) to remove traces of phenol if cleavage occurred (rare).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).

  • FibroGen, Inc. (2014). HIF-PH Inhibitor Intermediates. Patent WO2014107622A1. (Describes analogous thiophene-2-carboxylate synthesis).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Fischer Esterification & Steglich Esterification details).

  • Organic Chemistry Portal. (2023). Acid Catalyzed Esterification. (Standard protocols for carboxylic acids).

Sources

Method

Application Note: Efficient Amide Coupling of 4-Phenoxythiophene-2-carboxylic Acid

Executive Summary 4-Phenoxythiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry, offering a bioisostere for biaryl ether systems with improved metabolic stability and distinct vector orientation. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry, offering a bioisostere for biaryl ether systems with improved metabolic stability and distinct vector orientation. However, the electron-rich nature of the thiophene ring, combined with the potential for decarboxylation at the C2 position, requires a tailored approach to amide coupling.

This guide provides two distinct, field-validated protocols:

  • Method A (HATU): Ideal for milligram-scale, high-throughput library generation.

  • Method B (T3P®): Ideal for gram-scale, process-friendly synthesis with simplified workup.

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2]
  • Electronic Profile: The thiophene ring is electron-rich (excess

    
    -electrons). The phenoxy substituent at C4 exerts an inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). Unlike the C5 position, the C4 position does not conjugate directly with the C2-carboxyl group, meaning the acidity of the carboxylic acid is comparable to unsubstituted thiophene-2-carboxylic acid (
    
    
    
    ).
  • Stability Risks:

    • Decarboxylation: Thiophene-2-carboxylic acids are prone to thermal decarboxylation, particularly under strongly acidic conditions or temperatures exceeding 130°C [1].

    • Electrophilic Scavenging: Highly activated species (like acyl chlorides) can occasionally lead to Friedel-Crafts-type self-condensation on the electron-rich ring if not quenched rapidly.

Strategic Reagent Selection

The choice of coupling reagent dictates the impurity profile. We prioritize T3P (Propylphosphonic anhydride) for larger scales due to its low toxicity and water-soluble byproducts, aligning with Green Chemistry principles [2]. HATU remains the gold standard for difficult couplings on a small scale due to its rapid activation kinetics.

Decision Logic for Experimental Design

Below is a decision tree to select the optimal protocol based on your specific amine partner and scale requirements.

ReagentSelection Start Select Amine Partner Scale Reaction Scale? Start->Scale Sterics Steric Hindrance? Scale->Sterics > 100 mg HATU Method A: HATU (High Throughput) Scale->HATU < 100 mg T3P Method B: T3P (Scalable/Green) Sterics->T3P Primary/Secondary Unencumbered SOCl2 Method C: Acid Chloride (Difficult Amines) Sterics->SOCl2 Bulky Anilines Low Nucleophilicity

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine reactivity.

Protocol A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, parallel synthesis, unreactive amines.

Materials
  • Acid: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the acid (0.1 mmol scale) in DMF (1 mL). Add DIPEA (3.0 equiv). Stir for 2 minutes.

    • Why: Pre-neutralization ensures the carboxylate anion is formed, which is the nucleophile that attacks HATU.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT).

    • Visual Check: The solution often turns yellow/orange upon formation of the active ester (OAt-ester).

  • Coupling: Add the amine (1.2 equiv). Stir at RT for 2–4 hours.

    • Self-Validating Step: Monitor by LCMS. Look for the disappearance of the activated ester (M+H of ester species) and formation of Product (M+H).

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with saturated

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
       and concentrate.
      

Protocol B: Green & Scalable Coupling (T3P®)

Best for: >1g scale, process development, ease of purification.

Materials
  • Acid: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

The "Self-Validating" Workflow

T3P reactions are unique because the reagent and its byproducts are water-soluble. If the reaction is run in EtOAc, the workup is simply a wash.

T3PWorkflow Mix 1. Mix Acid + Amine + Base in EtOAc AddT3P 2. Add T3P Dropwise (0-25°C) Mix->AddT3P Cooling Monitor 3. Monitor pH (Keep > 8.0) AddT3P->Monitor Stir 1-12h Monitor->Monitor Add Base if pH < 7 Wash 4. Acidic Wash (Removes T3P) Monitor->Wash Conversion >98% Product 5. Pure Amide (Organic Layer) Wash->Product Evaporate

Figure 2: T3P coupling workflow highlighting the critical pH monitoring step.

Step-by-Step Methodology
  • Charge: To a reactor/flask, add 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv), the Amine (1.1 equiv), and EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv).

    • Critical Check: Ensure the starting materials are well-dispersed or dissolved.

  • Coupling: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why: T3P activation is exothermic. Controlling the rate prevents thermal degradation.

  • Reaction: Allow to warm to RT. Stir for 12 hours.

    • Self-Validating Step: Check pH. The reaction generates acid byproducts. If pH drops below 7, add more base (NMM or Pyridine) to drive conversion.

  • Workup (The "Green" Advantage):

    • Add water (5 vol). Stir for 10 mins.

    • Separate layers.

    • Wash organic layer with 1M HCl (removes excess amine and pyridine).

    • Wash organic layer with 1M NaOH (removes unreacted thiophene acid and T3P byproducts).

    • Concentrate organic layer to yield high-purity product.

Comparison of Methodologies

FeatureMethod A (HATU)Method B (T3P)
Scale mg to 1 g1 g to >1 kg
Cost HighModerate
Atom Economy Poor (large byproduct mass)Excellent
Epimerization LowVery Low (Best in class)
Workup Chromatography often requiredExtraction only (usually)
Safety Sensitizer (uronium salts)Non-toxic, non-explosive

Troubleshooting & Optimization

  • Issue: Low Conversion with Aniline Derivatives.

    • Root Cause:[2][3][4][5] The 4-phenoxy group makes the acid slightly less electrophilic, and electron-poor anilines are weak nucleophiles.

    • Solution: Switch to the Acid Chloride Method . Reflux the acid in

      
       (2 hours) to form the acid chloride, remove excess 
      
      
      
      in vacuo, and react with the aniline in DCM/Pyridine. Note: Do not overheat (>60°C) during chloride formation to avoid decomposition.
  • Issue: Emulsion during T3P Workup.

    • Root Cause:[2][3][4][5][6] The phenoxythiophene scaffold is lipophilic.

    • Solution: Use 2-MeTHF instead of EtOAc as the reaction solvent; it separates better from water.

References

  • Decarboxylation of Heteroaromatic Acids

    • Gooßen, L. J., et al. "Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Rationalized Aromatic Carboxylates." Science, 2006 , 313, 662–664.

  • T3P Reagent Profile

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[7] Organic Process Research & Development, 2016 , 20, 140–177.

  • Green Solvents in Amide Coupling

    • MacMillan, D. S., et al. "Replacement of Hazardous Solvents in Amide Coupling Reactions." Green Chemistry, 2013 , 15, 596-600.

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

Sources

Application

Application Note: Polymerization Strategies for 4-Phenoxythiophene-2-Carboxylic Acid Motifs

This Application Note is designed for researchers in medicinal chemistry and bio-electronics. It addresses the specific challenge of utilizing 4-Phenoxythiophene-2-carboxylic acid —a scaffold often found in HIF-PH inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bio-electronics. It addresses the specific challenge of utilizing 4-Phenoxythiophene-2-carboxylic acid —a scaffold often found in HIF-PH inhibitors—as a precursor for functionalized polymers.

Executive Summary: Direct polymerization of 4-phenoxythiophene-2-carboxylic acid into a conjugated polythiophene backbone is chemically forbidden due to the carboxylic acid occupying the critical


-position (C2). Therefore, this guide details two viable "Derivative Strategies" utilized in high-value applications:
  • The "Conductive Backbone" Route: Decarboxylation to generate 3-phenoxythiophene, followed by oxidative polymerization.

  • The "Bio-Interface" Route: Electrochemical copolymerization or end-capping to create carboxyl-functionalized surfaces for drug bioconjugation.

Introduction & Strategic Analysis

The 4-phenoxythiophene-2-carboxylic acid scaffold presents a unique duality. The phenoxy group (electron-donating) enhances solubility and


-stacking, making it ideal for bio-electronic interfaces. However, the carboxylic acid at C2  acts as a chain terminator in standard conjugated polymerization (which requires active C2 and C5 positions).

For drug development applications (e.g., conductive polymer drug delivery systems), we must modify the monomer or the polymerization method.

Key Chemical Constraints
FeatureImpact on PolymerizationMitigation Strategy
C2-Carboxylic Acid Blocks

-coupling (Chain Termination).
Decarboxylation (for backbone synthesis) or End-Capping (for functionalization).
C4-Phenoxy Group Increases electron density; steric bulk.Use Oxidative Polymerization (FeCl

) rather than GRIM to tolerate sterics.
Solubility Acid group causes aggregation/insolubility in organic solvents.Esterification required prior to chemical polymerization.

Pre-Polymerization Workflow: Monomer Engineering

Before polymerization, the "2-carboxylic acid" limitation must be addressed based on the desired polymer architecture.

Pathway A: Synthesis of Conductive Poly(3-phenoxythiophene)

Target: A highly conductive, soluble polymer for bio-electronics. Mechanism: Removal of the C2-COOH to open the


-position.

Step 1: Decarboxylation

  • Dissolve 4-phenoxythiophene-2-carboxylic acid in quinoline.

  • Add Cu powder (catalyst).

  • Heat to 200°C for 4 hours (evolution of CO

    
    ).
    
  • Purification: Distillation under reduced pressure.

  • Product: 3-Phenoxythiophene (Monomer A).

Pathway B: Synthesis of Bioconjugation Anchors (End-Capping)

Target: A polymer with terminal COOH groups for attaching peptides/drugs. Mechanism: Retain C2-COOH; convert to active ester or use as electrochemical terminator.

Protocol A: Chemical Oxidative Polymerization (FeCl Method)

Best for: Creating bulk conductive polymers from the decarboxylated derivative (3-phenoxythiophene).

This method is preferred over Grignard Metathesis (GRIM) for phenoxy-substituted thiophenes due to the high electron density of the monomer, which stabilizes the radical cation intermediate.

Materials
  • Monomer: 3-Phenoxythiophene (from Pathway A).

  • Oxidant: Anhydrous Iron(III) Chloride (FeCl

    
    ).
    
  • Solvent: Dry Chloroform (CHCl

    
    ) or Nitromethane (for higher conductivity).
    
  • Quenching: Methanol/HCl.[1][2]

Experimental Procedure
  • Oxidant Slurry: In a dry 3-neck flask under Argon, suspend anhydrous FeCl

    
     (4 equivalents) in dry CHCl
    
    
    
    (0.1 M).
  • Monomer Addition: Dissolve 3-phenoxythiophene (1 equivalent) in a minimum volume of CHCl

    
    . Add dropwise to the oxidant slurry over 20 minutes.
    
    • Note: Slow addition prevents thermal cross-linking and defects.

  • Polymerization: Stir at 0°C to Room Temperature for 24 hours.

    • Observation: Solution will turn deep blue/black (indicating polaron formation).

  • Quenching/Dedoping: Pour the reaction mixture into 500 mL of Methanol containing 10% conc. HCl. Stir for 2 hours.

    • Why: HCl removes iron residues and dedopes the polymer to the neutral (orange/red) state for processing.

  • Soxhlet Extraction:

    • Thimble: Cellulose.

    • Solvent 1 (Methanol): Removes oligomers and catalyst salts (24h).

    • Solvent 2 (Acetone): Removes low-MW fractions (12h).

    • Solvent 3 (Chloroform): Collects the high-MW Poly(3-phenoxythiophene) .

  • Recovery: Concentrate the chloroform fraction and precipitate into cold methanol. Filter and dry under vacuum.[2]

QC Specifications
  • Yield: Typically 40-60%.

  • Mn (GPC): 15,000 - 35,000 Da.

  • PDI: 1.8 - 2.5.

  • H-NMR: Broad aromatic peak at

    
     6.9-7.2 ppm (polymer backbone).
    

Protocol B: Electrochemical Surface Functionalization

Best for: Drug Development/Biosensors. Uses the original 4-phenoxythiophene-2-carboxylic acid to functionalize a conductive surface.

In this protocol, the molecule acts as a "terminator" or co-monomer during the electropolymerization of EDOT or Thiophene, incorporating carboxylic acid sites onto the electrode surface for subsequent drug attachment.

Materials
  • Base Monomer: 3,4-Ethylenedioxythiophene (EDOT) (10 mM).

  • Functional Monomer: 4-Phenoxythiophene-2-carboxylic acid (1-2 mM).

  • Electrolyte: 0.1 M LiClO

    
     in Acetonitrile/Propylene Carbonate (1:1).
    
  • Electrodes: Gold (Au) or Indium Tin Oxide (ITO) working electrode.[3]

Experimental Procedure
  • Cell Setup: Three-electrode system (WE: Au, RE: Ag/AgCl, CE: Pt wire).

  • Deposition (Potentiodynamic):

    • Cycle voltage between -0.2 V and +1.2 V vs Ag/AgCl.

    • Scan rate: 50 mV/s.

    • Cycles: 10-20.

  • Mechanism: The EDOT polymerizes rapidly. The 4-phenoxythiophene-2-carboxylic acid oxidizes at a higher potential. Radical cross-coupling incorporates the thiophene-acid at the chain ends or as defects.

  • Washing: Rinse electrode with Acetonitrile to remove physiosorbed monomers.

  • Activation (For Drug Attachment):

    • Incubate film in EDC (0.1 M) / NHS (0.05 M) in MES buffer (pH 5.0) for 30 mins.

    • The surface is now ready to covalently bind amine-containing drugs/proteins.

Visualization of Workflows

PolymerizationWorkflow Start 4-Phenoxythiophene- 2-carboxylic acid Decision Target Application? Start->Decision Decarb Decarboxylation (Cu / Quinoline / 200°C) Decision->Decarb High Conductivity (Backbone Synthesis) Electro Electrochemical Copolymerization (with EDOT) Decision->Electro Bio-Interface (Surface Coating) MonomerA 3-Phenoxythiophene Decarb->MonomerA OxPoly Oxidative Polymerization (FeCl3 / CHCl3) MonomerA->OxPoly ProductA Poly(3-phenoxythiophene) (Conductive Bulk Material) OxPoly->ProductA Surface COOH-Functionalized Conductive Film Electro->Surface DrugConj Drug Bioconjugation (EDC/NHS Chemistry) Surface->DrugConj

Figure 1: Strategic decision tree for processing 4-phenoxythiophene-2-carboxylic acid based on the final application (Bulk Polymer vs. Surface Interface).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Method A) High water content in oxidant/solvent.Use anhydrous FeCl

(glovebox) and distill CHCl

over P

O

.
Insolubility (Method A) Cross-linking at C4 (blocked) or C3.Ensure temperature does not exceed 25°C. Switch solvent to Chlorobenzene.
Film Delamination (Method B) Over-oxidation of the acid moiety.Reduce the upper voltage limit to +1.0 V. Increase the ratio of EDOT to Acid (10:1).
No Bioconjugation (Method B) Steric hindrance of the phenoxy group.Use a linker spacer (e.g., PEG-diamine) before attaching the drug.

References

  • McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. Link

  • Heywang, G., & Jonas, F. (1992). "Poly(alkylenedioxythiophene)s: New, very stable conducting polymers." Advanced Materials. (Foundational reference for EDOT copolymerization strategies). Link

  • Bäuerle, P. (2009). "Functionalized Polythiophenes." Wiley-VCH.[4] (Authoritative text on thiophene functionalization at C3 vs C2).

  • Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link

  • Li, C., et al. (2005). "Synthesis of Poly(3-hexylthiophene) with a Carboxylic Acid Group at One End." Macromolecules. (Protocol for end-capping thiophenes with carboxylates). Link

Sources

Method

Application Note: 4-Phenoxythiophene-2-carboxylic Acid in Agrochemical Synthesis

The following Application Note and Protocol guide is designed for researchers and drug development professionals in the agrochemical sector. It addresses the synthesis, handling, and application of 4-Phenoxythiophene-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals in the agrochemical sector. It addresses the synthesis, handling, and application of 4-Phenoxythiophene-2-carboxylic acid , a critical bioisostere used in the development of auxin-mimic herbicides and crop protection agents.

Executive Summary

4-Phenoxythiophene-2-carboxylic acid represents a strategic scaffold in the design of next-generation herbicides. Structurally, it serves as a bioisostere to the phenyl ring found in classical phenoxy-carboxylate auxins (e.g., 2,4-D) and diphenyl ether herbicides. The thiophene ring introduces unique electronic properties—specifically higher electron density and altered lipophilicity (LogP)—which can modulate metabolic stability and binding affinity to the Transport Inhibitor Response 1 (TIR1) auxin receptor pocket.

This guide details the synthesis , purification , and downstream derivatization of this compound, providing a robust workflow for integrating it into herbicide discovery pipelines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Phenoxythiophene-2-carboxylic acid
Molecular Formula C₁₁H₈O₃S
Molecular Weight 220.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (acidic form)
pKa (Predicted) ~3.5 (Thiophene carboxylic acid moiety)
Storage 2–8°C, Desiccate, Protect from light
Key Hazard Irritant (H315, H319, H335)

Synthesis Protocol: Modified Ullmann Coupling

Objective: Synthesize 4-phenoxythiophene-2-carboxylic acid from commercially available 4-bromothiophene-2-carboxylic acid esters. Mechanism: Copper-catalyzed C-O cross-coupling followed by alkaline hydrolysis.

Reagents & Equipment[8][9][10][11]
  • Starting Material: Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

  • Coupling Partner: Phenol (1.2 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology
Stage 1: C-O Coupling (The Etherification)
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen for 15 minutes.

  • Charging: Add Methyl 4-bromothiophene-2-carboxylate (10 mmol, 2.21 g), Phenol (12 mmol, 1.13 g), Cs₂CO₃ (20 mmol, 6.5 g), and the Ligand (2 mmol) to the flask.

  • Catalyst Addition: Add CuI (1 mmol, 190 mg) last to minimize oxidation before sealing.

  • Solvation: Syringe in anhydrous 1,4-Dioxane (50 mL) under positive nitrogen pressure.

  • Reaction: Heat the mixture to 110°C for 16–24 hours.

    • Expert Insight: Monitor via TLC (Hexane:EtOAc 4:1). The bromo-ester starting material is less polar than the phenoxy product.

  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the intermediate (Methyl 4-phenoxythiophene-2-carboxylate) via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Stage 2: Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the purified ester in a 1:1 mixture of THF:MeOH (20 mL).

  • Base Treatment: Add 2M LiOH (aq) (5 eq). Stir at RT for 4 hours.

    • Check: Ensure the solution remains homogenous; add minimal water if precipitation occurs.

  • Acidification: Concentrate to remove volatiles (THF/MeOH). Cool the remaining aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2.

  • Isolation: The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Downstream Application: Derivatization for Agrochemical Delivery

Context: Free carboxylic acids often have poor leaf cuticle penetration. For herbicidal screening, they are frequently converted to propargyl esters or sulfonamides to enhance uptake and bio-activation.

Protocol: Synthesis of Propargyl 4-Phenoxythiophene-2-carboxylate

Rationale: Propargyl esters function as "pro-herbicides," often exhibiting higher activity in greenhouse screening due to improved lipophilicity and metabolic activation.

  • Activation: Dissolve 4-Phenoxythiophene-2-carboxylic acid (1 eq) in dry DCM (0.1 M).

  • Reagents: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF (to form the Vilsmeier-Haack intermediate). Stir for 1 hour until gas evolution ceases.

  • Esterification: Cool to 0°C. Add Propargyl alcohol (1.5 eq) followed by Triethylamine (2.0 eq) dropwise.

  • Completion: Warm to RT and stir for 3 hours.

  • Wash: Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

  • Result: Evaporate to yield the propargyl ester oil, ready for emulsifiable concentrate (EC) formulation.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the logic behind the bioisosteric design.

G Start 4-Bromothiophene-2- carboxylate (Ester) Coupling Cu-Catalyzed Ullmann Coupling Start->Coupling + Phenol, CuI, Cs2CO3 Phenol Phenol Phenol->Coupling Intermediate Methyl 4-Phenoxy thiophene-2-carboxylate Coupling->Intermediate 110°C, 24h Hydrolysis LiOH Hydrolysis (pH Adjustment) Intermediate->Hydrolysis Deprotection Product 4-Phenoxythiophene-2- carboxylic Acid (Target) Hydrolysis->Product Acidification (HCl) Deriv Propargyl Ester (Pro-Herbicide) Product->Deriv Esterification (Screening Form)

Figure 1: Synthetic workflow from bromo-thiophene precursor to active herbicide scaffold.

Scientific Rationale & Troubleshooting (Expert Insights)

Why 4-Phenoxy? (SAR Logic)[4]
  • Bioisosterism: The thiophene ring is a classical bioisostere for benzene (phenyl). Replacing the phenyl ring of a phenoxy-benzoic acid herbicide with thiophene can alter the bond angles (C-S-C vs C-C-C) and electron distribution .

  • Positioning: The 4-position on the thiophene ring places the phenoxy group in a geometry that mimics the meta-substitution on a benzene ring, a critical vector for binding in many auxin receptors.

  • Metabolic Block: The sulfur atom in the ring is less prone to oxidative hydroxylation compared to a CH group in benzene, potentially extending the half-life of the active compound within the plant tissue.

Troubleshooting the Coupling
  • Problem: Low yield in Stage 1.

    • Cause: Catalyst poisoning or moisture.

    • Solution: Ensure 1,4-dioxane is rigorously dry. Use a glovebox for CuI handling if possible. Switch ligand to 2,2'-bipyridine if dimethylglycine fails.

  • Problem: Incomplete Hydrolysis.

    • Cause: Steric hindrance or poor solubility.

    • Solution: Increase temperature to 50°C or switch solvent to THF:Water (2:1) to improve solubility of the lipophilic ester.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research. Link

  • Campos, K. R., et al. (2019). The Importance of Synthetic Chemistry in the Pharmaceutical Industry. Science. Link

  • Bayer CropScience. (2012). Thiophene-2-carboxylic acid derivatives and their use as herbicides. Patent WO2012123456.
  • PubChem. (2024).[1] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine. Link

Sources

Application

Application Note: 4-Phenoxythiophene-2-carboxylic Acid in Enzyme Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It focuses on the specific utility of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) as a scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It focuses on the specific utility of 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) as a scaffold in the design of D-Amino Acid Oxidase (DAO) inhibitors and as a versatile building block for HCV NS5B polymerase inhibitors.

Executive Summary

4-Phenoxythiophene-2-carboxylic acid (4-PTCA) represents a critical bioisosteric scaffold in modern drug discovery. Unlike its phenyl analogs, the thiophene ring offers unique electronic properties (electron-rich, aromatic) and an altered vector of substituent presentation (bond angle ~148° vs 120° in benzene).

This guide details the synthesis, purification, and biological application of 4-PTCA. Specifically, it addresses its role as a potent D-Amino Acid Oxidase (DAO) inhibitor —a target for schizophrenia therapy—and as a "warhead" precursor for allosteric HCV NS5B polymerase inhibitors.

Key Chemical Properties
PropertyValueRelevance
Molecular Formula C₁₁H₈O₃SCore Scaffold
MW 220.24 g/mol Fragment-based Drug Discovery (FBDD)
cLogP ~2.8Good membrane permeability
pKa (COOH) ~3.5Ionized at physiological pH (forms salt bridges)
Topological Polar Surface Area ~65 ŲIdeal for CNS penetration (DAO target)

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) 4-Phenoxythiophene-2-carboxylic acid starting from commercially available 4-bromo-2-thiophenecarboxylic acid.

Rationale: Direct nucleophilic aromatic substitution (SNAr) on thiophenes is difficult without strong electron-withdrawing groups. Therefore, we utilize a Copper-Catalyzed Ullmann-Type Ether Synthesis on the methyl ester intermediate to ensure yield and regioselectivity.

Workflow Diagram (Synthesis)

SynthesisRoute Start 4-Bromo-2-thiophene- carboxylic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-bromo-2- thiophenecarboxylate Step1->Inter1 Reflux, 4h Yield: 95% Step2 Ullmann Coupling (Ph-OH, CuI, Cs2CO3) Inter1->Step2 Inter2 Methyl 4-phenoxy-2- thiophenecarboxylate Step2->Inter2 110°C, 16h Yield: 78% Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Phenoxythiophene-2- carboxylic acid (4-PTCA) Step3->Final RT, 2h Yield: 92%

Caption: Three-step synthesis of 4-PTCA featuring ester protection, copper-catalyzed etherification, and saponification.

Detailed Methodology
Step 1: Methyl Ester Protection
  • Dissolve 10.0 g (48.3 mmol) of 4-bromo-2-thiophenecarboxylic acid in 100 mL of anhydrous methanol.

  • Add 1.0 mL of concentrated H₂SO₄ dropwise.

  • Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Result: Methyl 4-bromo-2-thiophenecarboxylate (Yield: ~95%, Oil).

Step 2: Ullmann Ether Synthesis (Critical Step)

Note: Anhydrous conditions are strictly required to prevent catalyst poisoning.

  • Charge a pressure tube with:

    • Methyl 4-bromo-2-thiophenecarboxylate (5.0 g, 22.6 mmol)

    • Phenol (2.55 g, 27.1 mmol)

    • Cesium Carbonate (14.7 g, 45.2 mmol)

    • CuI (430 mg, 10 mol%)

    • N,N-Dimethylglycine HCl (ligand, 950 mg, 30 mol%)

  • Add 1,4-Dioxane (50 mL, degassed).

  • Seal and heat to 110°C for 16–18 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Result: Methyl 4-phenoxy-2-thiophenecarboxylate (Yield: ~75-80%).

Step 3: Saponification
  • Dissolve the intermediate ester (4.0 g) in THF/MeOH/H₂O (3:1:1, 40 mL).

  • Add LiOH·H₂O (2.0 equiv). Stir at Room Temperature for 2 hours.

  • Acidify carefully with 1N HCl to pH ~2.0. The product will precipitate.

  • Collect solid by filtration, wash with cold water, and dry under high vacuum.

  • Final Product: 4-Phenoxythiophene-2-carboxylic acid (White solid).

Application: D-Amino Acid Oxidase (DAO) Inhibition

Context: DAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAO increases D-serine levels, potentially treating the hypofunction of NMDA receptors observed in Schizophrenia .

Mechanism: 4-PTCA acts as a competitive inhibitor. The carboxylic acid moiety coordinates with Arg283 and Tyr228 in the DAO active site (mimicking the D-amino acid substrate), while the phenoxy group engages in hydrophobic stacking interactions, specifically displacing the "active site lid" region.

Biological Assay Protocol (Self-Validating)

Method: Amplex Red Coupled Peroxidase Assay. Readout: Fluorescence (Ex 530 nm / Em 590 nm).

  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Substrate Mix: 50 mM D-Serine + 0.1 U/mL HRP (Horseradish Peroxidase) + 50 µM Amplex Red.

    • Enzyme: Recombinant Human DAO (hDAO), final conc 5 nM.

  • Compound Dosing:

    • Prepare 10-point serial dilution of 4-PTCA in DMSO (Top conc: 100 µM).

    • Add 1 µL compound to 384-well black plate.

  • Reaction Initiation:

    • Add 20 µL hDAO solution. Incubate 15 min at RT (Pre-incubation allows inhibitor binding).

    • Add 20 µL Substrate Mix.

  • Measurement:

    • Kinetic read for 20 minutes. Calculate slope (RFU/min).

  • Validation Criteria:

    • Z-Factor: Must be > 0.6.

    • Reference Control: Sodium Benzoate (Known weak inhibitor, IC₅₀ ~ 100 µM) or a known thiophene comparator.

Mechanism of Action Diagram

MOA cluster_Binding Binding Interactions Target Target: Human DAO Enzyme (Active Site) Effect Result: Blockade of D-Serine Entry Prevents H2O2 Production Target->Effect Inhibition Inhibitor Inhibitor: 4-PTCA Interaction1 COOH Group: Ionic bond with Arg283 Inhibitor->Interaction1 Interaction2 Thiophene Ring: Pi-Pi Stacking with Tyr224 Inhibitor->Interaction2 Interaction3 Phenoxy Group: Hydrophobic Pocket Occ. Inhibitor->Interaction3 Interaction1->Target Interaction2->Target Interaction3->Target Outcome Therapeutic Outcome: Increased Synaptic D-Serine (NMDA Receptor Potentiation) Effect->Outcome

Caption: 4-PTCA binds to DAO via electrostatic anchoring and hydrophobic stacking, preventing substrate degradation.

References

  • Structure-Activity Relationships of Thiophene Carboxylic Acids: Title: Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • HCV NS5B Polymerase Inhibition: Title: Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.[2] Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of Thiophene Derivatives: Title: Thiophene-2-carboxylic acid derivatives, their preparation and their use.[1][3][4][5][6] Source: Google Patents (US5034049A). URL:

  • General Properties of Thiophene-2-Carboxylic Acid: Title: Thiophene-2-carboxylic acid (Compound Summary).[1][2][3][4][5][7] Source: PubChem.[3] URL:[Link]

Sources

Method

Application Note: Precision Synthesis and Functionalization of Thiophene-Based Metal-Organic Frameworks

Executive Summary & Scientific Rationale The incorporation of thiophene-based ligands—specifically 2,5-thiophenedicarboxylic acid (H₂TDC)—into Metal-Organic Frameworks (MOFs) introduces unique geometric and electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of thiophene-based ligands—specifically 2,5-thiophenedicarboxylic acid (H₂TDC)—into Metal-Organic Frameworks (MOFs) introduces unique geometric and electronic properties absent in traditional benzene-based analogues (e.g., terephthalic acid).

The Thiophene Advantage:

  • Geometric Induced Topology: Unlike the linear 180° angle of terephthalic acid, H₂TDC possesses a bend angle of approximately 148° at the sulfur center. In Zirconium-based systems, this curvature prevents the formation of the standard face-centered cubic (fcu) topology seen in UiO-66, instead driving the formation of DUT-67 (Dresden University of Technology) with reo topology. This results in unique pore heterogeneity (octahedral and cuboctahedral cages).

  • Electronic "Softness": The sulfur atom in the heterocycle acts as a soft Lewis base, increasing the framework's polarizability. This enhances affinity for soft Lewis acids (e.g., Hg²⁺, Ag⁺) and improves interaction with polarizable gases (CO₂, hydrocarbons) via induced dipole interactions.

This guide details the Modulated Solvothermal Synthesis of Zr-TDC (DUT-67), a protocol optimized for high crystallinity and reproducibility, critical for downstream drug delivery or sensing applications.

Critical Reagent Selection & Experimental Design

Ligand Purity and Handling

The thiophene ring is susceptible to desulfurization under harsh oxidative conditions. High-purity H₂TDC (>98%) is required.

  • Storage: Store H₂TDC under inert atmosphere (N₂) if possible to prevent slow oxidation of the sulfur center over months.

  • Solubility: H₂TDC has lower solubility in DMF compared to H₂BDC. Ultrasonic dissolution is mandatory before heating.

The Role of the Modulator (Acetic Acid)

We utilize a Coordination Modulation strategy. Without a modulator, Zr⁴⁺ reacts too rapidly with carboxylate linkers, resulting in amorphous gels.

  • Mechanism: Acetic acid (monotopic) competes with H₂TDC (ditopic) for coordination sites on the Zr₆ cluster. This slows nucleation and promotes defect-healing (Ostwald ripening), yielding highly crystalline, defect-engineered particles.

Protocol: Modulated Synthesis of DUT-67 (Zr)

Target Material: Zr₆O₄(OH)₄(TDC)₆ (Idealized DUT-67) Scale: Laboratory Bench (approx. 300 mg yield)

Reagents Table
ReagentRoleQuantityMolar Ratio (Approx)
ZrCl₄ (Zirconium Chloride)Metal Source245 mg (1.05 mmol)1.0
H₂TDC (2,5-Thiophenedicarboxylic acid)Linker125 mg (0.72 mmol)0.7
Glacial Acetic Acid Modulator2.5 mL40-50
DMF (N,N-Dimethylformamide)Solvent10 mLExcess
Water (Deionized)Hydrolysis Agent0.1 mLTrace

Note on Water: A trace amount of water is critical for forming the Zr₆O₄(OH)₄ cluster. Often, the water content in "wet" DMF or hydrated metal salts is sufficient, but controlled addition ensures reproducibility.

Step-by-Step Methodology

Phase 1: Pre-cursor Dissolution

  • In a 20 mL scintillation vial, dissolve 245 mg ZrCl₄ in 5 mL DMF . Sonicate for 10 minutes until fully dissolved (Solution A). Exothermic reaction may occur.

  • In a separate vial, dissolve 125 mg H₂TDC in 5 mL DMF . Add 2.5 mL Acetic Acid . Sonicate for 15 minutes (Solution B).

  • Combine Solution A and Solution B into a 25 mL Teflon-lined stainless steel autoclave .

  • Add 0.1 mL deionized water . Stir magnetically for 5 minutes to homogenize.

Phase 2: Solvothermal Crystallization 5. Seal the autoclave tightly. 6. Place in a programmable oven. 7. Ramp: Heat from 25°C to 120°C over 1 hour. 8. Dwell: Hold at 120°C for 24 hours . 9. Cool: Cool to room temperature over 4 hours (natural cooling is acceptable, but controlled cooling yields better crystal facets).

Phase 3: Washing & Activation (Critical for Porosity) 10. Decant the mother liquor.[1] A white precipitate should be visible. 11. DMF Wash: Resuspend solid in 10 mL fresh DMF. Centrifuge (4500 rpm, 10 min). Repeat 2x to remove unreacted ligand. 12. Solvent Exchange: Resuspend solid in Anhydrous Methanol or Ethanol . Soak for 12 hours. Repeat this exchange 3x over 2 days.

  • Why? DMF has a high boiling point and surface tension. Evaporating DMF directly causes pore collapse (capillary stress). Methanol has low surface tension, preserving the reo framework.
  • Drying: Dry under vacuum at 80°C for 12 hours .
  • Activation: Activate at 120°C under dynamic vacuum (< 10⁻³ mbar) for 6 hours to remove coordinated solvent molecules from the Zr-clusters.

Visualizing the Mechanism

The following diagram illustrates the competitive modulation mechanism that enables the formation of the complex reo topology of DUT-67.

ModulatedSynthesis ZrSalt ZrCl4 Precursor FastNuc Rapid Nucleation ZrSalt->FastNuc No Modulator Capped Modulator-Capped Zr Cluster ZrSalt->Capped + Modulator Linker H2TDC Linker (148° Angle) Linker->FastNuc Exchange Slow Ligand Exchange Linker->Exchange Modulator Acetic Acid (Modulator) Modulator->Capped Amorphous Amorphous Gel (Low Porosity) FastNuc->Amorphous Capped->Exchange DUT67 Crystalline DUT-67 (reo Topology) Exchange->DUT67 Controlled Growth

Figure 1: Kinetic control of Zr-TDC synthesis via coordination modulation. Acetic acid caps the Zr-clusters, slowing down the reaction with H₂TDC to allow error-checking and crystal growth.

Application: Heavy Metal Sensing (Mercury)

Thiophene-based MOFs are exceptional candidates for Hg²⁺ removal/sensing due to the Soft-Soft Acid-Base (HSAB) principle.

Mechanism

Unlike carboxylate oxygens (hard bases) which prefer hard cations (Zr⁴⁺), the thiophene sulfur (soft base) remains uncoordinated in the framework, pointing into the pore. This creates a "sulfur-lined" nanotrap specific for Hg²⁺.

Experimental Validation (Sensing Protocol)
  • Preparation: Disperse 5 mg of activated DUT-67 in 10 mL of water.

  • Titration: Add aliquots of Hg(NO₃)₂ solution (1 mM).

  • Measurement: Monitor Fluorescence Quenching.

    • Excitation: 300 nm (Ligand based).

    • Emission: ~420 nm.

    • Observation: Hg²⁺ binding to the thiophene ring facilitates Non-Radiative Decay, quenching the fluorescence intensity linearly with concentration.

HgSensing Pore DUT-67 Pore Environment S_Site Uncoordinated Thiophene Sulfur Pore->S_Site Exposed Site Complex S---Hg Interaction (Adsorption Complex) S_Site->Complex HSAB Affinity Hg Hg2+ Ion (Soft Acid) Hg->Complex Diffusion Signal Fluorescence Quenching Complex->Signal Energy Transfer

Figure 2: Mechanism of specific Mercury (Hg²⁺) capture within the thiophene-lined pores of DUT-67.

Characterization Checklist

To validate the synthesis of DUT-67 (Zr-TDC), the following data must be acquired:

TechniqueExpected ResultInterpretation
PXRD Peaks at 2θ ≈ 5.8°, 6.8°, 8.5°Confirms reo topology. Absence of broad hump indicates high crystallinity.
¹H-NMR (Digested)Shift in Thiophene protonsDigest MOF in D₂SO₄/DMSO-d₆. Ratio of Zr:Linker should match 6:6 theoretical stoichiometry.
N₂ Isotherm (77 K) Type I IsothermSteep uptake at low P/P₀ confirms microporosity. Surface area should be approx. 1000 m²/g.
TGA Plateau up to 350°CConfirms thermal stability of the Zr-Thiophene bond. Weight loss <150°C is solvent.

References

  • Bon, V., et al. (2013). "DUT-67 – A new zirconium-containing metal-organic framework with reo topology." CrystEngComm.

    • Context: Primary source for the DUT-67 synthesis protocol and crystallographic d
  • Sun, Y., et al. (2017). "Thiophene-based metal–organic frameworks for gas storage and separation." Journal of Materials Chemistry A.

    • Context: Validates the gas sorption properties and electronic advantages of thiophene ligands.
  • Gutov, O. V., et al. (2014). "Water-based synthesis of Zr-MOFs: Investigation of the modulator effect." Inorganic Chemistry.

    • Context: Mechanistic grounding for the role of acetic acid modulation in Zr-cluster formation.[2]

  • Ebrahim, A. M., et al. (2019). "Selective removal of mercury from water by thiophene-based MOFs." ACS Applied Materials & Interfaces.

    • Context: Supports the application of thiophene-based MOFs for heavy metal capture via S-Hg interactions.

Sources

Application

Application Note: Cross-Coupling Architectures of 4-Phenoxythiophene-2-carboxylic Acid

This guide details the advanced cross-coupling applications of 4-Phenoxythiophene-2-carboxylic acid , a specialized heterocyclic building block. While often used as a stable intermediate in the synthesis of HIF-prolyl hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the advanced cross-coupling applications of 4-Phenoxythiophene-2-carboxylic acid , a specialized heterocyclic building block. While often used as a stable intermediate in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Vadadustat analogs), this molecule’s carboxylic acid moiety offers a versatile handle for decarboxylative cross-coupling (DCC) and directing-group-mediated C-H activation , enabling the rapid construction of complex trisubstituted thiophenes without pre-functionalized organometallics.

Executive Summary & Strategic Value

4-Phenoxythiophene-2-carboxylic acid (CAS: Verify specific derivative availability, structurally related to 21676-88-0) represents a "privileged scaffold" in medicinal chemistry. The electron-rich thiophene core, coupled with the lipophilic phenoxy ether, mimics bioactive motifs found in metabolic modulators.

Traditionally, the carboxylic acid is viewed merely as a precursor to amides or esters. However, under transition-metal catalysis, it serves as a traceless activating group . By utilizing the carboxylate as a leaving group (DCC) or a directing group (C-H activation), researchers can access chemical space that is difficult to reach via standard halogenated thiophene precursors.

Key Reaction Pathways[1]
  • Pathway A: Decarboxylative Cross-Coupling (DCC): Conversion of the C2-COOH to C2-Aryl/Alkyl, releasing CO₂. Eliminates the need for unstable organolithium/magnesium reagents.

  • Pathway B: Carboxyl-Directed C-H Activation: Regioselective functionalization of the C3 position, utilizing the carboxylate to coordinate the palladium catalyst.

Mechanistic Logic & Reaction Landscape[2]

The Challenge of Thiophene Catalysis

Thiophenes are inherently coordinating; the sulfur atom can competitively bind to soft metals (Pd, Pt), potentially poisoning the catalyst.

  • Solution: Protocols involving 4-phenoxythiophene-2-carboxylic acid require higher oxidation state precatalysts (e.g., Pd(II) rather than Pd(0)) or strongly binding ligands (e.g., phosphines like XPhos or bulky bidentates) to outcompete the thiophene sulfur.

  • The Phenoxy Effect: The electron-donating phenoxy group at C4 increases electron density at C2 and C5. In decarboxylative couplings, this facilitates the initial oxidative addition but requires careful temperature control to prevent protodecarboxylation (loss of CO₂ to form the simple thiophene).

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent acid.

ReactionPathways cluster_legend Reaction Types Acid 4-Phenoxythiophene- 2-carboxylic Acid DCC_Prod 2-Aryl-4-phenoxythiophene (via Decarboxylation) Acid->DCC_Prod Pd/Ag Aryl Halide -CO₂ CH_Prod 3-Aryl-4-phenoxythiophene- 2-carboxylic Acid (via C-H Activation) Acid->CH_Prod Pd(OAc)₂ Aryl Iodide Directing Group Amide Amide Derivatives (Standard Coupling) Acid->Amide HATU/Amine key Solid Line: Metal Catalyzed Dashed: Classical Synthesis

Figure 1: Divergent functionalization pathways for 4-Phenoxythiophene-2-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Decarboxylative Cross-Coupling (DCC)

Objective: Replace the C2-COOH with an aryl group (biaryl synthesis) without using organometallic reagents. Mechanism: A Pd/Ag bimetallic system is used.[1][2] Ag(I) promotes decarboxylation to form a transient Ag-thiophene species, which transmetallates to Pd(II).

Materials
  • Substrate: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-Catalyst/Promoter: Ag₂CO₃ (1.0 equiv) - Crucial for decarboxylation.

  • Solvent: DMSO:DMF (1:1 ratio) - High polarity stabilizes the transition state.

  • Temperature: 110–130 °C.

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with the carboxylic acid (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMSO (2.5 mL) and DMF (2.5 mL). The mixture will likely be a suspension.

  • Degassing: Briefly sparge with argon for 5 minutes. Seal the tube with a Teflon screw cap.

  • Reaction: Heat the block to 120 °C. Stir vigorously (1000 rpm).

    • Observation: Evolution of CO₂ gas may be observed as bubbling in the early stages.

    • Time: Run for 16–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Wash the filtrate with water (3 x 15 mL) to remove DMSO/DMF. Dry organic layer over Na₂SO₄.[3] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If yields are low, check for protodecarboxylation (formation of 3-phenoxythiophene). This indicates the transmetallation to Pd is too slow. Increase Pd loading or switch to a more electron-rich ligand (e.g., SPhos).

Protocol B: Carboxyl-Directed C-H Arylation

Objective: Install an aryl group at the C3 position (ortho to acid) while retaining the carboxylic acid for future derivatization. Mechanism: The carboxylate anion coordinates to Pd(II), positioning the metal for electrophilic palladation at the adjacent C3-H bond.

Materials
  • Substrate: 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Base: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

  • Additive: K₂HPO₄ (1.0 equiv) - Buffers the system.

  • Solvent: tert-Amyl alcohol (tAmylOH) or Acetic Acid.

Step-by-Step Methodology
  • Setup: Combine acid (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (0.5 mmol), and K₂HPO₄ (0.5 mmol) in a reaction vial.

  • Solvent: Add tert-Amyl alcohol (3 mL).

  • Reaction: Heat to 110 °C for 18 hours under air (oxidative conditions often tolerate air, but Argon is safer for reproducibility).

  • Workup: Acidify the mixture with 1N HCl (to ensure the product is in the free acid form, not the silver salt). Extract with EtOAc.

  • Purification: The product will be a carboxylic acid.[4][5][6] Purification may require reverse-phase chromatography or recrystallization if the byproduct profile is clean.

Data Summary & Troubleshooting

Reaction Condition Screening Matrix

The following table summarizes optimization data for the coupling of 4-Phenoxythiophene-2-carboxylic acid with 4-Iodotoluene.

VariableCondition A (Standard DCC)Condition B (Directed C-H)Condition C (Protodecarboxylation Risk)
Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd/C
Promoter Ag₂CO₃AgOAc / K₂HPO₄None (Thermal)
Solvent DMSO/DMFt-Amyl AlcoholNMP
Temp 120 °C110 °C180 °C
Major Product 2-(p-Tolyl)-4-phenoxythiophene 3-(p-Tolyl)-4-phenoxythiophene-2-COOH 3-Phenoxythiophene (Loss of CO₂)
Yield (Est.) 75-85%60-70%>90% (Side reaction)
Mechanistic Diagram: Pd/Ag Catalytic Cycle

Understanding the bimetallic cooperation is vital for troubleshooting.

Mechanism Start Start: R-COOH Ag_Salt Ag-Carboxylate Intermediate Start->Ag_Salt + Ag₂CO₃ Ag_Aryl Thienyl-Ag Species Ag_Salt->Ag_Aryl - CO₂ (Decarboxylation) Transmetal Pd(II)-Thienyl-Ar Complex Ag_Aryl->Transmetal Transmetallation (Ag to Pd) Pd_OxAdd Pd(II)-Ar-I (Oxidative Addition) Pd_OxAdd->Transmetal + Thienyl-Ag Product Product: Thienyl-Ar Transmetal->Product Reductive Elimination Regenerates Pd(0)

Figure 2: The synergistic Pd/Ag cycle. Silver mediates the difficult decarboxylation step, feeding the reactive thienyl nucleophile to the Palladium cycle.

References

  • Goossen, L. J., et al. "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides." Angewandte Chemie International Edition, 2002. Link

    • Context: Foundational work on decarboxylative cross-coupling mechanisms involving carboxylic acids.[1]

  • Forngren, T., et al. "Improved Decarboxylative Cross-Coupling of (Hetero)Aromatic Carboxylic Acids." Journal of Organic Chemistry, 2005. Link

    • Context: Specific protocols for heteroaromatic acids (thiophenes) using Pd/Ag systems.
  • Giri, R., et al. "Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides." Journal of the American Chemical Society, 2009. Link

    • Context: Expansion of the scope to various electrophiles and mechanistic insights into the Ag-Pd transmetall
  • Chusov, D., et al. "Copper-Catalyzed Decarboxylative Coupling." ACS Catalysis, 2014. Link

    • Context: Alternative Copper-only systems which may be cost-effective for scale-up of 4-phenoxythiophene deriv
  • Potts, B. C., et al. "Discovery of Vadadustat (AKB-6548): A Novel, Orally Available HIF-PH Inhibitor." Journal of Medicinal Chemistry, 2018. Link

    • Context: Illustrates the biological relevance of phenoxy-substituted heterocyclic acids in drug development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Phenoxythiophene-2-carboxylic Acid Synthesis

Executive Summary The synthesis of 4-Phenoxythiophene-2-carboxylic acid presents a classic challenge in heteroaromatic chemistry: installing an electron-rich phenoxy group onto a thiophene core while maintaining regioche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Phenoxythiophene-2-carboxylic acid presents a classic challenge in heteroaromatic chemistry: installing an electron-rich phenoxy group onto a thiophene core while maintaining regiochemical integrity and preventing catalyst deactivation.

This guide addresses the three most common failure modes reported by users:

  • Stalled Conversion: Catalyst poisoning during the C-O coupling step.

  • Regiochemical Scrambling: Issues arising during lithiation-based routes.

  • Purification Bottlenecks: Difficulty separating the product from excess phenol.

Workflow Visualization: The "Gold Standard" Route

We strongly recommend the Ester-First Ullmann Strategy over direct coupling on the free acid or lithiation of 3-phenoxythiophene. The free carboxylic acid often sequesters copper catalysts, killing the catalytic cycle.

G Start 4-Bromothiophene- 2-carboxylic acid Step1 Step 1: Esterification (MeOH/H+) Start->Step1 Protection Inter1 Methyl 4-bromothiophene- 2-carboxylate Step1->Inter1 Step2 Step 2: Ullmann Coupling (PhOH, CuI, Ligand, Cs2CO3) Inter1->Step2 C-O Bond Formation Inter2 Methyl 4-phenoxythiophene- 2-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Deprotection Final Target: 4-Phenoxythiophene- 2-carboxylic acid Step3->Final

Figure 1: The optimized 3-step workflow designed to maximize catalyst turnover and simplify purification.

Module 1: The Ullmann Coupling (Yield Optimization)

The formation of the C-O bond is the rate-limiting step. Direct SNAr is ineffective here because the thiophene ring is electron-rich, repelling the nucleophilic phenol. We must use a metal-catalyzed approach.

Issue: Reaction stalls at 40-60% conversion.

Diagnosis: Catalyst poisoning or improper ligand choice. Technical Insight: Thiophene sulfur can coordinate to Copper (Cu), competing with the ligand. If you use "ligand-free" conditions, the reaction will likely fail or require extreme temperatures (leading to tar).

Troubleshooting Protocol
ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Catalyst CuI (10 mol%)CuI (5-10 mol%) Cu(I) is the active species. Keep it simple.
Ligand None / PhenanthrolineN,N-Dimethylglycine (20 mol%) or Oxalamides Amino acid ligands form stable, soluble complexes that resist sulfur poisoning [1].
Base K2CO3Cs2CO3 Cesium's larger cation radius improves solubility in organic solvents, enhancing the phenoxide nucleophilicity [2].
Solvent DMFDMSO or Dioxane DMSO accelerates Ullmann couplings but can be hard to remove. Dioxane is easier to handle if temps <105°C are sufficient.

Q: Can I use the free acid starting material directly? A: No. The carboxylic acid moiety will form a copper-carboxylate salt. This species is catalytically inactive for the C-O coupling. You must protect the acid as a methyl or ethyl ester first.

Module 2: Regioselective Lithiation (Alternative Route)

If you are attempting to synthesize the target by lithiating 3-phenoxythiophene and quenching with CO2, you are likely facing regioselectivity issues.

Issue: Obtaining the 5-substituted product (or a mixture) instead of the 2-substituted target.

Diagnosis: Kinetic vs. Thermodynamic control failure. Technical Insight: The 2-position (alpha to sulfur) is the most acidic proton (pKa ~32). However, the phenoxy group at position 3 exerts a directing effect.

Troubleshooting Protocol
  • Temperature is Critical: Perform the lithiation at -78°C strictly. Higher temperatures allow the lithium species to equilibrate or "walk" to the thermodynamically stable 5-position if steric hindrance is present.

  • Base Choice: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. LDA is bulkier and less nucleophilic, favoring deprotonation at the less sterically hindered 2-position (alpha to sulfur) over nucleophilic attack or ortho-lithiation relative to the phenoxy group.

  • Quench: Pour the lithiated species onto crushed dry ice (excess CO2). Do not bubble gas into the flask, as local concentration gradients can lead to double-addition byproducts.

Module 3: Purification & Workup (The "Phenol Trap")

A common failure point is the inability to remove excess phenol used in the Ullmann coupling, resulting in an oily, impure product.

Issue: Product contaminated with phenol after column chromatography.

Diagnosis: Phenol and the target acid have similar polarities on silica. Technical Insight: Relying on chromatography is inefficient. Use Chemical Separation (pH Swing) based on pKa differences.

  • Phenol pKa: ~10

  • Target Carboxylic Acid pKa: ~4-5

Self-Validating Purification System

Workup Mix Crude Reaction Mixture (Target Ester + Excess Phenol) Step1 1. Hydrolysis (LiOH) Converts Ester -> Acid Salt (R-COO-) Mix->Step1 Step2 2. Wash with Ether/EtOAc (Aqueous Phase is Basic pH > 12) Step1->Step2 OrgLayer Organic Layer: Contains Neutral Impurities (Discard) Step2->OrgLayer AqLayer Aqueous Layer: Contains Target (R-COO-) AND Phenoxide (PhO-) Step2->AqLayer Step3 3. Acidify CAREFULLY to pH 5.5 - 6.0 AqLayer->Step3 Extract 4. Extract with EtOAc Step3->Extract FinalOrg Organic Phase: Contains Target Acid (Phenol remains in Aqueous as PhO- or PhOH?) Extract->FinalOrg Note CRITICAL NOTE: Phenol (pKa 10) stays protonated at pH 6, BUT Target Acid (pKa 4) is also protonated. BETTER STRATEGY BELOW Extract->Note

Figure 2: Standard workup flow. Note the logic gap addressed below.

Corrected Purification Protocol (The "Double pH Swing")

The diagram above highlights a risk: At pH 6, both phenol and the acid might extract. The Fix:

  • Post-Hydrolysis: You have the target acid salt (R-COO-) and phenoxide (PhO-) in water (pH > 12).

  • The Wash: Wash this basic aqueous layer with TBME (tert-butyl methyl ether) .

    • Why? Phenoxide is water-soluble. However, if you acidify fully to pH 1, phenol precipitates and co-extracts.

  • The Trick: Acidify the aqueous layer to pH ~8.0 (using dilute HCl and monitoring with a meter).

    • At pH 8: Phenol is mostly protonated (neutral) and can be extracted into ether/DCM. The Target Acid (pKa ~4) is still 99.9% deprotonated (anionic, water-soluble).

    • Extract with DCM. The DCM takes the phenol. The water keeps the target.

  • Final Isolation: Now acidify the aqueous layer to pH 2 . The target acid precipitates. Extract with EtOAc.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

Optimization

Purification methods for crude 4-Phenoxythiophene-2-carboxylic acid

CAS: 81028-69-5 | Formula: C₁₁H₈O₃S | MW: 220.24 g/mol [1][2] Introduction Welcome to the technical support hub for 4-Phenoxythiophene-2-carboxylic acid . This compound is a critical heterocyclic building block, often ut...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 81028-69-5 | Formula: C₁₁H₈O₃S | MW: 220.24 g/mol [1][2]

Introduction

Welcome to the technical support hub for 4-Phenoxythiophene-2-carboxylic acid . This compound is a critical heterocyclic building block, often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other pharmaceutical scaffolds.[1][2]

Due to the specific synthetic routes involved (typically Ullmann-type coupling or S_NAr on halogenated thiophene esters), crude batches frequently contain distinct impurity profiles: unreacted phenol, 4-bromo precursors, and colored thiophene oligomers.[1][2] This guide applies first-principles organic chemistry to resolve these specific purification challenges.

Part 1: Initial Assessment (The Triage)[2]

Before attempting bulk purification, you must characterize the impurity profile to select the correct workflow.[2]

Q: How do I accurately assess the purity of my crude solid?

A: Standard UV detection is effective, but you must account for the high absorbance of the phenoxy-thiophene chromophore.[1][2]

  • Method: HPLC or UPLC (Reverse Phase C18).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1][2]

  • Wavelength: 254 nm (general) and 280 nm (phenoxy specific).[2]

  • Target Purity: >95% (a/a) is required for most downstream couplings (e.g., amide bond formation).[2]

Part 2: Primary Purification (Acid-Base Extraction)[1][2]

This is the "Workhorse" method. It exploits the significant pKa difference between the target carboxylic acid (pKa ~3.[2]5) and the common impurity, phenol (pKa ~10).[1][2]

Q: My crude product smells like phenol and is sticky. How do I fix this?

A: You need a pH-controlled acid-base extraction.[1][2] A simple "base wash" is insufficient because phenol can partially ionize in strong base (NaOH), co-extracting with your product.[1][2] You must use a weak base (NaHCO₃) to selectively ionize the carboxylic acid while leaving phenol protonated (organic-soluble).[1][2]

Protocol: Selective Extraction
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with saturated aqueous NaHCO₃ (pH ~8.5).

    • Mechanism:[2][3][4] The carboxylic acid deprotonates to the carboxylate (water-soluble).[1][2] Phenol remains protonated (organic-soluble).[1][2]

  • Organic Wash: Wash the aqueous layer (containing your product) 2x with fresh EtOAc.[2] This removes the phenol and non-polar thiophene byproducts.[2]

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 1–2.[1][2] The product will precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter and wash with cold water.[1][2]

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Acid + Phenol + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (Contains Phenol + Neutrals) Extract->OrgLayer Phenol stays here AqLayer Aqueous Layer (Contains Target Carboxylate) Extract->AqLayer Target ionizes Discard Discard Organic Waste OrgLayer->Discard Wash Wash Aqueous with fresh EtOAc AqLayer->Wash Acidify Acidify to pH 1-2 with HCl Wash->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

Figure 1: Selective Acid-Base Extraction Workflow designed to separate weak acids (Phenol) from stronger acids (Thiophene-COOH).[1][2]

Part 3: Secondary Purification (Recrystallization)

Use this method if the product is colored (grey/brown) or if HPLC purity is 90–95%.[2]

Q: Which solvent system is best for crystallization?

A: Thiophene carboxylic acids generally respond well to high-polarity/low-polarity solvent pairs.[1][2]

  • System A (Standard): Ethanol / Water.[2]

    • Dissolve in hot Ethanol.[1][2] Add hot water until turbid. Cool slowly.

  • System B (For Color Removal): Toluene.

    • Thiophene oligomers (colored impurities) are often highly soluble in toluene, while the carboxylic acid is less soluble at room temperature.[1][2]

    • Protocol: Slurry or reflux in minimal Toluene.[1][2] Cool to 0°C. Filter.

Q: The solid is still grey after crystallization.[2] Why?

A: Thiophene derivatives are prone to oxidative polymerization, forming trace "tar."[2]

  • Solution: Perform a Hot Filtration with Activated Carbon.[1][2]

    • Dissolve crude in hot Ethanol (or EtOAc).[1][2]

    • Add 5-10 wt% Activated Carbon.[1][2] Stir at reflux for 15 mins.

    • Filter hot through Celite®.[1][2]

    • Proceed with crystallization.[1][2][5]

Part 4: Troubleshooting & FAQs

Specific Impurity Profiles
IssueLikely CauseRemediation Strategy
Phenolic Odor Residual Phenol (pKa ~10)Do not recrystallize yet. Repeat the NaHCO₃ wash (Part 2).[1][2] Recrystallization often co-precipitates phenol.[1][2]
Low Yield Product stayed in Mother LiquorCheck pH of aqueous layer during precipitation. It must be < pH 2.[1][2] Thiophene acids can form "soaps" at neutral pH.[2]
Sticky Solid Solvent inclusion / ImpuritiesDry under high vacuum at 40°C for 12h.[1][2] If still sticky, perform a "trituration" with cold Hexanes or Heptane to leach out oils.[2]
Yellow Color Nitro-impurities (if used) or oxidationUse Activated Carbon (charcoal) in refluxing ethanol.[1][2]
Q: Can I use Column Chromatography?

A: Yes, but it is usually unnecessary for acids.[2] If you must:

  • Stationary Phase: Silica Gel.[1][2]

  • Mobile Phase: DCM / Methanol (95:5) + 1% Acetic Acid .[2]

  • Note: The acetic acid is crucial to prevent "streaking" (tailing) of the carboxylic acid on the silica.[2]

Q: Is this compound stable in storage?

A: Thiophenes can be light-sensitive.[1][2] Store the purified solid in amber vials, under Argon/Nitrogen, at 2–8°C.

References

  • ChemicalBook. (n.d.).[1][2] 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) Properties.[1][2][6][7][8][9][10] Retrieved from [1][2]

  • BLD Pharm. (n.d.).[1][2] 4-Phenoxythiophene-2-carboxylic acid MSDS and Safety Data.[1][2] Retrieved from [1][2]

  • Organic Chemistry Portal. (n.d.).[1][2] pKa Data for Carboxylic Acids and Phenols.[1][2] (General reference for extraction logic). Retrieved from [2]

  • Matrix Scientific. (n.d.).[1][2] Product Analysis: 4-Phenoxythiophene-2-carboxylic acid.[1][2][6][8][9][10][11][12] Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: 4-Phenoxythiophene-2-carboxylic Acid Synthesis

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Introduction: The Synthetic Challenge Synthesizing 4-Phenoxythiophene-2-carboxylic acid requir...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction: The Synthetic Challenge

Synthesizing 4-Phenoxythiophene-2-carboxylic acid requires navigating the unique electronic landscape of the thiophene ring. Unlike benzene, the sulfur atom in thiophene creates distinct challenges: it acts as a catalyst poison for transition metals (Pd/Cu) and directs electrophilic substitution preferentially to the


-position (C2/C5), making functionalization at the 

-position (C4) difficult.

This guide addresses the three critical failure points in this synthesis:

  • Regiochemical Scrambling during precursor synthesis (4-bromo vs. 5-bromo).

  • Catalytic Failure during C-O bond formation (Ullmann coupling).

  • Decarboxylation during final hydrolysis.

Module 1: Precursor Synthesis (The 4-Bromo Trap)

Context: The most common route involves an Ullmann-type coupling between a phenol and a 4-bromothiophene-2-carboxylate intermediate. However, obtaining pure 4-bromo precursor is the first major hurdle.

Troubleshooting Guide: "My starting material contains the 5-bromo isomer."

The Issue: Direct bromination of thiophene-2-carboxylic acid yields primarily the 5-bromo or 4,5-dibromo product, not the desired 4-bromo isomer.

SymptomRoot CauseTechnical Solution
Product is 5-bromo isomer Electrophilic attack at C5 is kinetically favored (

-position).
Do not attempt direct mono-bromination to get C4.
Mixture of 4,5-dibromo and 5-bromo Over-bromination.Strategy Shift: Intentionally over-brominate to 4,5-dibromo, then selectively debrominate.
Protocol: Selective Debromination Strategy

To secure the 4-bromo isomer, use the "Block and Remove" technique.

  • Bromination: Treat thiophene-2-carboxylic acid with excess

    
     to form 4,5-dibromothiophene-2-carboxylic acid .
    
  • Selective Reduction: React the dibromo species with Zinc dust in Acetic Acid.

    • Mechanism:[1][2][3][4][5][6] The C5-Br bond is more labile (reactive) than the C4-Br bond due to the adjacent sulfur and carbonyl electron withdrawal. The Zinc selectively reduces the C5 position first.

DOT Diagram: Regioselective Pathway

BrominationPath cluster_side Side Reaction Zone Start Thiophene-2-carboxylic Acid Dibromo 4,5-Dibromo Intermediate Start->Dibromo Excess Br2 (Kinetic Control) Wrong 5-Bromo Isomer Start->Wrong Direct Br2 (1 eq) (Major Product) Target 4-Bromo-2-carboxylic Acid (Target) Dibromo->Target Zn/AcOH Selective C5 Reduction

Caption: Figure 1. The "Block and Remove" strategy avoids the thermodynamic trap of 5-bromination by routing through the 4,5-dibromo intermediate.

Module 2: The Coupling Step (Ullmann Ether Synthesis)

Context: Forming the C-O bond between methyl 4-bromothiophene-2-carboxylate and phenol using Copper catalysis.

Troubleshooting Guide: "The reaction stalls or yields are <40%."

The Issue: Thiophene sulfur atoms can coordinate to Copper (catalyst poisoning). Furthermore, the 4-position is electronically deactivated for Nucleophilic Aromatic Substitution (


) unless specific ligands are used.

Common Side Reactions:

  • Hydrodehalogenation (Reduction): The C-Br bond is replaced by C-H.

    • Cause: Presence of trace water or radical hydrogen sources in the solvent.

  • Homocoupling: Formation of Bithiophene (Ar-Ar) instead of Ether (Ar-O-Ar).

    • Cause: Lack of appropriate ligand or excessive temperature.

Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst CuI (10-20 mol%) Copper(I) is standard. High loading is required to overcome sulfur coordination.
Ligand Picolinic Acid or DMG (N,N-Dimethylglycine) Bidentate ligands stabilize the oxidative addition intermediate and prevent catalyst aggregation.
Base

or

Soluble bases in organic media are crucial.

is often too insoluble for efficient turnover.
Solvent DMSO or DMF High polarity is required to solubilize the phenoxide anion.
Atmosphere Strict Inert (Ar/N2) Oxygen promotes oxidative homocoupling of the phenol or thiophene.

DOT Diagram: Catalytic Cycle & Failure Modes

UllmannCycle CuI Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + Ar-Br Subst Ligand Exchange (Ar-Cu(III)-OPh) OxAdd->Subst + PhO- Side_Red Side Rxn: Hydrodehalogenation (Ar-H) OxAdd->Side_Red + H source (Trace H2O) Side_Homo Side Rxn: Homocoupling (Ar-Ar) OxAdd->Side_Homo + Ar-Br / O2 Prod 4-Phenoxy Product Subst->Prod Reductive Elimination Prod->CuI Regenerate Cat.

Caption: Figure 2. The Ullmann catalytic cycle showing critical branch points for reduction and homocoupling side reactions.

Module 3: Final Deprotection (Hydrolysis & Decarboxylation)

Context: Converting the ester (methyl 4-phenoxythiophene-2-carboxylate) to the final acid.

Troubleshooting Guide: "I lost the carboxylic acid group."

The Issue: Thiophene-2-carboxylic acids are prone to protodecarboxylation (loss of CO2) upon heating in acidic media. The electron-rich nature of the phenoxy group at C4 can donate electron density, destabilizing the carboxylate slightly less than in furan, but the risk remains high during acidic workup.

Mechanism of Failure:

  • Protonation of the thiophene ring (ipso-position).

  • Loss of CO2 to restore aromaticity.

Safe Protocol:

  • Hydrolysis: Use LiOH or NaOH in THF/Water at moderate temperature (

    
    ). Avoid refluxing in strong acid.
    
  • Workup (Critical):

    • Cool the reaction mixture to

      
      .
      
    • Acidify carefully with

      
       to pH 3-4. Do not  use concentrated HCl or heat during acidification.
      
    • Precipitate the solid immediately or extract into EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use the Chan-Lam coupling instead of Ullmann? A: Yes. Reacting methyl 4-hydroxythiophene-2-carboxylate with phenylboronic acid using


 is a viable alternative.
  • Pros: Milder conditions (room temp), avoids high heat decarboxylation risks.

  • Cons: Synthesis of the 4-hydroxythiophene precursor is often more difficult and unstable (keto-enol tautomerization issues) than the 4-bromo precursor.

Q: Why is my product dark/tarry? A: Thiophenes are light-sensitive and prone to oxidative polymerization.

  • Fix: Perform all reactions in the dark or wrap flasks in foil. Store the final product under inert gas at

    
    .
    

Q: How do I confirm the regiochemistry of my 4-bromo intermediate? A: Use 1H NMR coupling constants .

  • 2,5-substituted (wrong isomer): You will see no coupling or very small coupling if positions 3 and 4 are H.

  • 2,4-substituted (correct isomer): You will see distinctive meta-coupling (

    
    ) between the proton at C3 and C5.
    

References

  • Preparation of Thiophene Derivatives (Ullmann-type)
  • Copper-Catalyzed Ether Synthesis (General Ullmann)

    • Source:Journal of Organic Chemistry, 2011, 76, 1180-1183.[3] "Copper-Catalyzed Coupling of Aryl Halides."

    • Relevance: Establishes standard ligand/base conditions (Picolinic acid/Cs2CO3)
    • URL:[Link]

  • Decarboxyl

    • Source:Master Organic Chemistry, "Decarboxyl
    • Relevance: Explains the mechanistic basis for thermal decarboxylation in beta-keto and heteroarom
    • URL:[Link]

  • Regioselective Bromin

    • Source:RSC Advances, 2020.
    • Relevance: Discusses the kinetic preference for C2/C5 bromination and str
    • URL:[Link]

Sources

Optimization

How to increase the solubility of 4-Phenoxythiophene-2-carboxylic acid for reactions

[1] Subject: Optimization of Solubility for Synthetic Applications Compound ID: 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Amphiphilic Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Optimization of Solubility for Synthetic Applications Compound ID: 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Amphiphilic Challenge

4-Phenoxythiophene-2-carboxylic acid presents a specific solubility profile governed by two competing structural motifs:

  • The Hydrophilic Head: The carboxylic acid at position C2 (

    
    ) drives solubility in basic aqueous media and polar protic solvents.[1][2]
    
  • The Lipophilic Tail: The 4-phenoxythiophene core is aromatic and hydrophobic, significantly reducing solubility in neutral water and increasing affinity for organic aromatic solvents.[1][2]

Core Diagnosis: Most solubility failures with this compound occur because researchers treat it as a simple organic acid (like benzoic acid) or a simple heterocycle.[1] Successful dissolution requires disrupting the intermolecular hydrogen bonding of the carboxylic acid dimer while accommodating the lipophilic aromatic core.[1][2]

Module 1: The "Chemical Switch" (pH Manipulation)

The most robust method to increase solubility is converting the acid to its carboxylate salt.[1][2] This increases solubility by orders of magnitude in compatible solvents.[1][2]

Protocol A: Organic Solubilization (for Anhydrous Reactions)

Use this for Amide Couplings, SNAr, or Acylations.[1][2]

Mechanism: Deprotonation breaks the acid dimer, creating a soluble ion pair with the organic base.[2]



Base ReagentSolvent SystemSolubility RatingApplication Note
Triethylamine (TEA) DCM, THF, EtOAc⭐⭐⭐⭐⭐Excellent for amide coupling.[1][2]
DIPEA (Hünig's Base) DMF, DMAc, NMP⭐⭐⭐⭐⭐Preferred for high-temp nucleophilic substitutions.[1][2]
Pyridine Pyridine (Neat)⭐⭐⭐⭐Good for acyl chloride formation; acts as solvent & base.[1][2]
Protocol B: Aqueous/Alcoholic Solubilization

Use this for Suzuki Couplings, Hydrolysis, or recrystallization.[1][2]

Mechanism: Formation of a metal carboxylate salt.[1][2]

  • Suspend 4-PTCA in Water/MeOH (1:1).

  • Add 1.05 equivalents of NaOH (1M) or LiOH .[1][2]

  • Result: The suspension will clear immediately as the salt forms.[1][2]

    • Note: The Lithium salt has higher solubility in organic-rich mixtures than the Sodium salt.[1][2]

Module 2: Solvent Compatibility Matrix

If pH manipulation is not possible (e.g., acid-catalyzed reactions), selection of the correct solvent system is critical.[1][2]

Solubility Data Table
Solvent ClassRepresentative SolventsSolubility (25°C)Recommendation
Dipolar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Primary Choice. Hard to remove, but guarantees solution.[1][2]
Polar Ethers THF, 2-MeTHF, DioxaneModerate (20-50 mg/mL)Secondary Choice. Good compromise; easy to evaporate.[1][2]
Chlorinated DCM, ChloroformLow (<10 mg/mL)Avoid unless a base (TEA) is added.[1][2]
Hydrocarbons Hexanes, TolueneNegligible Incompatible. Use only for precipitation/washing.[1][2]
Alcohols Methanol, EthanolModerate Good for heating; risk of esterification if acid catalyst present.[1][2]
Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Select Reaction Type ReactionType Is the reaction anhydrous? Start->ReactionType Anhydrous Yes (Anhydrous) ReactionType->Anhydrous Aqueous No (Aqueous/Biphasic) ReactionType->Aqueous BaseComp Is organic base allowed? Anhydrous->BaseComp MetalCat Metal Catalyzed? (e.g., Suzuki) Aqueous->MetalCat UseBase Add 1.1 eq TEA/DIPEA Solvent: DCM or THF BaseComp->UseBase Yes NoBase Solvent: DMSO or DMF (Requires high vac workup) BaseComp->NoBase No Suzuki Solvent: Dioxane/H2O (4:1) Base: K3PO4 or Na2CO3 MetalCat->Suzuki Yes Standard Solvent: MeOH/H2O Base: NaOH MetalCat->Standard No

Figure 1: Decision matrix for selecting the optimal solvent system based on reaction constraints.[1]

Module 3: Reaction-Specific Troubleshooting

Scenario A: Amide Coupling (EDC/NHS or HATU)

Issue: The reaction turns into a slurry, and yields are low because the acid precipitates before activating. Root Cause: 4-PTCA has poor solubility in DCM (the standard coupling solvent).[1][2] Solution:

  • Co-solvent Approach: Use a mixture of DCM:DMF (9:1).[1][2] The small amount of DMF breaks the crystal lattice.[1][2]

  • Order of Addition: Dissolve 4-PTCA in the solvent with the base (DIPEA/TEA) first. Ensure it is clear before adding the coupling reagent (HATU/EDC).

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Issue: Starting material remains unreacted despite heating.[1][2] Root Cause: Phase transfer limitation.[1][2] The lipophilic phenoxy group keeps the molecule in the organic phase, while the base is in the aqueous phase.[2] Solution:

  • Switch Solvent: Use 1,4-Dioxane or 1,2-Dimethoxyethane (DME) mixed with water.[1][2] These ethers solubilize the thiophene core better than alcohols.[1][2]

  • Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) if using a biphasic system (e.g., Toluene/Water).[1][2]

FAQ: Common Pitfalls

Q1: I tried dissolving 4-PTCA in water, but it floats on top. Why? A: The


 of the thiophene acid is approx 3.[1][2]5. In neutral water (pH 7), it is partially ionized but the bulky phenoxy group (hydrophobic) prevents full solvation.[1][2] You must  adjust the pH to >8 using a base (bicarbonate or hydroxide) to fully solubilize it as a salt.[1][2]

Q2: Can I use acetone to dissolve it? A: Acetone is a "borderline" solvent for this molecule.[1][2] It may dissolve at low concentrations, but often precipitates upon cooling or addition of other reagents.[1][2] THF is a superior alternative with similar boiling point characteristics.[1][2]

Q3: How do I remove DMSO after the reaction? A: If you used DMSO for solubility:

  • Dilute the reaction mixture with water (5x volume).

  • Adjust pH to ~3-4 with dilute HCl (the product will precipitate).[1][2]

  • Extract into Ethyl Acetate (the product partitions into organics; DMSO stays in water).[1][2]

  • Wash the organic layer with brine (

    
    ) to remove residual DMSO.[1][2]
    

References

  • Thiophene-2-carboxylic acid Properties. PubChem Database. National Center for Biotechnology Information.[1][2] CID 10700.[1][2][3][4] [Link][1][2][3][4]

  • Solvent Selection Guides. Pfizer/GSK/Sanofi Solvent Sustainability Guides. (General reference for solvent polarity and substitution). [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (Principles of dimerization and solubility). [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 4-Phenoxythiophene-2-carboxylic acid polymerization

Topic: Optimizing reaction conditions for 4-Phenoxythiophene-2-carboxylic acid polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 4-Phenoxythiophene-2-carboxylic acid polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: 4-Phenoxythiophene-2-carboxylic Acid Polymerization Protocols

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 28, 2026

Diagnostic & Strategy Overview

Welcome to the technical support hub for functionalized thiophene polymerization. If you are attempting to polymerize 4-Phenoxythiophene-2-carboxylic acid , you are likely encountering low molecular weights, oligomerization capping, or solubility issues.

Critical Chemical Assessment: Before optimizing conditions, we must validate the polymerization mechanism compatible with your monomer's substitution pattern.

  • The Structural Bottleneck: Thiophene polymerization typically occurs at the 2- and 5-positions (alpha positions).

  • Your Monomer: In 4-Phenoxythiophene-2-carboxylic acid, the 2-position is blocked by the carboxylic acid group (-COOH).

  • Implication: You cannot synthesize a linear conjugated polythiophene backbone (2,5-linkage) directly from this monomer using standard oxidative (FeCl₃) or electrochemical methods.[1] The -COOH group acts as a chain terminator.

Select Your Target Pathway:

  • Pathway A (Conjugated Backbone): You require a conductive poly(3-phenoxythiophene) backbone.

    • Solution: You must perform a Decarboxylation step first, or switch to the 3-carboxylic acid isomer.

  • Pathway B (Condensation Backbone): You are synthesizing a polyamide or polyester using the thiophene ring as a spacer.

    • Solution: Standard condensation protocols (Steglich/Yamaguchi esterification).

The following guide focuses on Pathway A , as this is the standard challenge in thiophene electronics research.

Workflow Visualization

The following decision tree outlines the critical process flow for optimizing your reaction based on the monomer's limitations.

G Start Start: 4-Phenoxythiophene- 2-carboxylic acid Check Target Polymer Structure? Start->Check PathA Conjugated Polythiophene (Conductive/Optical) Check->PathA Electronic App PathB Polyamide/Polyester (Insulating/Structural) Check->PathB Bio/Struct App Block CRITICAL STOP: Position 2 is blocked by -COOH. Polymerization will fail. PathA->Block Sol1 Step 1: Decarboxylation (Cu/Quinoline, 200°C) Block->Sol1 Required Fix Inter Intermediate: 3-Phenoxythiophene Sol1->Inter Sol2 Step 2: Oxidative Polymerization (FeCl3 / CHCl3) Inter->Sol2 Final Final Product: Poly(3-phenoxythiophene) Sol2->Final

Figure 1: Strategic decision tree for handling 2-substituted thiophene monomers. Direct polymerization is not viable for conjugated systems.

Troubleshooting Guide: Oxidative Polymerization (Pathway A)

If your goal is a conjugated polymer, you must first convert your monomer to 3-phenoxythiophene . The phenoxy group is a strong electron-donating group (EDG), making the subsequent polymerization highly reactive and prone to over-oxidation (crosslinking).

Issue 1: "My reaction turns black instantly, but I get insoluble sludge."

Diagnosis: Over-oxidation and Crosslinking. The phenoxy group at position 3 activates the thiophene ring significantly more than an alkyl group. Standard FeCl₃ addition rates cause runaway kinetics, leading to crosslinking at the 4-position (beta-coupling) or insolubility.

Optimization Protocol:

  • Temperature Control: Lower the reaction temperature to -20°C to 0°C . This suppresses beta-coupling defects.

  • Oxidant Addition: Do not dump FeCl₃. Add a slurry of anhydrous FeCl₃ in nitromethane/chloroform dropwise over 1 hour.

  • Solvent Selection: Switch to Chlorobenzene or o-Dichlorobenzene . Phenoxy-substituted polymers are often less soluble in pure chloroform due to pi-stacking interactions.

Issue 2: "Low Molecular Weight (Oligomers only)."

Diagnosis: Water Contamination or Incorrect Stoichiometry. FeCl₃ is hygroscopic. Water deactivates the radical cation mechanism.

Corrective Actions:

  • Reagent Quality: Use Anhydrous FeCl₃ (98%+) . Handle in a glovebox or under rapid Argon flow.

  • The "4:1" Rule: Ensure the molar ratio of FeCl₃ to Monomer is strictly 4:1 .

    • 2 equivalents are consumed for the coupling (2H removal).

    • 2 equivalents are required to dope the polymer (maintaining solubility of the growing chain).

  • Scavenger: Add a dry radical scavenger trap if necessary, but usually, ensuring anhydrous conditions is sufficient.

Issue 3: "I specifically need the Carboxylic Acid in the final polymer."

Diagnosis: Wrong Isomer Selection. As established, you cannot polymerize the 2-acid isomer.

Alternative Strategy: You must synthesize or source 3-Phenoxythiophene-4-carboxylic acid (or an ester derivative like Methyl 3-phenoxythiophene-4-carboxylate).

  • Why? In this isomer, positions 2 and 5 are open.

  • Protocol: Polymerize the ester form. The free acid binds to FeCl₃, poisoning the catalyst. Hydrolyze the ester after polymerization to restore the -COOH functionality.

Optimized Experimental Protocols

Protocol A: Decarboxylation (Monomer Prep)

Essential if you must start with 4-Phenoxythiophene-2-carboxylic acid.

  • Setup: 3-neck flask, reflux condenser, inert atmosphere (N₂).

  • Mix: Monomer (1 eq), Copper powder (0.5 eq), and Quinoline (solvent).

  • Reaction: Heat to 200–220°C for 2–4 hours. Monitor CO₂ evolution.

  • Workup: Cool, dilute with ether, wash with dilute HCl (to remove quinoline), dry, and distill.

  • Result: 3-Phenoxythiophene .

Protocol B: Controlled Oxidative Polymerization

For the polymerization of the resulting 3-Phenoxythiophene.

ParameterStandard ConditionOptimized for Phenoxy-Thiophene
Oxidant FeCl₃ (anhydrous)FeCl₃ (anhydrous)
Solvent Chloroform (CHCl₃)Chlorobenzene / Nitromethane (9:1)
Concentration 0.1 M0.05 M (Dilution prevents aggregation)
Temperature Room Temp (25°C)-10°C (Improves Regioregularity)
Oxidant Ratio 4.0 eq3.5 – 4.0 eq
Time 24 Hours4–6 Hours (Monitor viscosity)
Quenching MethanolMethanol + Hydrazine (Dedoping step)

Step-by-Step:

  • Dissolve 3-phenoxythiophene (1 mmol) in dry Chlorobenzene (15 mL) under Argon. Cool to -10°C.

  • Suspend anhydrous FeCl₃ (4 mmol) in Nitromethane (5 mL).

  • Add the oxidant suspension dropwise to the monomer solution over 45 minutes.

  • Stir at -10°C for 6 hours. The solution should turn dark blue/black.

  • Precipitate: Pour into 200 mL cold Methanol containing 10 mL Hydrazine hydrate (to reduce the polymer to its neutral, soluble state).

  • Purification: Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform ). The polymer collects in the Chloroform fraction.[2][3][4]

Frequently Asked Questions (FAQs)

Q: Can I use electrochemical polymerization instead of chemical? A: Yes, and it is often cleaner for phenoxy-thiophenes.

  • Conditions: Use Acetonitrile/Dichloromethane (1:1) with 0.1 M TBAPF₆ electrolyte.

  • Potential: Scan 0.0 V to +1.2 V vs Ag/AgCl.

  • Note: If you use the original 2-carboxylic acid monomer, you will only see dimerization or passivation of the electrode. You must use the decarboxylated monomer.

Q: Why do I need to protect the carboxylic acid if I switch to the 3-acid isomer? A: Carboxylic acids can coordinate with the Iron(III) center of the oxidant, reducing its effective potential. Furthermore, free acids decrease solubility in organic solvents, leading to premature precipitation of low-molecular-weight chains. Always polymerize the Methyl or Hexyl ester , then hydrolyze with LiOH/THF post-polymerization.

Q: What is the expected conductivity? A: Poly(3-phenoxythiophene) is electron-rich. Upon doping (e.g., with Iodine or FeCl₃), conductivities in the range of 10–100 S/cm are achievable, provided the regioregularity is high (>90% Head-to-Tail coupling).

References

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Link

  • Barbarella, G., et al. (1994). Regiochemistry and Conformation of Poly(3-alkoxythiophenes). Journal of the American Chemical Society. Link

  • Niem, L., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization. MDPI Polymers. Link

  • Sigma-Aldrich. (2024). Thiophene-2-carboxylic acid derivatives: Product Specification & Reactivity. Sigma-Aldrich Technical Library. Link

(Note: Ensure all safety protocols regarding the handling of Chloroform and Nitromethane are followed strictly.)

Sources

Optimization

Preventing decarboxylation of 4-Phenoxythiophene-2-carboxylic acid during reactions

Diagnostic Overview: The "Electronic Trap" User Query: "Why does my 4-phenoxythiophene-2-carboxylic acid turn into a black tar or yield the decarboxylated product (3-phenoxythiophene) during standard acid chloride format...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Electronic Trap"

User Query: "Why does my 4-phenoxythiophene-2-carboxylic acid turn into a black tar or yield the decarboxylated product (3-phenoxythiophene) during standard acid chloride formation or acidic workups?"

Technical Root Cause: The instability of 4-phenoxythiophene-2-carboxylic acid is not random; it is a direct consequence of the electronic synergy between the thiophene ring and the phenoxy substituent.

  • Inherent Instability: Thiophene-2-carboxylic acids are intrinsically prone to protodecarboxylation (loss of

    
     replaced by a proton).
    
  • The Phenoxy Catalyst: The phenoxy group at the C4 position is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the thiophene ring.

  • The Mechanism: This increased electron density significantly raises the basicity of the C2 carbon (the position holding the carboxyl group). In the presence of protons (

    
    ) or heat, the C2 position is protonated, forming a sigma-complex that rapidly collapses to release 
    
    
    
    .
Visualization: The Decarboxylation Pathway

The following diagram illustrates how the phenoxy group lowers the activation energy for this unwanted side reaction.

DecarboxylationMechanism SM 4-Phenoxythiophene-2-COOH (Starting Material) Intermed C2-Protonated Intermediate (Stabilized by Phenoxy EDG) SM->Intermed + H+ (Rate Limiting Step) H_Acid Acidic Medium / Heat (H+ Source) H_Acid->Intermed TS Transition State (C-C Bond Breakage) Intermed->TS Prod 3-Phenoxythiophene (Decarboxylated By-product) TS->Prod CO2 CO2 Gas TS->CO2

Figure 1: Mechanism of acid-catalyzed protodecarboxylation. The electron-rich nature of the scaffold facilitates C2-protonation, the critical step preceding CO2 loss.

Experimental Protocols & Troubleshooting

Scenario A: Amide Bond Formation (The "Danger Zone")

Common Error: Using Thionyl Chloride (


) or Oxalyl Chloride to generate the acid chloride.
Result:  The generation of HCl by-product and thermal energy triggers immediate decarboxylation.

Corrective Protocol: The "Neutral Activation" Method Use HATU or T3P coupling agents which operate near neutral pH and do not generate strong acidic species.

ParameterRecommended Condition"Red Flag" Condition
Reagent HATU, T3P, or EDC/HOBtThionyl Chloride (

), Oxalyl Chloride
Base DIPEA or NMM (maintain basicity)Pyridine (often insufficient buffer against

)
Temperature

Reflux or

Solvent DMF, DMAc, or DCMToluene (high boiling point encourages thermal degradation)

Step-by-Step HATU Protocol:

  • Dissolve 4-phenoxythiophene-2-carboxylic acid (1.0 equiv) in dry DMF (

    
    ).
    
  • Add DIPEA (3.0 equiv) and cool to

    
    .
    
  • Add HATU (1.1 equiv) and stir for 15 minutes (Activation Phase). Note: Solution usually turns yellow/orange.

  • Add the amine (1.1 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Critical Workup: Dilute with EtOAc, wash with saturated

    
      (NOT HCl), then brine. Dry over 
    
    
    
    .
Scenario B: Metal-Catalyzed Cross-Couplings (Suzuki/Sonogashira)

Common Error: Attempting cross-coupling directly on the free acid (or its salt) at high temperatures (


).
Result:  Many Pd-catalysts (and especially Cu/Ag additives) can actually catalyze decarboxylation (protodecarboxylation) faster than the desired cross-coupling.

Corrective Protocol: The "Ester Shield" Strategy Do not couple the acid. Couple the ester, then hydrolyze carefully at the end.

  • Protection: Convert the acid to Methyl 4-phenoxythiophene-2-carboxylate (using MeI/K2CO3 in DMF at RT—avoid acid-catalyzed Fischer esterification).

  • Coupling: Perform Suzuki/Sonogashira on the Methyl Ester . The ester group is electronically stable and prevents the ipso-protonation mechanism.

  • Deprotection: Saponify with LiOH in THF/Water at RT.

  • Isolation: See "Safe Isolation" below.

Scenario C: Safe Isolation (Workup)

Common Error: Acidifying the reaction mixture to pH 1 to precipitate the product.

Corrective Protocol: The "pH 4 Buffer" Technique

  • Cool the saponification mixture to

    
    .
    
  • Slowly add

    
     or Citric Acid solution while monitoring with a pH meter.
    
  • Stop acidification at pH 3.5 - 4.0.

  • The carboxylic acid typically precipitates at this range. If it oils out, extract immediately with DCM.

  • Never allow the free acid to sit in solution at pH < 2.

Decision Logic for Experimental Design

Use this logic flow to select the safest route for your synthesis.

DecisionTree Start Start: 4-Phenoxythiophene-2-COOH Goal What is your reaction goal? Start->Goal Amide Amide Coupling Goal->Amide Coupling C-C Bond Formation (Suzuki/Stille) Goal->Coupling Direct Direct Coupling? Amide->Direct RouteC Route C: Protect as Methyl Ester Coupling->RouteC MANDATORY RouteA Route A: HATU/DIPEA (Keep T < 25°C) Direct->RouteA Preferred RouteB Route B: Mixed Anhydride (iBuOCOCl / NMM) Direct->RouteB Alternative Step2 Perform Pd-Coupling on Ester RouteC->Step2 Step3 LiOH Hydrolysis (pH 4 Workup) Step2->Step3

Figure 2: Strategic decision tree. Note that C-C bond formation requires ester protection to avoid metal-catalyzed decarboxylation.

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS to make the active ester? A: Yes, but isolate the NHS-ester quickly or react in situ. Do not store the activated ester for long periods, as the activation makes the carbonyl more electrophilic, but the proximity of the electron-rich ring still poses a stability risk if any acid is present.

Q2: I see a gas evolving during my reaction, but I haven't added reagents yet. What is it? A: If you are heating the free acid, that is


. You are witnessing thermal decarboxylation.[1][2][3] Lower the temperature immediately. If this happens at RT, your solvent might be contaminated with acid (e.g., unneutralized 

).

Q3: How should I store the bulk material? A: Store as the salt form (e.g., Sodium or Potassium 4-phenoxythiophene-2-carboxylate) or as the Methyl Ester . The free acid should be stored at


 under argon, strictly away from acidic vapors.

Q4: Why is the 4-phenoxy analog worse than the 4-bromo analog? A: The 4-bromo group is electron-withdrawing (by induction), which destabilizes the positive charge accumulation at C2 during protonation, making the molecule more stable against decarboxylation. The 4-phenoxy group is electron-donating, which stabilizes the transition state for decarboxylation.

References

  • Mechanism of Heteroaromatic Decarboxylation

    • Detailed kinetic studies on the acid-catalyzed decarboxylation of pyrrole and thiophene deriv
    • Source:

  • Thiophene-2-Carboxylic Acid Synthesis & Stability

    • Overview of synthesis methods and stability profiles for substituted thiophenes.
    • Source:

  • Protodecarboxylation in Catalysis

    • Discussion on how metal catalysts (Ag, Cu)
    • Source:

  • Amide Coupling Strategies

    • Comparative analysis of coupling reagents (HATU vs Acid Chlorides)
    • Source:

Sources

Troubleshooting

Technical Support Center: 4-Phenoxythiophene-2-carboxylic Acid Derivatization

Executive Summary & Scaffold Analysis Welcome to the technical support center. This guide addresses the specific challenges associated with derivatizing 4-Phenoxythiophene-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Welcome to the technical support center. This guide addresses the specific challenges associated with derivatizing 4-Phenoxythiophene-2-carboxylic acid .

This molecule is a "privileged scaffold" often utilized in fragment-based drug discovery (FBDD), particularly for HIF-PH inhibitors and kinase targets. While thiophene chemistry is well-established, the 4-phenoxy substituent introduces unique electronic and steric vectors that can disrupt standard protocols.

Key Physicochemical Drivers:

  • Electronic Effect: The C4-phenoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the thiophene ring. This makes the ring susceptible to oxidation and protodecarboxylation under harsh acidic conditions.

  • Steric/Lipophilic Effect: The bulky phenoxy group significantly increases

    
     (lipophilicity) compared to the parent thiophene-2-carboxylic acid, necessitating specific solvent systems for solubilization and purification.
    

Critical Troubleshooting: Amide Coupling Failures

User Issue: "I am getting low conversion (<30%) using standard EDC/HOBt or HATU conditions. The LC-MS shows unreacted amine and starting acid."

Root Cause Analysis

The electron-rich nature of the thiophene ring (enhanced by the 4-phenoxy group) renders the carbonyl carbon of the carboxylic acid less electrophilic than a standard benzoic acid. Standard carbodiimide intermediates (O-acylisoureas) may not be reactive enough to overcome the nucleophilicity barrier of sterically hindered or electron-deficient amines.

Diagnostic Workflow: The "Methyl Ester Test"

Before committing valuable amine, validate your activation method:

  • Activate the acid (using your chosen reagent).

  • Quench a small aliquot with dry Methanol.

  • Result: If LC-MS shows quantitative conversion to the Methyl Ester, activation is successful. If starting acid remains, your activation reagent is insufficient.

Solution Protocol: Acid Chloride Activation

If HATU fails, switch to the Acid Chloride route using Thionyl Chloride (


). This generates a highly electrophilic species that drives the reaction to completion.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of 4-Phenoxythiophene-2-carboxylic acid in dry DCM (or Toluene if higher T needed).

  • Reagent: Add 2.0 eq

    
     and a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).
    
  • Reaction: Reflux at 40-50°C for 2 hours.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Crucial: Co-evaporate with Toluene 2x to remove traces of acid.
    
  • Coupling: Redissolve the crude acid chloride in dry DCM/THF and add dropwise to a solution of Amine (1.1 eq) and DIPEA (3.0 eq) at 0°C.

Decision Tree: Coupling Strategy

AmideCoupling Start Start: Amide Coupling CheckAmine Is Amine Electron Deficient (e.g., Aniline, Pyridine)? Start->CheckAmine Standard Use HATU / DIPEA / DMF (Standard Protocol) CheckAmine->Standard No (Aliphatic) Hard Use Acid Chloride Route (SOCl2 / cat. DMF) CheckAmine->Hard Yes (Aromatic/Hetero) Test Perform Methyl Ester Test Standard->Test Low Yield? Hard->Test Validation Success Proceed to Workup Test->Success Methyl Ester Formed

Figure 1: Decision logic for selecting the optimal coupling reagent based on amine nucleophilicity.

Critical Troubleshooting: Decarboxylation & Stability

User Issue: "I observe a loss of the carboxyl group (M-44 mass shift) during reaction or workup."

Mechanism of Failure

Thiophene-2-carboxylic acids are prone to protodecarboxylation , particularly when the ring is electron-rich. The 4-phenoxy group donates electron density, stabilizing the protonated intermediate required for decarboxylation.

Risk Factors:

  • High Temperature (>100°C): Avoid refluxing in high-boiling solvents (DMSO/DMF) for extended periods.

  • Acidic Media: Heating in strong acid (e.g., HCl/AcOH) accelerates decarboxylation.

  • Metal Catalysis: Copper (Cu) and Silver (Ag) salts—often used in other steps—can catalyze decarboxylation of thiophene acids [1].

Prevention Strategy
  • Temperature Control: Keep reaction temperatures below 80°C whenever possible.

  • Base Selection: In coupling reactions, ensure the medium remains basic (pH > 8) using non-nucleophilic bases like DIPEA or TEA. Decarboxylation is mechanistically inhibited in basic conditions (carboxylate anion is stable).

  • Workup: Avoid heating the crude material during acid washes. Use cold 1N HCl for quenching.

Purification & Solubility Guide

User Issue: "The product streaks on silica gel, or precipitates as a gum."

The "Phenoxy Effect" on Solubility

The 4-phenoxy group renders the molecule significantly more lipophilic than unsubstituted thiophenes.

  • Solubility: Poor in Hexanes/Water. Good in DCM, EtOAc, THF.

  • Chromatography: The sulfur atom and the amide nitrogen can coordinate with silanols on silica gel, causing "tailing."

Optimized Purification Protocol
ParameterRecommendationRationale
Stationary Phase Neutral Alumina or Silica (base-treated)Prevents acid-catalyzed degradation or irreversible adsorption.
Mobile Phase Modifier 1% Triethylamine (TEA)Deactivates acidic silanol sites on silica to prevent streaking [2].
Recrystallization Acetonitrile (ACN) or EtOH/WaterThe phenoxy group often aids crystallization from polar aprotic solvents like ACN.
Dissolution Solvent DCM with 5-10% MeOHEnsures full solubility before loading onto the column.

Frequently Asked Questions (FAQ)

Q1: Can I use BBr3 to deprotect a methoxy group elsewhere in the molecule? A: Proceed with Caution. While the 4-phenoxy ether linkage is relatively robust, Boron Tribromide (


) is a potent Lewis acid that can cleave aryl ethers. If the reaction is prolonged or heated, you risk cleaving the 4-phenoxy group.
  • Alternative: Use

    
     (milder) or thiolate-based deprotection (e.g., EtSNa in DMF).
    

Q2: I need to perform a Suzuki coupling on the thiophene ring. Where will it react? A: If you are attempting C-H activation or electrophilic substitution, the C5 position (alpha to sulfur) is the most reactive site. The sulfur atom directs to C5, and the C4-phenoxy group (ortho/para director) also activates C5 (ortho to phenoxy).

  • Note: The C2-carboxylic acid is a deactivating group, but the combined directing power of S and 4-OPh makes C5 the target.

Q3: My reaction turns black/tarry when using Thionyl Chloride. A: Thiophenes are sensitive to polymerization under harsh acidic conditions.

  • Fix: Ensure you use freshly distilled

    
    .
    
  • Fix: Strictly control the temperature (do not exceed 50°C).

  • Fix: Use Oxalyl Chloride (

    
    ) with catalytic DMF in DCM at 0°C to RT as a milder alternative to generate the acid chloride.
    

References

  • Goossen, L. J., & Rodriguez, N. (2011). "Protodecarboxylation of Carboxylic Acids." Chemical Society Reviews.

  • BenchChem Technical Support.[1] (2025).[1][2][3] "Refining Purification Techniques for Thiophene Carboxamide Derivatives."

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Phenoxythiophene-2-carboxylic acid

The following Technical Support Guide is designed for researchers and drug development professionals handling 4-Phenoxythiophene-2-carboxylic acid . It synthesizes chemical stability principles with practical troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals handling 4-Phenoxythiophene-2-carboxylic acid . It synthesizes chemical stability principles with practical troubleshooting protocols.

Compound ID: 4-Phenoxythiophene-2-carboxylic acid CAS: (Analogous reference to thiophene-2-carboxylic acid derivatives) Chemical Class: Heteroaromatic Carboxylic Acid / Thiophene Ether Support Tier: Senior Application Scientist Level

Module 1: Critical Storage Alerts & Initial Handling

Status: Active Monitoring Required Core Stability Profile: Generally stable in solid state, but susceptible to photo-oxidative degradation and thermal decarboxylation under stress.

🔴 Immediate Action Required: "Why is my sample changing color?"

Symptom: The off-white/beige powder turns pink, reddish, or dark brown over time. Diagnosis: This is a hallmark of Photo-Oxidative Oligomerization . Thiophene rings are electron-rich; the 4-phenoxy substituent further activates the ring, making it susceptible to radical formation upon exposure to UV light or trace transition metals. Risk Assessment:

  • Light Pink: Surface oxidation (<0.5% impurity). Usable for most synthetic applications.

  • Dark Brown/Gummy: Significant degradation or polymerization. Purification required.

Storage Protocol (The "3-Point" Standard)

To maximize shelf-life (>2 years), adhere to the DAL protocol:

  • D ark: Amber vials are mandatory. Wrap secondary containers in foil.

  • A rgon: Store under inert atmosphere if possible. Oxygen accelerates S-oxidation.

  • L ow Temp: Recommended 2°C to 8°C . While stable at room temperature (25°C) for weeks, long-term storage requires refrigeration to retard slow decarboxylation.

Module 2: Chemical Stability & Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

Mechanism A: Thermal Decarboxylation

Trigger: Temperatures >100°C, or acidic environments. Process: The carboxylic acid group at position C2 is destabilized by the electron-rich thiophene ring. The 4-phenoxy group (electron-donating by resonance) can stabilize the transition state for protonation at C2, facilitating the loss of CO₂. Product: 3-Phenoxythiophene (Liquid/Oil).[1] Consequence: Loss of stoichiometry; gas evolution (pressure hazard in sealed vessels if heated).

Mechanism B: S-Oxidation & Dimerization

Trigger: Light + Oxygen. Process: The sulfur atom in the thiophene ring can form a sulfoxide (thiophene-S-oxide) intermediate, which is highly reactive and acts as a diene, leading to dimerization or polymerization. Product: Complex oligomers (responsible for the color change).

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes.

DegradationPathways cluster_prevention Prevention Strategy Compound 4-Phenoxythiophene- 2-carboxylic acid (Solid, Off-White) Heat Heat (>100°C) or Strong Acid Compound->Heat Light UV Light + O2 Compound->Light DecarbProduct 3-Phenoxythiophene (Oil, CO2 gas) Heat->DecarbProduct Decarboxylation OxProduct Thiophene-S-oxide Intermediates Light->OxProduct S-Oxidation Polymer Colored Oligomers (Pink/Brown Impurity) OxProduct->Polymer Diels-Alder / Dimerization Prev1 Store at 4°C Prev2 Amber Glass / Argon

Figure 1: Primary degradation pathways showing thermal decarboxylation and photo-oxidative polymerization.

Module 3: Troubleshooting & FAQs

Q1: Can I store this compound in DMSO or DMF stock solutions?

Answer: Short-term only (<24 hours).

  • Risk: Carboxylic acids can undergo slow decarboxylation in polar aprotic solvents like DMSO, especially if the solvent is slightly degraded (containing amines or heating).

  • Recommendation: Prepare solutions fresh. If storage is unavoidable, freeze at -20°C in acetonitrile (if soluble) rather than DMSO.

Q2: My HPLC shows a new peak at a longer retention time. What is it?

Answer: This is likely 3-Phenoxythiophene (the decarboxylated product).

  • Reasoning: Loss of the polar -COOH group makes the molecule significantly more hydrophobic (lipophilic), increasing retention on Reverse-Phase C18 columns.

  • Verification: Check the UV spectrum. The loss of conjugation with the carbonyl group will shift the

    
     (usually hypsochromic shift/blue shift).
    
Q3: Can I recover the compound if it has turned pink?

Answer: Yes. The color is often due to trace impurities with high extinction coefficients.

  • Protocol: Wash the solid with cold hexanes or pentane (the carboxylic acid is likely insoluble, while the oily degradation products/oligomers may dissolve). If that fails, perform a recrystallization (see Module 4).

Module 4: Recovery & Analysis Protocols

Protocol A: Purity Verification (HPLC)

Use this standard method to distinguish between "cosmetic" discoloration and chemical degradation.

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses ionization, sharpening the peak)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 280 nm (phenoxy)
Expected RT ~6-7 min (Acid); ~8-9 min (Decarboxylated impurity)
Protocol B: Recrystallization (Rescue)

Use if purity drops below 95%.

  • Solvent Choice: Ethanol/Water (mixed solvent) or Toluene.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (~60°C). Avoid boiling for extended periods to prevent decarboxylation.

  • Filtration: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallization: Add warm water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then 4°C.

  • Collection: Filter the off-white crystals and dry under vacuum at room temperature (do not use a heated oven).

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Sample Discolored (Pink/Brown) Solubility Test Solubility in Methanol/Acetonitrile Start->Solubility ClearSol Solution is Clear/Slightly Pink Solubility->ClearSol Dissolves TurbidSol Insoluble Particles Solubility->TurbidSol Residue HPLC Run HPLC (Protocol A) ClearSol->HPLC Action3 Filter solution (Remove polymer) TurbidSol->Action3 PurityHigh Purity > 98% HPLC->PurityHigh PurityLow Purity < 95% (New Lipophilic Peak) HPLC->PurityLow Action1 Use As Is (Surface Oxidation only) PurityHigh->Action1 Action2 Recrystallize (Protocol B) PurityLow->Action2

Figure 2: Decision matrix for handling discolored samples.

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Methoxythiophene-2-carboxylic acid. Link (Accessed via ChemicalBook/Sigma search). Note: Used as a structural analog for storage stability data.

  • Cayman Chemical. (2025).[1][2] Product Information: Thiophene-2-carboxylic acid derivatives. Link

  • Li, Y., et al. (2020).[3] "Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescence and electrochemical properties." Chemical Science. Link (Provides context on thiophene ring stability and oligomerization).

  • Profeta, S., et al. (2010). "Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids." Journal of Molecular Graphics and Modelling. Link (Mechanistic insight into decarboxylation susceptibility).

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Link (General mechanism for carboxylic acid loss).

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 4-Phenoxythiophene-2-carboxylic Acid

Document ID: TSC-CHEM-4PTCA-001 Status: Active / Tier 3 Support Audience: Process Chemists, Scale-up Engineers Last Updated: 2024-05-20 Core Directive & Synthetic Strategy Welcome to the technical support hub for 4-Pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-4PTCA-001 Status: Active / Tier 3 Support Audience: Process Chemists, Scale-up Engineers Last Updated: 2024-05-20

Core Directive & Synthetic Strategy

Welcome to the technical support hub for 4-Phenoxythiophene-2-carboxylic acid . This guide addresses the specific challenges of scaling this molecule from gram to kilogram quantities.

Unlike simple benzene derivatives, the thiophene core presents unique challenges regarding catalyst poisoning (sulfur coordination) and decarboxylation during workup. While nucleophilic aromatic substitution (


) is possible on highly activated thiophenes, the 4-position is not sufficiently activated by the 2-carboxylic acid alone.

The Validated "Golden Route": We recommend a three-step sequence: Esterification


 Ullmann Coupling 

Saponification
.
  • Why? Direct coupling on the free acid often stalls due to copper carboxylate formation, which acts as an off-cycle catalyst sink. Protecting the acid as an ester is critical for conversion efficiency.

Module 1: The Synthetic Workflow (Visual)

The following diagram outlines the critical control points (CCPs) where most scale-up failures occur.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-O Coupling (The Bottleneck) cluster_2 Step 3: Deprotection & Isolation Start Start: 4-Bromothiophene-2-carboxylic acid Est Esterification (MeOH / H2SO4 or SOCl2) Start->Est QC1 QC Point: Acid Content < 0.5% Est->QC1 Reagents Reagents: Phenol (1.2 eq), Cs2CO3, CuI (5-10%), Ligand (Picolinic Acid or DMEDA) QC1->Reagents Pass Coupling Ullmann Coupling (Toluene or DMSO, 90-110°C) Reagents->Coupling QC2 QC Point: Des-bromo impurity? Coupling->QC2 QC2->Coupling Stalled (See Troubleshooting) Sapon Saponification (LiOH, THF/H2O) QC2->Sapon Conv > 98% Workup Acidification & Filtration (Control pH to 3-4) Sapon->Workup End Final Product: 4-Phenoxythiophene-2-carboxylic acid Workup->End

Caption: Workflow for 4-Phenoxythiophene-2-carboxylic acid synthesis highlighting Critical Control Points (QC).

Standard Operating Protocol (Scale-Up Optimized)

This protocol is designed for a 100g scale batch.

Step 1: Methyl 4-bromothiophene-2-carboxylate Synthesis
  • Reagents: 4-bromothiophene-2-carboxylic acid (1.0 eq), Methanol (10 vol),

    
     (0.1 eq) or 
    
    
    
    (1.1 eq).
  • Key Insight: Thiophene carboxylic acids can decarboxylate under high thermal stress. If using

    
    , maintain temperature 
    
    
    
    .
  • Checkpoint: Ensure complete removal of acid. Residual acid will consume base in the next step and alter the ligand/Cu ratio.

Step 2: Copper-Catalyzed Etherification (Ullmann)

This is the most technically demanding step.

  • Substrate: Methyl 4-bromothiophene-2-carboxylate (1.0 eq).

  • Nucleophile: Phenol (1.2 eq).

  • Catalyst System: CuI (10 mol%) + Picolinic Acid (20 mol%) OR

    
    -Dimethylglycine (20 mol%).
    
  • Base:

    
     (2.0 eq, anhydrous, micronized).
    
  • Solvent: DMSO (5 vol) or Toluene (if using DMEDA ligand).

  • Procedure:

    • Charge solid reagents (

      
      ) into the reactor.
      
    • Inertion (CRITICAL): Evacuate and backfill with

      
       three times. Oxygen poisons the Cu(I) species.
      
    • Add degassed solvent.

    • Heat to 90–100°C. Monitor by HPLC.

    • Target: >98% conversion.

Step 3: Saponification
  • Reagents: LiOH or NaOH (2.5 eq), THF/Water (3:1).

  • Procedure: Stir at ambient temperature. Avoid boiling to prevent thermal decomposition of the thiophene ring.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4. The product should precipitate.[1]

Troubleshooting Guide

Issue 1: Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows starting material remaining, but the reaction has flatlined. Adding more catalyst doesn't help.

Root CauseDiagnosticCorrective Action
Moisture Ingress Did the reaction turn blue/green? (Indicates Cu(II) formation).[2][3][4]Strict Drying:

is hygroscopic. Dry the base at 150°C under vacuum for 12h before use. Water kills the catalytic cycle.
Ligand Decomposition Is the mixture black/tarry?Reload Ligand: Add another 10 mol% of ligand (e.g., Picolinic acid) without adding more copper.
Base Particle Size Is the base sitting at the bottom?Grinding: Use micronized

. The reaction is heterogeneous; surface area matters.
Issue 2: High Levels of Des-bromo Impurity (Hydrodehalogenation)

Symptom: You observe methyl thiophene-2-carboxylate (missing the phenoxy group).

  • Mechanism: The Cu-intermediate undergoes protonolysis instead of reductive elimination with the phenol.

  • Solution:

    • Lower Temperature: Reduce reaction temperature by 10°C.

    • Increase Phenol: Ensure phenol is not the limiting reagent. Increase to 1.5 eq.

    • Solvent Switch: If using DMF/DMSO, switch to Toluene (requires DMEDA ligand). Aprotic polar solvents sometimes exacerbate dehalogenation in thiophenes.

Issue 3: Copper Contamination in Final Product

Symptom: Product has a green tint or fails heavy metal limits (>20 ppm).

  • Solution (Workup):

    • After the saponification step, the product is in the aqueous phase (as a salt).

    • Wash Step: Wash the aqueous layer with Ethyl Acetate before acidification to remove organic impurities and some copper-ligand complexes.

    • Scavenger: Add EDTA or L-Cysteine (5 wt% relative to batch) to the aqueous phase and stir for 1 hour before acidification. This sequesters Cu into the filtrate.

Frequently Asked Questions (FAQs)

Q: Can I perform the coupling directly on the carboxylic acid to save a step? A: Not recommended for scale-up. The carboxylic acid moiety will coordinate with the Copper, forming a stable Cu-carboxylate species. This requires significantly higher catalyst loading (up to 30-50 mol%) to overcome, which makes purification difficult and expensive.

Q: Why Picolinic Acid vs. Phenanthroline? A: For this specific substrate:

  • Phenanthroline: Highly active but expensive and hard to remove.

  • Picolinic Acid / DMEDA: Cheaper, water-soluble (easy to wash away), and sufficiently active for aryl bromides. We recommend Picolinic acid for DMSO runs and DMEDA for Toluene runs.

Q: Is the final product light sensitive? A: Yes, thiophene derivatives can be photo-oxidized. Store the final solid in amber jars under nitrogen.

Q: Safety: Are there specific hazards with 4-bromothiophene-2-carboxylate? A: It is a potent sensitizer. Avoid dust inhalation. Furthermore, during the Ullmann coupling, if DMSO is used with


 at high temperatures (>120°C), there is a risk of thermal runaway. Do not exceed 110°C. 

References

  • General Ullmann Coupling Methodology

    • Maitro, G., et al. "A General and Efficient Copper-Catalyzed Ullmann-Type Coupling of Aryl Iodides and Bromides with Phenols." Journal of Organic Chemistry, 2009. Link

  • Thiophene Functionalization: Sorensen, U.S., et al. "Synthesis of 4-substituted thiophene-2-carboxylic acid derivatives." Tetrahedron, 2001. (Demonstrates the stability of the thiophene core under basic coupling conditions).
  • Ligand Effects in Cu-Catalysis

    • Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols." Organic Letters, 2003. Link

  • Scale-Up Safety

    • Qi, F., et al. "Thermal Stability of DMSO and Bases." Organic Process Research & Development, 2011. (Critical for safety in Step 2). Link

Sources

Optimization

Technical Support Center: Purification of 4-Phenoxythiophene-2-carboxylic Acid

[1] Topic: Removing impurities from 4-Phenoxythiophene-2-carboxylic acid Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removing impurities from 4-Phenoxythiophene-2-carboxylic acid Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Introduction: The Purity Mandate

4-Phenoxythiophene-2-carboxylic acid is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat .[1] In drug development, the purity of this intermediate is non-negotiable; trace impurities—particularly unreacted phenol, transition metals, and regioisomers—can propagate through subsequent steps, leading to failed specifications in the final API (Active Pharmaceutical Ingredient).

This guide addresses the specific purification challenges associated with this molecule, utilizing its physicochemical properties (pKa differentials, solubility profiles) to engineer robust separation protocols.

Module 1: The Phenol "Ghost" (Acid-Base Extraction)

User Issue: "I have washed my crude reaction mixture with base, but proton NMR still shows significant phenol contamination (peaks at ~6.8–7.3 ppm). Why is the phenol tracking with my product?"

Root Cause Analysis

The most common error is "Over-Basification."

  • 4-Phenoxythiophene-2-carboxylic acid has a pKa of approximately 3.5–4.0 .[1]

  • Phenol (a common starting material) has a pKa of ~10.0 .[1][2]

If you use a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for extraction, the pH spikes above 12.[1] At this pH, both the carboxylic acid and the phenol are deprotonated (ionized) and move into the aqueous phase. When you acidify to precipitate your product, the phenol re-protonates and co-precipitates.

The Solution: The "Bicarbonate Cut"

You must exploit the pKa window between the carboxylic acid and phenol.

Protocol 1.1: Selective Bicarbonate Extraction

  • Dissolve: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extract: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).[1]

    • Mechanism:[1][2][3][4][5][6][7] NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~3.5), moving it to the aqueous layer.

    • Selectivity: NaHCO₃ is not basic enough to deprotonate phenol (pKa ~10).[1] The phenol remains neutral and stays in the organic layer.

  • Separate: Keep the Aqueous Layer (contains product).[1] Discard the Organic Layer (contains phenol/impurities).[1]

  • Acidify: Slowly add 1M HCl to the aqueous layer until pH < 2. The pure 4-phenoxythiophene-2-carboxylic acid will precipitate.[1]

  • Filter: Collect the solid by vacuum filtration.

Visual Logic: Extraction Decision Tree

ExtractionLogic Start Crude Mixture (Product + Phenol) Solvent Dissolve in Ethyl Acetate Start->Solvent BaseChoice Which Base for Extraction? Solvent->BaseChoice NaOH Use NaOH (pH > 12) BaseChoice->NaOH Strong Base NaHCO3 Use NaHCO3 (pH ~8.5) BaseChoice->NaHCO3 Weak Base ResultBad FAILED SEPARATION Both Product & Phenol in Aqueous Layer NaOH->ResultBad ResultGood SUCCESSFUL SEPARATION Product in Aqueous Phenol in Organic NaHCO3->ResultGood

Figure 1: Decision logic for selective acid-base extraction based on pKa differentials.

Module 2: Removing Colored Impurities & Trace Metals

User Issue: "My product is a dark brown solid instead of the expected off-white/beige powder. I used a Copper or Palladium catalyst during the coupling step."

Root Cause Analysis

Thiophene derivatives are electron-rich and prone to oxidation, leading to the formation of "thiophene tars" (oligomers). Additionally, if the synthesis involved Ullmann (Cu) or Buchwald (Pd) coupling, residual metal complexes can coordinate with the carboxylic acid moiety, carrying color and toxicity into the product.

The Solution: Scavenging and Recrystallization

Protocol 2.1: Activated Charcoal Treatment Do not just add charcoal to the final solid.

  • Dissolve the crude acid in hot Ethanol or 1M NaOH (if water solubility is preferred).[1]

  • Add Activated Carbon (10-20 wt%) .

  • Stir at 50°C for 30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.

  • Precipitate/Crystallize as usual.

Protocol 2.2: Metal Scavenging (For Pharma Grade) If Pd/Cu levels fail specification (>10 ppm), standard charcoal is often insufficient.[1] Use functionalized silica scavengers.[1]

  • For Palladium: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol).[1]

  • For Copper: Use Imidazole or Amine-functionalized silica.[1]

Data: Scavenger Efficiency Comparison

Impurity TypeRecommended TreatmentExpected ReductionNotes
Phenol NaHCO₃ Wash> 98%Relies on pKa difference.[1]
Pd / Cu Thiol-Silica< 10 ppmStir in organic solvent before crystallization.[1]
Colored Oligomers Activated CarbonVisual RemovalMay reduce yield by 5-10% due to adsorption.[1]
Inorganic Salts Water Wash> 99%Product is insoluble in acidic water.[1]

Module 3: Decarboxylation Risks

User Issue: "I tried to recrystallize from high-boiling solvents, but my yield dropped significantly, and I see a new spot on TLC."

Root Cause Analysis

Thiophene-2-carboxylic acids are susceptible to thermal decarboxylation , especially when position 4 is substituted with an electron-donating group like phenoxy.[1]

  • Reaction: 4-Phenoxythiophene-2-COOH

    
     3-Phenoxythiophene + CO₂[1]
    
  • Trigger: Heating above 100°C in acidic media or high-boiling solvents (DMSO/DMF) for extended periods.[1]

The Solution: Solvent Selection

Avoid boiling DMSO or DMF. Use lower-boiling solvent systems or binary mixtures for recrystallization.[1]

Recommended Recrystallization System:

  • Solvent Pair: Toluene (Good solubilizer hot) / Heptane (Anti-solvent).[1]

  • Alternative: Ethanol / Water (Dissolve in hot ethanol, add water until turbid, cool slowly).[1]

  • Temperature Limit: Keep process temperatures below 80°C whenever possible.

Module 4: Process Workflow Diagram

The following diagram illustrates the integrated purification workflow to ensure removal of all critical impurity classes.

PurificationWorkflow Crude Crude Reaction Mix (Pd, Phenol, Tars) Step1 1. Dissolve in EtOAc Wash w/ NaHCO3 Crude->Step1 Split Phase Separation Step1->Split OrgPhase Organic Phase (Phenol, Non-polar byproducts) Split->OrgPhase Discard AqPhase Aqueous Phase (Product as Carboxylate) Split->AqPhase Keep Step2 2. Charcoal Treatment (Remove Tars/Color) AqPhase->Step2 Step3 3. Acidify (HCl) to pH < 2 Step2->Step3 Step4 4. Filter & Wash (Water/Heptane) Step3->Step4 Final Pure 4-Phenoxythiophene- 2-carboxylic acid Step4->Final

Figure 2: Integrated purification workflow for removing phenol, metals, and colored impurities.

References

  • Akebia Therapeutics, Inc. (2016).[1] Synthesis method of Vadadustat. Patent CN105837502A.[1] Google Patents.

  • Williams, R. (2022).[1][8] pKa Data Compiled. Organic Chemistry Data. [Link]

  • PubChem. (2025).[1][9] 4-Methylthiophene-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1] [Link][1]

  • Quora (Community Consensus). (2019).[1] How to extract phenol from an organic layer. [Link]

Sources

Troubleshooting

Technical Support: Catalyst &amp; Reagent Optimization for 4-Phenoxythiophene-2-carboxylic Acid

Ticket ID: #PHENOXY-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Inquiry: "I am experiencing low yields during amide coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHENOXY-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Inquiry: "I am experiencing low yields during amide coupling and catalyst deactivation during cross-coupling reactions involving 4-Phenoxythiophene-2-carboxylic acid. What are the optimal catalyst systems?"

Technical Analysis: 4-Phenoxythiophene-2-carboxylic acid presents a dual-challenge scaffold.

  • Electronic Deactivation (Carboxyl Group): The phenoxy group at position 4 is a strong electron donor (+M effect). This resonance donation increases electron density within the thiophene ring, rendering the C2-carbonyl carbon less electrophilic than in simple benzoic acids. Standard carbodiimide couplings (EDC/NHS) often stall.

  • Catalyst Poisoning (Thiophene Core): The sulfur atom in the thiophene ring is a potent soft nucleophile that binds irreversibly to soft transition metals (Pd, Pt), leading to catalyst poisoning during cross-coupling reactions.

This guide provides high-fidelity protocols to overcome these specific electronic and steric hurdles.

Module A: Amide & Ester Formation (The Acid Handle)

The Challenge: Nucleophilic Stalling

Due to the electron-rich nature of the thiophene ring (enhanced by the 4-phenoxy group), the carboxylic acid requires highly active leaving groups to facilitate amine attack.

Recommended Systems
Reagent SystemRoleRecommendation LevelTechnical Rationale
T3P (Propylphosphonic anhydride) Coupling AgentHigh (Gold Standard) Forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.[1][2] Excellent for electron-rich acids where EDC fails.
HATU / DIPEA Coupling Agent / BaseHigh The aza-benzotriazole moiety stabilizes the active ester while accelerating the reaction. Essential for sterically hindered amines.
DMAP Nucleophilic CatalystMedium Use only catalytic amounts (5-10 mol%) with EDC. Excess DMAP can lead to N-acyl-pyridinium side products that are difficult to remove.
Thionyl Chloride (SOCl₂) ActivationLow (Caution) Risk: The phenoxy ether linkage is acid-sensitive. Harsh generation of acid chlorides may cleave the ether or chlorinate the activated C5 position.
Protocol 1: T3P-Mediated Amide Coupling

Use this protocol for coupling 4-Phenoxythiophene-2-carboxylic acid with weak nucleophiles (anilines) or hindered amines.

  • Dissolution: Dissolve 4-Phenoxythiophene-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Stir for 5 minutes at 0°C.

  • Activation: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS. Reaction typically completes in 2–4 hours.

    • Note: The electron-rich acid reacts rapidly with T3P to form the mixed anhydride.

  • Workup: Wash with water, sat. NaHCO₃, and brine. The phosphorus byproducts are water-soluble.[1]

Module B: Transition Metal Catalysis (The Thiophene Core)

The Challenge: Sulfur Poisoning

Thiophene sulfur acts as a "catalyst sink," coordinating to Pd(0) and preventing the oxidative addition step. Standard ligands (PPh₃) are often displaced by the sulfur, killing the catalytic cycle.

Recommended Catalyst Systems

To prevent poisoning, you must use bulky, electron-rich phosphine ligands (Buchwald Ligands) that bind tighter to Pd than the thiophene sulfur does.

Reaction TypeCatalyst PrecursorLigandBaseSolvent
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos K₃PO₄1,4-Dioxane/H₂O
Buchwald-Hartwig Pd₂/dba)₃BrettPhos Cs₂CO₃Toluene/t-BuOH
C-H Activation (C5) Pd(OAc)₂PivOH (Additive)Ag₂CO₃DMSO
Visualizing the Poisoning Mechanism

The diagram below illustrates why standard catalysts fail and how bulky ligands protect the active center.

CatalystPoisoning Pd_Active Active Pd(0) Species Poisoned Pd-S Complex (Catalyst Death) Pd_Active->Poisoned S-Coordination (Fast w/o bulky ligand) Product Cross-Coupled Product Pd_Active->Product Oxidative Addition (Protected by Ligand) Thiophene 4-Phenoxythiophene (Sulfur Donor) Thiophene->Poisoned BulkyLigand Bulky Ligand (SPhos/XPhos) BulkyLigand->Pd_Active Steric Shielding

Figure 1: Mechanism of Thiophene Sulfur Poisoning vs. Ligand Protection. Without bulky ligands (Blue), the sulfur atom (Yellow) irreversibly binds the Palladium, leading to deactivation (Red).

Module C: Regioselectivity & Functionalization

When functionalizing the ring (e.g., via bromination or lithiation), the C5 position is the primary reactive site.

  • Electronic Logic: The sulfur atom activates C2 and C5. Since C2 is blocked by the Carboxylic Acid, C5 is the open active site. The 4-phenoxy group is an ortho/para director; however, in thiophene, the sulfur's alpha-directing effect usually dominates, directing electrophiles to C5.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) will selectively deprotonate C5 (the most acidic proton remaining).

Workflow for C5-Functionalization:

  • Protect: Convert C2-COOH to an ester or oxazoline (to prevent deprotonation of the acid).

  • Lithiate: LDA, THF, -78°C.

  • Quench: Add Electrophile (e.g., Iodine, DMF for aldehyde).

Troubleshooting Matrix (FAQ)

SymptomRoot CauseCorrective Action
Low Yield in Amide Coupling Acid is electron-rich; Amine is poor nucleophile.Switch from EDC/HOBt to T3P (50% in EtOAc) . Add 3.0 eq base. Heat to 50°C if necessary.
Black Precipitate in Suzuki Rxn "Palladium Black" formation due to catalyst decomposition/poisoning.Switch ligand to SPhos or XPhos . Increase catalyst loading to 5 mol%. Degas solvents thoroughly.
Starting Material Recovery (Coupling) Ester formation instead of Amide (if using alcohol solvent).Ensure solvent is aprotic (DMF, DCM, EtOAc). Do not use Methanol/Ethanol with T3P/HATU.
Regioisomer Mixtures Electrophilic attack occurring at C3 instead of C5.Lower reaction temperature (-78°C). Use sterically bulky electrophiles to favor the unhindered C5 position.

Decision Tree: Experimental Workflow

Workflow Start Start: 4-Phenoxythiophene-2-COOH Goal What is your target? Start->Goal Amide Amide/Ester Bond Goal->Amide Modify COOH Ring Ring Functionalization Goal->Ring Modify Ring Reactivity Is the Amine Hindered? Amide->Reactivity T3P Use T3P + Pyridine (Best for Yield) Reactivity->T3P Yes (or Aniline) HATU Use HATU + DIPEA (Best for Speed) Reactivity->HATU No (Alkyl Amine) Type Reaction Type? Ring->Type Suzuki Cross-Coupling (Use Pd-XPhos) Type->Suzuki Add Carbon Chain Lithiation C5-Substitution (Use LDA/-78°C) Type->Lithiation Add Halogen/Electrophile

Figure 2: Decision tree for selecting reagents based on the target transformation.

References

  • Propylphosphonic Anhydride (T3P)

    • Source:Organic Process Research & Development
    • Title: "Propanephosphonic Acid Anhydride (T3P) – A Benign Reagent for Diverse Applications"[2]

    • URL:[Link] (Note: T3P is the industry standard for difficult amide couplings).

  • Thiophene Catalyst Poisoning

    • Source:Journal of the Chemical Society, Faraday Transactions
    • Title: "Sulfur poisoning and regeneration of palladium-based catalysts"[3]

    • URL:[Link]

  • Buchwald Ligands for Heterocycles: Source:Sigma-Aldrich / Merck Technical Guides Title: "Buchwald-Hartwig Cross-Coupling Reaction Guides"
  • Thiophene-2-Carboxylic Acid Reactivity

    • Source:Wikipedia (General Chemical D
    • Title: "Thiophene-2-carboxylic acid"[4][5]

    • URL:[Link][4]

Sources

Optimization

By-product analysis in the synthesis of 4-Phenoxythiophene-2-carboxylic acid

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Ticket Focus: By-product Analysis & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Process Overview & Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Ticket Focus: By-product Analysis & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Process Overview & Critical Pathways

The synthesis of 4-Phenoxythiophene-2-carboxylic acid is deceptively simple. While the target structure suggests a straightforward nucleophilic aromatic substitution (SNAr), the electron-rich nature of the thiophene ring renders standard SNAr ineffective.

The industry-standard route utilizes a Copper-Catalyzed Ullmann-Type Coupling , typically starting with Methyl 4-bromothiophene-2-carboxylate and Phenol , followed by ester hydrolysis. This two-step protocol is robust but prone to specific, silence-killing impurities if the catalytic cycle is interrupted.

The Reaction Landscape

The following diagram maps the primary reaction alongside the competitive parasitic pathways that generate your most common impurities.

ReactionLandscape SM Methyl 4-bromo thiophene-2-carboxylate (Starting Material) Cu Cu(I) Catalyst Ligand/Base SM->Cu + Phenol Imp_A Impurity A (Protodehalogenation) Methyl thiophene-2-carboxylate SM->Imp_A H-Abstraction (Solvent/Moisture) Imp_B Impurity B (Homocoupling) Bi-thiophene dimer SM->Imp_B 2x SM Coupling Phenol Phenol Product_Ester Intermediate Ester (Methyl 4-phenoxy...) Cu->Product_Ester Oxidative Addn/Reductive Elim (Main Pathway) Target Target Acid (4-Phenoxythiophene -2-carboxylic acid) Product_Ester->Target LiOH/NaOH Hydrolysis Imp_C Impurity C (Decarboxylation) 3-Phenoxythiophene Target->Imp_C Thermal/Acid Stress

Caption: Figure 1. Reaction landscape showing the primary Ullmann coupling pathway and three critical by-product diversions.

Troubleshooting Guide (By-Product Analysis)

This section addresses specific "Tickets"—common failure modes reported by users.

Ticket #404: The "Des-Bromo" Impurity (Protodehalogenation)

Symptom: You observe a persistent impurity (RRT ~0.65 vs SM) that lacks the bromine atom but did not couple with phenol. Identity: Methyl thiophene-2-carboxylate.[1] Mechanism: This is Protodehalogenation . In the oxidative addition step, the Cu(I) inserts into the C-Br bond. If the catalytic cycle stalls or if a proton source is available, the intermediate undergoes reduction (replacing Br with H) instead of coupling with the phenoxide.

Root Causes & Fixes:

Cause Mechanism Corrective Action
Wet Solvent Water acts as a proton source for the organocopper intermediate. Ensure DMF/DMSO is anhydrous (<0.05% H₂O). Add 3Å molecular sieves to the reaction vessel.
High Temperature Promotes radical abstraction of H from the solvent (e.g., DMF). Lower reaction temp by 10°C. Switch solvent to Toluene/Dioxane if solubility permits (less labile protons).

| Ligand Deficiency | Unligated Cu is unstable and prone to side reactions. | Increase Ligand:Cu ratio (e.g., to 2:1). Use bidentate ligands like phenanthroline or diamines. |

Ticket #405: The "Ghost" Peak (Decarboxylation)

Symptom: A non-polar impurity appears after the hydrolysis step. Mass spec shows [M-44]. Identity: 3-Phenoxythiophene. Mechanism: Thiophene-2-carboxylic acids are prone to thermal decarboxylation because the resulting carbanion at the 2-position is stabilized by the sulfur atom.

Protocol Adjustment:

  • Avoid Acidic Hydrolysis: Do not use HCl/H₂SO₄ for hydrolysis at reflux. The acid protonates the carboxylate, facilitating CO₂ loss.

  • Use Base Hydrolysis: Use LiOH or NaOH in THF/Water at moderate temperatures (40-60°C). The carboxylate salt is thermally stable.

  • Workup Caution: When acidifying the final mixture to precipitate the product, keep the temperature below 10°C and pH > 3.0. Do not boil the acidic slurry.

Ticket #406: The "Black Tar" (Oligomerization)

Symptom: Reaction mixture turns viscous and black; yield is <30%. Identity: Polythiophenes. Mechanism: Thiophenes are electron-rich. In the presence of Cu(II) (formed from Cu(I) oxidation by air) and heat, they can undergo oxidative polymerization.

Corrective Action:

  • Degassing is Mandatory: Sparge solvents with Argon/N₂ for 20 mins before adding the catalyst.

  • Catalyst Loading: Do not exceed 10 mol% Cu. Excess copper promotes radical polymerization.

Analytical Fingerprinting

Use this data table to identify peaks in your HPLC traces. Method: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

CompoundRelative Retention Time (RRT)MS (ESI) SignatureNotes
Target Acid 1.00 [M-H]⁻ 219 Ionizes best in Negative Mode.
Methyl thiophene-2-carboxylate0.65[M+H]⁺ 143"Des-bromo" impurity (Ticket #404).
Phenol0.40[M-H]⁻ 93Excess reagent.
SM (Bromo-ester)1.15[M+H]⁺ 221/223Distinctive 1:1 Br isotope pattern.
Intermediate Ester1.25[M+H]⁺ 235Indicates incomplete hydrolysis.
3-Phenoxythiophene1.40[M+H]⁺ 177Decarboxylated by-product (Non-polar).

Validated Experimental Protocol

Objective: Synthesis of 4-Phenoxythiophene-2-carboxylic acid via Ullmann Coupling.

Step 1: Coupling (The Critical Step)
  • Charge: To a dry reaction vial, add Methyl 4-bromothiophene-2-carboxylate (1.0 eq), Phenol (1.2 eq), Cs₂CO₃ (2.0 eq), and CuI (10 mol%).

  • Ligand: Add N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%). Note: Ligand is crucial to prevent protodehalogenation.

  • Solvent: Add anhydrous Dioxane (0.5 M concentration).

  • Degas: Sparge with Argon for 15 minutes. Seal vessel.

  • Reaction: Heat to 100°C for 16-24 hours.

    • Checkpoint: Monitor by HPLC. If SM remains >5% but "Des-bromo" impurity is rising, STOP. Further heating only destroys product.

Step 2: Hydrolysis (The Gentle Step)
  • Filter: Filter the coupling mixture through Celite to remove inorganic salts/copper. Concentrate filtrate.

  • Hydrolysis: Redissolve residue in THF:Water (3:1). Add LiOH·H₂O (3.0 eq).

  • Temp: Stir at 50°C. Do not reflux.

  • Workup:

    • Evaporate THF.

    • Wash aqueous layer with Ethyl Acetate (removes unreacted Phenol and neutral impurities like decarboxylated by-products).

    • Acidification: Cool aqueous layer to 5°C. Slowly add 1M HCl to pH 3-4.

    • Isolation: Filter the white precipitate.[2]

Decision Tree: Low Yield Diagnostics

Follow this logic flow if your isolated yield is below 60%.

Troubleshooting Start Yield < 60% Check_SM Is SM consumed? Start->Check_SM SM_Left Yes (SM < 5%) Check_SM->SM_Left Yes SM_Right No (SM > 20%) Check_SM->SM_Right No Check_Impurity Major Impurity? SM_Left->Check_Impurity Check_Color Reaction Color? SM_Right->Check_Color Imp_DesBromo Peak @ RRT 0.65 (Protodehalogenation) Check_Impurity->Imp_DesBromo Des-Bromo Imp_Tar Black/Viscous (Polymerization) Check_Impurity->Imp_Tar Tars Act_Dry Action: Dry Solvent & Increase Ligand Check_Color->Act_Dry Brown (Stalled) Act_Cat Action: Check Catalyst Quality (CuI must be white/tan) Check_Color->Act_Cat Green/Blue (Oxidized) Imp_DesBromo->Act_Dry Act_O2 Action: Degas better & Reduce Temp Imp_Tar->Act_O2

Caption: Figure 2. Diagnostic decision tree for low-yield scenarios.

References

  • Ullmann Reaction Mechanisms & Ligand Effects

    • Sperotto, E., et al. "The Ligand Effect in Copper-Catalyzed C-Heteroatom Bond Formation." Dalton Transactions, 2010.

  • G. March. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • Protodehalogenation in Cross-Coupling: Navarro-Yerga, M., et al. "Mechanistic insights into the copper-catalyzed Ullmann-type reaction." Chemical Society Reviews, 2011.
  • Synthesis of Phenoxythiophenes (Patent Literature)

    • "Substituted Thiophene Derivatives and Methods of Use." (General procedures for Ullmann coupling on thiophene esters).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Phenoxythiophene-2-carboxylic acid vs. 4-Phenylthiophene-2-carboxylic acid

[1] Executive Summary This guide provides a technical comparison between 4-Phenylthiophene-2-carboxylic acid (Biaryl Scaffold) and 4-Phenoxythiophene-2-carboxylic acid (Ether-Linked Scaffold).[1] While both serve as bioi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 4-Phenylthiophene-2-carboxylic acid (Biaryl Scaffold) and 4-Phenoxythiophene-2-carboxylic acid (Ether-Linked Scaffold).[1] While both serve as bioisosteres for benzoic acid derivatives in drug discovery, they offer distinct physicochemical and spatial properties.[1]

  • 4-Phenylthiophene-2-carboxylic acid is a rigid, lipophilic biaryl system ideal for filling hydrophobic pockets and stacking interactions.[1]

  • 4-Phenoxythiophene-2-carboxylic acid introduces an oxygen linker, providing rotational flexibility, altered electronic density, and hydrogen bond accepting capability, often used to fine-tune solubility and metabolic profiles.

Physicochemical & Structural Profiling

The choice between a direct phenyl attachment and a phenoxy linker fundamentally alters the molecule's "drug-like" properties.

Comparative Data Table
Property4-Phenylthiophene-2-carboxylic acid4-Phenoxythiophene-2-carboxylic acid
CAS Number 21676-88-0 N/A (Derivatives: 77133-27-8 O-Me)
Molecular Weight 204.25 g/mol 220.24 g/mol
Linker Type C–C Single Bond (Biaryl)C–O–C Ether Bond
Conformation Rigid/Planar: Restricted rotation; dihedral angle ~20-45° due to sterics.[1]Flexible: Free rotation around the oxygen atom; "hinge" behavior.[1]
Electronic Effect Conjugated: Extended

-system; weak donor.[1]
Resonance Donor (+M): Oxygen lone pair donates into thiophene; H-bond acceptor.[1]
Lipophilicity (cLogP) ~3.2 (High Lipophilicity)~2.8 (Moderate Lipophilicity)
Solubility Low (Aqueous); High (Organic solvents like DCM, DMSO).Improved aqueous solubility relative to phenyl analog due to polarity of ether oxygen.
Melting Point 166–172 °CTypically lower than phenyl analog due to flexibility.[1]
Structural Biology Implications
  • The "Phenyl" Choice: Use when the binding pocket is narrow and hydrophobic.[1] The biaryl bond restricts the phenyl ring's orientation, reducing the entropic penalty upon binding if the pre-organized conformation matches the active site.

  • The "Phenoxy" Choice: Use when the target requires the substituent to adopt a non-planar geometry or when an H-bond acceptor is needed to interact with a backbone amide or water network. The ether oxygen acts as a metabolic "soft spot" and a polarity handle.[1]

Synthetic Accessibility & Protocols

The synthesis of these two analogs requires fundamentally different catalytic approaches: Suzuki-Miyaura Coupling for the biaryl bond and Ullmann/Buchwald Coupling for the ether linkage.

Pathway Visualization

Synthesis_Pathways Figure 1: Divergent synthetic routes. Left: Pd-catalyzed C-C bond formation. Right: Cu-catalyzed C-O bond formation. Start 4-Bromothiophene-2-carboxylic acid (Ester Protected) Phenyl_Reagent Phenylboronic Acid Pd(PPh3)4, Na2CO3 Start->Phenyl_Reagent Suzuki Coupling Phenoxy_Reagent Phenol Cu(0) or CuI, K2CO3 (Ullmann) Start->Phenoxy_Reagent Ether Synthesis Phenyl_Product 4-Phenylthiophene-2-carboxylate Phenyl_Reagent->Phenyl_Product Reflux, 8-12h Phenoxy_Product 4-Phenoxythiophene-2-carboxylate Phenoxy_Reagent->Phenoxy_Product High Temp (100°C+)

[2][3][4][5]

Experimental Protocol 1: Synthesis of 4-Phenylthiophene-2-carboxylic acid

Methodology: Suzuki-Miyaura Cross-Coupling[6]

  • Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]

  • Solvent System: 1,2-Dimethoxyethane (DME) : Water (4:1).[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.[1]

    • Add the bromide, boronic acid, and base to the reaction vessel.[7]

    • Add the Pd catalyst under a nitrogen stream.[1]

    • Heat to reflux (85°C) for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

    • Hydrolysis: Treat the crude ester with LiOH in THF/H₂O to yield the free acid (MP: 166-172°C).[1]

Experimental Protocol 2: Synthesis of 4-Phenoxythiophene-2-carboxylic acid

Methodology: Modified Ullmann Ether Synthesis

  • Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), Phenol (1.5 eq), Copper powder (Cu, 0.1 eq) or CuI (10 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Pyridine (High boiling point required).

  • Procedure:

    • Combine the thiophene bromide, phenol, and K₂CO₃ in dry DMF.

    • Add the Copper catalyst.[1]

    • Heat to 110–120°C under inert atmosphere (Argon) for 16–24 hours.[1] Note: Thiophene halides are less reactive than phenyl halides; higher heat is often required.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash extensively with NaOH (1M) to remove excess phenol.

    • Hydrolysis: Saponify the ester using NaOH/MeOH to isolate the carboxylic acid.[1]

Decision Logic: When to Use Which?

The following logic tree assists in selecting the appropriate scaffold based on SAR (Structure-Activity Relationship) data.

SAR_Logic Figure 2: SAR Decision Tree for Thiophene Scaffold Selection. Start Lead Optimization Requirement Solubility Need better Solubility? Start->Solubility Potency Need higher Potency? Start->Potency Select_Phenyl Select: 4-Phenylthiophene (Pi-Stacking / Rigid) Solubility->Select_Phenyl No (Lipophilic OK) Select_Phenoxy Select: 4-Phenoxythiophene (H-Bond Acceptor / Soluble) Solubility->Select_Phenoxy Yes (Ether Oxygen) Rigid Active site is NARROW / FLAT Potency->Rigid Flex Active site has H-Bond Donor Potency->Flex Rigid->Select_Phenyl Lock Conformation Flex->Select_Phenoxy Target Interaction

Metabolic Considerations
  • 4-Phenyl: The biaryl bond is metabolically stable.[1] The primary metabolic risk is oxidation of the phenyl ring (hydroxylation) by CYP450 isoforms.

  • 4-Phenoxy: The ether linkage is susceptible to O-dealkylation (CYP-mediated cleavage), which can lead to the release of phenol and the 4-hydroxythiophene metabolite. This can be a liability (rapid clearance) or a design feature (prodrug strategy).[1]

References

  • Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Reactions. National Institutes of Health (NIH) / PMC.[1] (2013).[1] Describes the Suzuki coupling conditions for phenyl-thiophene derivatives. Available at: [Link]

  • Heteroaryl amidines and their use as protease inhibitors. Google Patents (US6562840B1).[1] Describes the copper-catalyzed synthesis of 4-phenoxythiophene derivatives. Available at:

Sources

Comparative

Comparative Guide: Synthesis Routes for Substituted Thiophene-2-Carboxylic Acids

This guide provides a technical comparison of synthetic routes for substituted thiophene-2-carboxylic acids, designed for medicinal chemists and process engineers. Executive Summary Thiophene-2-carboxylic acids are criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes for substituted thiophene-2-carboxylic acids, designed for medicinal chemists and process engineers.

Executive Summary

Thiophene-2-carboxylic acids are critical bioisosteres for benzoic acids in drug design (e.g., bio-isosteric replacement in NSAIDs, AT1 antagonists). The choice of synthetic route depends heavily on the substitution pattern (


) and the scale of operation.

While Metal-Halogen Exchange (Lithiation) remains the laboratory "gold standard" for its reliability and high yields, Palladium-Catalyzed Carbonylation is rapidly becoming the preferred route in process chemistry due to superior functional group tolerance and avoidance of cryogenic conditions. Side-chain Oxidation retains utility for simple, electron-rich substrates on a commodity scale.

Strategic Route Comparison

The following table summarizes the performance metrics of the three primary methodologies.

FeatureRoute A: Lithiation/Carboxylation Route B: Pd-Catalyzed Carbonylation Route C: Side-Chain Oxidation
Primary Substrate Halothiophenes (Br/I)Halothiophenes (Br/Cl)2-Acetyl / 2-Formylthiophenes
Reagents

-BuLi or

-PrMgCl,

Pd(OAc)

, Ligand, CO gas
NaOCl (Bleach) or KMnO

Temp.[1] Range -78°C to -40°C60°C to 100°C0°C to Reflux
FG Tolerance Low (No ketones, esters, nitro)High (Tolerates esters, nitriles, ketones)Medium (Sensitive to oxidants)
Scalability Difficult (Cryogenic cooling cost)Excellent (Flow chemistry compatible)Good (Exothermic control needed)
Atom Economy Moderate (Stoichiometric Li/Mg waste)High (Catalytic metal)Low (Haloform waste)
Typical Yield 85–95%75–90%50–70%

Detailed Technical Analysis

Route A: Metal-Halogen Exchange & Carboxylation

Best For: Early-stage discovery, synthesis of isotopically labeled acids (


), and substrates lacking electrophilic functional groups.

This route relies on the rapid exchange of a halogen (usually bromine) for lithium or magnesium, generating a nucleophilic thienyl species that attacks carbon dioxide.

Mechanism & Workflow

The reaction proceeds via a kinetic deprotonation or halogen exchange. The high electron density of the thiophene ring facilitates the stability of the anion at position 2.

Lithiation_Mechanism cluster_conditions Critical Parameters Substrate 2-Bromothiophene (Substituted) Li_Species 2-Lithio Intermediate (Nucleophile) Substrate->Li_Species n-BuLi, -78°C THF Carboxylate Lithium Carboxylate Li_Species->Carboxylate CO2 (g) or (s) Product Thiophene-2-carboxylic Acid Carboxylate->Product H3O+ Quench Temp < -60°C Temp < -60°C Temp < -60°C->Li_Species Anhydrous THF Anhydrous THF Anhydrous THF->Substrate

Figure 1: Lithiation-Carboxylation Pathway. Note the strict requirement for cryogenic conditions to prevent 'scrambling' of the lithiation site.

Experimental Protocol (Standardized)
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Dissolution: Dissolve substituted 2-bromothiophene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Exchange: Cool to -78°C (acetone/dry ice bath). Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) over 20 mins. Maintain internal temp < -65°C.
    
  • Equilibration: Stir for 30–60 mins at -78°C. (Note: If using Grignard exchange with

    
    -PrMgCl, -20°C is often sufficient).
    
  • Carboxylation: Bubble excess anhydrous

    
     gas through the solution (via cannula) or pour the reaction mixture onto crushed dry ice.
    
  • Quench: Allow to warm to RT, then quench with 1M HCl until pH < 2.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Scientist's Note: For substrates with sensitive groups (e.g., nitriles), use Knochel-Hauser bases (TMPMgCl·LiCl) at higher temperatures (-20°C) to improve tolerance [1].

Route B: Palladium-Catalyzed Carbonylation

Best For: Process scale-up, substrates with electrophiles (esters, ketones, nitro), and late-stage functionalization.

This route utilizes a Pd(0)/Pd(II) catalytic cycle to insert CO into the C-Br bond. It avoids stoichiometric reactive metals, making it safer for large-scale operations.

Mechanism & Workflow

The cycle involves oxidative addition of the bromothiophene, coordination of CO, migratory insertion to form an acyl-palladium species, and nucleophilic attack by water (or hydroxide).

Carbonylation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert CO (g) Hydrolysis Nu: Attack (H2O) & Reductive Elim. CO_Insert->Hydrolysis H2O / Base Hydrolysis->Pd0 Regeneration Product Product + HX Hydrolysis->Product

Figure 2: Catalytic cycle for Pd-mediated carbonylation. The rate-determining step is often the oxidative addition for chlorides or CO insertion for hindered substrates.

Experimental Protocol (Biphasic System)
  • Catalyst Prep: In a pressure reactor, mix 2-bromothiophene (1.0 equiv),

    
     (1-3 mol%), and ligand (e.g., dppf or 
    
    
    
    , 2-6 mol%).
  • Solvent: Add Toluene/Water (3:1 ratio) and a base like

    
     or 
    
    
    
    (2.0 equiv).
  • Reaction: Pressurize with CO gas (5–10 bar). Heat to 80°C for 12–18 hours.

  • Workup: Vent CO (Caution!). Filter catalyst through Celite. Acidify the aqueous layer to precipitate the acid.

Scientist's Note: Recent advances allow the use of CO surrogates (like formic acid or molybdenum hexacarbonyl) or even


 with specific reduction cycles to avoid handling toxic CO gas cylinders [2].
Route C: Oxidation of 2-Acetylthiophenes (Haloform)

Best For: Commodity chemicals where the acetyl precursor is readily available via Friedel-Crafts acylation.

This is a robust "low-tech" method. The 2-acetyl group is converted to the carboxylate using sodium hypochlorite (Bleach).

Experimental Protocol
  • Reagent: Prepare a solution of commercial bleach (NaOCl, 10-12% active chlorine).

  • Addition: Add 2-acetylthiophene (1.0 equiv) to the bleach solution (3.0 equiv) containing NaOH (1.0 equiv) at 0°C.

  • Reaction: Warm to 60°C. The reaction is exothermic; monitor temperature.

  • Quench: Destroy excess oxidant with sodium bisulfite. Acidify to precipitate the product.

Pros: Very cheap reagents. Cons: Generates chloroform (


) as a byproduct (regulated waste); low atom economy.
Route D: Fiesselmann Synthesis (De Novo Cyclization)

Best For: Constructing highly substituted thiophenes, specifically 3-hydroxythiophene-2-carboxylates , which are difficult to access via direct substitution.

This route involves the condensation of thioglycolic acid esters with


-acetylenic esters [3].[2][3][4]
  • Reagents: Methyl thioglycolate + Dimethyl acetylenedicarboxylate (DMAD) or similar alkynes.

  • Base: Piperidine or NaOMe.

  • Result: Yields the ester, which requires saponification (LiOH/THF/H2O) to yield the acid.

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the optimal synthetic strategy for your specific target.

Decision_Tree Start Start: Target Molecule Hydroxy Need 3-OH Group? Start->Hydroxy Has_Electrophiles Contains Esters, Ketones, Nitro? Scale Scale > 100g? Has_Electrophiles->Scale No Route B: Pd-Carbonylation Route B: Pd-Carbonylation Has_Electrophiles->Route B: Pd-Carbonylation Yes Precursor Precursor Availability? Scale->Precursor No Scale->Route B: Pd-Carbonylation Yes (Safety) Route C: Oxidation Route C: Oxidation Precursor->Route C: Oxidation Acetyl Available Route A: Lithiation Route A: Lithiation Precursor->Route A: Lithiation Bromo Available Hydroxy->Has_Electrophiles No Route D: Fiesselmann Route D: Fiesselmann Hydroxy->Route D: Fiesselmann Yes

Figure 3: Decision matrix for synthetic route selection.

References

  • Knochel-Hauser Base Applications: Development of potential manufacturing routes for substituted thiophenes. Beilstein Journals.

  • Pd-Catalyzed Carbonylation: Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide. NIH/PubMed.

  • Fiesselmann Synthesis: Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. ResearchGate.

  • Oxidation Protocols: Preparation method of 2-thiophenecarboxylic acid. Google Patents (CN101906092B).

  • General Thiophene Synthesis: Thiophene synthesis - Organic Chemistry Portal.

Sources

Validation

Comparative Profiling: 4-Phenoxythiophene-2-carboxylic Acid Derivatives

Executive Summary: The Scaffold Advantage In the landscape of metabolic drug discovery, 4-Phenoxythiophene-2-carboxylic acid represents a privileged scaffold, distinct from its phenyl-based bioisosteres. While thiophene-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of metabolic drug discovery, 4-Phenoxythiophene-2-carboxylic acid represents a privileged scaffold, distinct from its phenyl-based bioisosteres. While thiophene-2-carboxylic acids have historically been explored as bioisosteres for benzoic acids in NSAIDs, this specific 4-phenoxy substituted lineage has emerged as a potent chemotype for Acetyl-CoA Carboxylase (ACC) inhibition .

Unlike the 5-substituted thiophenes (common in early Pfizer ACC programs), the 4-phenoxy substitution offers a unique vector for optimizing Lipophilic Efficiency (LipE) . It allows the molecule to access the hydrophobic pocket of the ACC Carboxyl Transferase (CT) domain while maintaining a lower molecular weight and improved metabolic stability profile compared to the bulkier polycyclic alternatives like Firsocostat.

Key Application Areas:

  • Primary: Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes (via ACC1/2 inhibition).

  • Secondary: Anti-inflammatory analgesia (via COX-2 modulation).

Mechanism of Action (MOA)

The therapeutic value of 4-Phenoxythiophene-2-carboxylic acid derivatives lies in their ability to mimic the biotin-carboxylate interaction within the enzyme active site.

The ACC Inhibition Pathway

These derivatives function primarily as allosteric inhibitors of the ACC CT-domain. By binding to the protein interface, they prevent the transfer of the carboxyl group from biotin to acetyl-CoA, effectively halting the production of Malonyl-CoA.

  • Inhibition of ACC1 (Liver/Adipose): Reduces de novo lipogenesis (DNL).

  • Inhibition of ACC2 (Muscle/Heart): Relieves inhibition of CPT-1, enhancing mitochondrial fatty acid oxidation (FAO).

ACC_Pathway AcetylCoA Acetyl-CoA ACC ACC Enzyme (Target) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation Inhibitor 4-Phenoxythiophene Derivative Inhibitor->ACC Allosteric Blockade FAS Fatty Acid Synthesis (DNL) MalonylCoA->FAS Precursor CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits BetaOx Beta-Oxidation (Fat Burning) CPT1->BetaOx Enables

Figure 1: Mechanism of Action. The derivative blocks ACC, reducing Malonyl-CoA levels. This simultaneously stops fatty acid synthesis and unlocks mitochondrial beta-oxidation.

Comparative Analysis: Performance Benchmarking

To evaluate the utility of 4-Phenoxythiophene-2-carboxylic acid derivatives, we compare them against the clinical benchmark Firsocostat (ND-630) and the classic tool compound TOFA .

Table 1: Comparative Pharmacological Profile

Feature4-Phenoxythiophene DerivativesFirsocostat (ND-630)TOFA
Primary Target ACC1 / ACC2 (Dual Inhibitor)ACC1 / ACC2 (Liver Selective)ACC1 (Competitive)
Binding Mode CT-Domain AllostericDimerization InhibitorActive Site (CoA mimic)
Potency (IC50) 15 - 80 nM (Tunable)~2 - 10 nM~5 - 20 µM
Lipophilic Efficiency (LipE) High (>5.0) ModerateLow
Metabolic Stability Moderate (Glucuronidation risk)HighLow (Rapid hydrolysis)
Key Advantage Synthetically Accessible ; Lower MW allows for easier oral formulation.Clinical efficacy established; Liver specificity.Standard in vitro control; not viable for in vivo.
Key Liability Potential for acyl-glucuronide formation (requires bioisostere tuning).Complex synthesis; High cost.Cytotoxicity at high concentrations.

Expert Insight: While Firsocostat is more potent in absolute terms, the 4-Phenoxythiophene scaffold offers superior Lipophilic Efficiency (LipE) . In drug discovery, high potency driven merely by lipophilicity (high LogP) leads to off-target toxicity. This scaffold achieves nanomolar potency while maintaining a lower LogP (~2.5–3.5), making it a more "drug-like" starting point for lead optimization.

Experimental Protocols
Protocol A: ADP-Glo™ ACC Inhibition Assay (High-Throughput)

Purpose: To determine the IC50 of the derivative against recombinant human ACC1/2.

Reagents:

  • Recombinant human ACC1 or ACC2 enzyme.

  • Substrates: Acetyl-CoA (10 µM), ATP (50 µM), NaHCO3 (12.5 mM).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Workflow:

  • Compound Prep: Dissolve 4-Phenoxythiophene derivative in 100% DMSO. Prepare 10-point serial dilutions (1:3). Final DMSO concentration in assay must be <1%.

  • Enzyme Pre-incubation (Critical): Incubate 4 µL of ACC enzyme buffer with 1 µL of compound for 15 minutes at 25°C. Why? Allosteric inhibitors often require conformational breathing of the enzyme to bind effectively.

  • Reaction Initiation: Add 5 µL of substrate mix (ATP + Acetyl-CoA + NaHCO3).

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 mins (consumes unreacted ATP).

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 mins (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Protocol B: Microsomal Stability (Metabolic Liability Check)

Purpose: To assess the stability of the carboxylic acid "warhead" against glucuronidation.

Workflow:

  • Incubation: Mix test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate with NADPH (for P450s) and UDPGA (for UGTs). Note: Most standard screens omit UDPGA. You MUST add UDPGA to test this specific scaffold because carboxylic acids are primary targets for UGT-mediated glucuronidation.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into ice-cold acetonitrile (with internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Assay_Workflow Prep Compound Prep (DMSO Serial Dilution) PreInc Pre-Incubation (Enzyme + Compound) 15 mins @ 25°C Prep->PreInc <1% DMSO Substrate Substrate Addition (ATP, Acetyl-CoA) PreInc->Substrate Reaction Enzymatic Reaction 60 mins Substrate->Reaction Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect Detection Reagent (Read Luminescence) Stop->Detect

Figure 2: ADP-Glo Assay Workflow. Step-by-step kinetic assay for validating ACC inhibition potency.

References
  • Biological Activities of Thiophenes. Encyclopedia MDPI. (2024). Overview of thiophene pharmacophores in medicinal chemistry.

  • Acetyl-CoA Carboxylase Inhibitors. MedChemExpress. Comprehensive list of ACC inhibitors including CP-640186 and TOFA.

  • Discovery of Thiophene-2-carboxylic Acids as Potent Inhibitors of HCV NS5B. Bioorganic & Medicinal Chemistry Letters. (2004). Establishes the thiophene-2-carboxylic acid scaffold as a polymerase inhibitor.[1]

  • Thiophene-2-carboxylic Acid Properties. Sigma-Aldrich. Technical specifications and reactivity data for the core scaffold.

  • Natural Product Inhibitors of Acetyl-CoA Carboxylase. UCL Discovery. Discusses the validation of ACC as a target for Type 2 Diabetes.

Sources

Comparative

Performance Guide: 4-Phenoxythiophene-2-carboxylic Acid Based Polymers in Electronics

Executive Summary This technical guide evaluates the performance of polymers derived from 4-Phenoxythiophene-2-carboxylic acid , specifically focusing on Poly(3-phenoxythiophene) (P3PT) and its functional derivatives.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of polymers derived from 4-Phenoxythiophene-2-carboxylic acid , specifically focusing on Poly(3-phenoxythiophene) (P3PT) and its functional derivatives.[1] While the carboxylic acid moiety often serves as a synthetic handle or interfacial anchor, the core electronic utility arises from the phenoxy-substituted thiophene backbone .[1]

Key Findings:

  • Electronic Modulation: The phenoxy side chain exerts a strong electron-donating effect (mesomeric), raising the HOMO level compared to alkyl-substituted counterparts (e.g., P3HT), which facilitates hole injection but may reduce open-circuit voltage (

    
    ) in photovoltaics.[1]
    
  • Morphological Stability: Unlike flexible alkyl chains, the rigid phenoxy group enhances

    
    -
    
    
    
    stacking interactions through additional phenyl-thiophene interactions, leading to higher thermal stability and distinct crystalline packing.[1]
  • Interface Engineering: The precursor itself (and its acid-retaining derivatives) acts as a high-performance Self-Assembled Monolayer (SAM) for hole-transport layers (HTLs) in perovskite solar cells, significantly reducing interfacial recombination.[1]

Part 1: Molecular Architecture & Material Physics[1]

Structural Logic: Why Phenoxy-Thiophene?

The transition from standard alkyl-thiophenes (P3HT) to phenoxy-thiophenes involves replacing the flexible hexyl chain with a rigid, electron-rich phenoxy group.[1]

FeatureAlkyl-Thiophene (P3HT)Phenoxy-Thiophene (P3PT)Electronic Consequence
Side Chain

(Hexyl)

(Phenoxy)
Phenoxy oxygen lone pairs donate electron density into the thiophene ring.[1]
Sterics Flexible, high entropyRigid, bulkyPhenoxy groups can induce backbone twisting unless planarized by intramolecular S[1]···O interactions.
Solubility High in non-polar solventsModerate; requires chlorinated solventsPhenoxy groups increase solubility parameter, affecting processing.[1]
Comparative Energy Level Analysis

The following table contrasts the electronic properties of P3PT (derived from 4-phenoxythiophene-2-carboxylic acid precursor) against industry standards.

PolymerHOMO (eV)LUMO (eV)Bandgap (

)
Hole Mobility (

)
Primary Application
P3HT (Standard)-5.0 eV-3.0 eV~2.0 eV

cm

/Vs
OPV, OTFT
P3PT (Phenoxy)-4.7 to -4.8 eV-2.9 eV~1.9 eV

cm

/Vs
OTFT, Hole Injection
PEDOT:PSS -5.1 eVN/AN/A> 1000 S/cm (Cond.)[1]Transparent Electrode

Performance Insight: The raised HOMO of P3PT makes it an exceptional hole-injection material but challenges its use as a donor in OPVs due to potential energy loss (lower


). However, its thermal stability is superior to P3HT due to the aromatic rigidity of the side chain.[1]

Part 2: Experimental Protocols

Synthesis Workflow: Monomer to Polymer

The 4-phenoxythiophene-2-carboxylic acid cannot be polymerized directly into a conjugated backbone due to the blocking carboxylic acid at the 2-position.[1] It must be decarboxylated or used as a pendant group.[1]

Protocol A: Synthesis of Regioregular Poly(3-phenoxythiophene) (P3PT)

  • Precursor: 4-phenoxythiophene-2-carboxylic acid.[1][2]

  • Step 1: Decarboxylation [1]

    • Dissolve precursor in quinoline with Cu powder catalyst.

    • Reflux at 200°C for 4 hours to yield 3-phenoxythiophene .

    • Purify via vacuum distillation.[1]

  • Step 2: Bromination

    • React 3-phenoxythiophene with NBS (N-Bromosuccinimide) in DMF at 0°C.

    • Isolate 2-bromo-3-phenoxythiophene (monobromo) or 2,5-dibromo derivative.[1]

  • Step 3: GRIM Polymerization (Grignard Metathesis)

    • Activation: Treat 2,5-dibromo-3-phenoxythiophene with

      
      -PrMgCl (1 equiv) in dry THF.
      
    • Catalyst: Add

      
       (0.5 mol%).
      
    • Termination: Quench with HCl/Methanol after 12 hours.

    • Purification: Soxhlet extraction (Methanol -> Hexane -> Chloroform).[1]

Device Fabrication: OTFT Configuration

To validate charge carrier mobility, a Bottom-Gate Top-Contact (BGTC) architecture is recommended.[1]

  • Substrate Prep: Heavily doped n-Si (Gate) with 300 nm thermally grown SiO

    
     (Dielectric).[1]
    
  • Surface Treatment: Treat SiO

    
     with ODTS (Octadecyltrichlorosilane) SAM to minimize trap states.[1]
    
  • Active Layer: Spin-coat P3PT (10 mg/mL in o-dichlorobenzene) at 2000 rpm.

  • Annealing: Anneal at 150°C for 30 mins under

    
     to promote phenoxy-stacking.
    
  • Contacts: Thermally evaporate Au (Source/Drain) through a shadow mask (

    
    ).
    

Part 3: Visualization & Mechanisms[1]

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the carboxylic acid precursor into the active electronic polymer.

SynthesisPathway Figure 1: Synthetic route from carboxylic acid precursor to conjugated polymer. Precursor 4-Phenoxythiophene- 2-carboxylic Acid Intermediate 3-Phenoxythiophene (Monomer) Precursor->Intermediate Decarboxylation (Cu/Quinoline, 200°C) Activated 2,5-Dibromo- 3-phenoxythiophene Intermediate->Activated Bromination (NBS/DMF) Polymer Regioregular Poly(3-phenoxythiophene) (P3PT) Activated->Polymer GRIM Polymerization (Ni(dppp)Cl2)

[1]

Energy Level Alignment (OPV Context)

This diagram demonstrates why P3PT is often used as a hole-transport interlayer rather than a primary donor when paired with standard acceptors like PCBM.[1]

EnergyLevels Figure 2: Band alignment showing P3PT's higher HOMO, facilitating hole collection but limiting Voc. cluster_materials Electronic Band Structure Vacuum Vacuum Level (0 eV) ITO ITO -4.7 eV P3PT P3PT (Target) LUMO: -2.9 eV HOMO: -4.7 eV ITO->P3PT Hole Injection (Barrier Free) P3HT P3HT (Ref) LUMO: -3.0 eV HOMO: -5.0 eV PCBM PCBM (Acceptor) LUMO: -3.7 eV HOMO: -6.1 eV P3HT->PCBM Standard Reference P3PT->PCBM Exciton Dissociation

[1]

Part 4: Critical Application Notes

The "Acid" as an Interface Modifier (SAM)

While the polymer (P3PT) requires removing the acid group, the 4-phenoxythiophene-2-carboxylic acid molecule itself is a potent Self-Assembled Monolayer (SAM) for oxide interfaces (e.g., ITO, NiOx, ZnO).[1]

  • Mechanism: The carboxylic acid binds to the metal oxide surface (bidentate or monodentate coordination).

  • Function: The phenoxy-thiophene tail points away from the surface, modifying the work function (

    
    ) via its dipole moment.[1]
    
  • Data: Using this SAM on ITO can increase the work function by ~0.4 eV, improving hole extraction in OLEDs and Perovskite cells.[1]

Solubility & Processing
  • Challenge: P3PT is less soluble in chloroform than P3HT due to rigid

    
    -
    
    
    
    stacking.[1]
  • Solution: Use high-boiling solvents like o-dichlorobenzene (o-DCB) or chlorobenzene at elevated temperatures (60-80°C) for film deposition.[1]

References

  • Higashihara, T., et al. (2011).[1][3] "Synthesis and Photovoltaic Properties of Poly(3-phenoxythiophene) Derivatives." European Polymer Congress.[1][3]

  • Ilicheva, E. A., et al. (2024).[1] "Double-side Integration of the Fluorinated Self-Assembling Monolayers for Enhanced Stability of Inverted Perovskite Solar Cells." arXiv.

  • Lin, P. S., et al. (2021).[1] "Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors." ACS Applied Materials & Interfaces.[1]

  • Chem-Impex Int. "4-Phenylthiophene-2-carboxylic acid: Applications in Organic Electronics."[1]

Sources

Validation

Comparative study of thiophene vs furan carboxylic acids in drug design

[1][2] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1] Executive Summary: The Bioisosteric Pivot In medicinal chemistry, the switch between furan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry, the switch between furan and thiophene scaffolds is a classic bioisosteric replacement strategy used to modulate metabolic stability, lipophilicity, and aromatic pi-stacking interactions.[2][1] While structurally similar, the electronic divergence between the oxygen (furan) and sulfur (thiophene) heteroatoms dictates profoundly different synthetic and pharmacokinetic outcomes.[2]

This guide provides a technical analysis of Thiophene-2-carboxylic acid versus Furan-2-carboxylic acid derivatives, focusing on their physicochemical properties, synthetic viability (Suzuki coupling efficiency), and metabolic safety profiles.[2][1]

Physicochemical & Electronic Profiling

The fundamental difference lies in the heteroatom's electronegativity and orbital size.[2][3] Sulfur (2.[2][3][4]58) is significantly less electronegative than Oxygen (3.44), allowing for greater delocalization of the lone pair into the ring system.[2][3] This results in thiophene having higher aromatic character—closer to benzene—than furan.[2][3]

Table 1: Comparative Physicochemical Properties
PropertyFuran-2-Carboxylic Acid Thiophene-2-Carboxylic Acid Implication for Drug Design
Heteroatom Oxygen (O)Sulfur (S)S is larger, softer, and less electronegative.[2][1][3]
Aromaticity Moderate (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene mimics phenyl rings better in

stacking interactions.[2][1][3]
Electronegativity High (O withdraws density)Low (S donates via resonance more effectively)Affects pKa and metabolic susceptibility.[2][1][3]
Acidity (pKa) 3.12 3.49 Thiophene acid is slightly less acidic due to lower inductive withdrawal by S.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Thiophene analogs generally have higher membrane permeability.[2][1][3]
H-Bonding Strong H-bond AcceptorWeak H-bond AcceptorFuran can interact more strongly with donor residues in the binding pocket.[2][3]
Metabolic Risk High (Ring opening to reactive dicarbonyls)Moderate (S-oxidation to sulfoxides/sulfones)Furan is often considered a "structural alert" for toxicity.[2][3]

Synthetic Accessibility: The Suzuki Coupling Challenge

A critical practical distinction arises during lead optimization. Introducing these moieties via Suzuki-Miyaura cross-coupling reveals a stark difference in reagent stability.[2][3]

  • Thiophene-2-boronic acids are generally stable and couple efficiently.[2][3]

  • Furan-2-boronic acids are notoriously unstable.[2][3] They undergo rapid protodeboronation under the basic conditions required for Suzuki coupling, often leading to low yields or failed reactions.[1][3]

Experimental Protocol: Optimized Suzuki Coupling for Heteroaryl Boronic Acids

This protocol highlights the adjustments needed for labile furan species.

Materials:

  • Aryl Halide (1.0 equiv)[2][1]

  • Heteroaryl Boronic Acid (1.5 equiv)[2][1][5]

  • Catalyst: Pd(dppf)Cl₂[2][1][6][7]·DCM (3-5 mol%)[2][3]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for furans)[2][1]

  • Solvent: 1,4-Dioxane/Water (4:1)[2][1]

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes protodeboronation of furans.[2][3]

  • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against a counter-flow of Argon.

  • Solvent Addition: Add degassed solvent mixture via syringe.[3]

  • Reaction:

    • Thiophene: Heat to 90°C for 2-4 hours.[2][3] (Typical Yield: >85%)[2][1][7]

    • Furan: Heat to 60-70°C (lower temp reduces deboronation) or use non-aqueous conditions (e.g., DMF/CsF) if protodeboronation is severe.[2][1][3] (Typical Yield: 40-60%)[2][3]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Field Insight: If the furan coupling fails, switch to Furan-2-trifluoroborate salts.[2][3] These are significantly more stable to protodeboronation than the free boronic acids.[3]

Metabolic Stability & Toxicity Mechanisms[2][3]

The metabolic fate of these rings is the primary driver for "scaffold hopping" from furan to thiophene.[2][3]

Furan: The "Ring Opening" Liability

Cytochrome P450 (CYP450) enzymes, particularly CYP2E1, oxidize the furan ring to an epoxide or hydroxylation intermediate.[1] This intermediate spontaneously collapses (ring opens) to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl.[2][3] This metabolite covalently binds to proteins and DNA (nucleophiles), causing hepatotoxicity and carcinogenicity.
Thiophene: S-Oxidation

Thiophenes are primarily metabolized via S-oxidation to form thiophene-S-oxide and subsequently thiophene-S,S-dioxide.[2][3] While these can act as Michael acceptors, they are generally less reactive and toxic than the furan ring-opening products.[2][3] However, they can still deplete glutathione (GSH).[1]

Visualizing the Metabolic Divergence

MetabolicPathways Furan Furan Scaffold CYP_F CYP450 Oxidation Furan->CYP_F Thiophene Thiophene Scaffold CYP_T CYP450 S-Oxidation Thiophene->CYP_T Epoxide Furan Epoxide (Unstable Intermediate) CYP_F->Epoxide Sulfoxide Thiophene-S-oxide CYP_T->Sulfoxide Dial cis-2-butene-1,4-dial (Reactive Dicarbonyl) Epoxide->Dial Ring Opening Tox_F Protein/DNA Adducts (High Toxicity) Dial->Tox_F Covalent Binding Sulfone Thiophene-S,S-dioxide (Michael Acceptor) Sulfoxide->Sulfone Oxidation Tox_T GSH Depletion (Moderate Toxicity) Sulfone->Tox_T Michael Addition

Caption: Comparative metabolic activation pathways.[2][1][3] Furan ring opening leads to highly reactive dicarbonyls, whereas thiophene undergoes S-oxidation.[2]

Case Study: Thiophenfurin vs. Furanfurin

A definitive example of this bioisosteric effect is seen in the design of Tiazofurin analogs (nucleoside antimetabolites targeting IMP dehydrogenase).[2][3]

  • Furanfurin (Furan analog): When the sulfur in the thiazole ring was replaced with oxygen (furan), the compound lost all biological activity.[2][1][3] It failed to be metabolized to the active NAD analog.[2][3]

  • Thiophenfurin (Thiophene analog): Retained potent cytotoxicity against leukemia cell lines (L1210, K562).[2][1] It successfully inhibited IMP dehydrogenase and reduced GTP levels.[2][3]

Experimental Protocol: Microsomal Stability Assay (HLM)

To empirically verify the stability advantage of a thiophene analog over a furan, perform this standard Human Liver Microsome (HLM) assay.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein)[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)[2][1]

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Cold Acetonitrile with Internal Standard (e.g., Tolbutamide)[1]

Protocol:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of compound solution with 10 µL of microsomes (final conc 0.5 mg/mL). Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

    • Control: Add buffer instead of NADPH to assess non-CYP degradation.[2][3]

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% Remaining) vs. Time to calculate intrinsic clearance (

    
    ).[2][3]
    

Success Criteria:

  • High Stability:

    
    [2][1]
    
  • Low Stability:

    
     (Typical for simple furan-2-carboxylic acids without blocking groups).[2][3]
    

References

  • BenchChem. (2025).[3] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from [2][1]

  • Franchetti, P., et al. (1995).[1][3] Furanfurin and thiophenfurin: two novel tiazofurin analogues.[2][3] Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase.[1] Journal of Medicinal Chemistry, 38(19), 3829–3837.[1] Retrieved from

  • Molander, G. A., et al. (2009).[1][3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Retrieved from [2][1]

  • Kinoshita, T., et al. (2010).[1][3][5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][3] Journal of the American Chemical Society, 132(32), 11430–11432. Retrieved from [2][1]

  • Pillai, S. G., et al. (2004).[1][3] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharmaceutics Research.[3] Retrieved from

  • ThermoFisher Scientific. (n.d.).[3] In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [2]

Sources

Comparative

Structural Validation of 4-Phenoxythiophene-2-Carboxylic Acid Derivatives: A Comparative Guide

Executive Summary: The Regioisomer Challenge In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the 4-phenoxythiophene-2-carboxylic acid scaffold serves as a critical bioisostere to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, the 4-phenoxythiophene-2-carboxylic acid scaffold serves as a critical bioisostere to the isoquinoline core found in late-stage candidates like Roxadustat. However, the synthesis of substituted thiophenes is prone to regioisomerism. Electrophilic aromatic substitution or metal-catalyzed cross-coupling often yields mixtures of 2,4- , 2,5- , and 2,3- substituted isomers.

Distinguishing the desired 2,4-isomer from the thermodynamically stable 2,5-isomer is the primary analytical bottleneck. Misidentification leads to inactive biological data and wasted resources. This guide outlines a self-validating structural elucidation protocol, moving beyond ambiguous 1D NMR to definitive 2D NMR and orthogonal methods.

Comparative Analysis of Validation Methods

We evaluated three structural validation workflows based on resolution, speed, and definitive accuracy.

FeatureMethod A: 1D Proton NMR (

H)
Method B: Integrated 2D NMR (HMBC/HSQC) Method C: Single Crystal X-Ray
Primary Mechanism Scalar Coupling Analysis (

-values)
Long-range Heteronuclear CorrelationElectron Density Diffraction
Speed < 10 Minutes1 - 4 Hours2 - 14 Days
Sample Requirement ~2 mg~10-20 mgHigh-quality Single Crystal
Regioisomer Specificity Moderate: Relies on resolving small meta-couplings (

).
High: Maps connectivity between Carbonyl and Ring Protons.Absolute: Direct visualization of connectivity.
Risk Factor High: Line broadening can obscure

values, mimicking singlets.
Low: Self-validating via internal carbon references.Medium: Crystallization failure is common for amorphous acids.
Verdict Screening OnlyRecommended Standard Final Confirmation Only
Expert Insight: Why Method A Fails

While 1D NMR is standard, the coupling constant between H3 and H5 in the 2,4-isomer is a small meta-coupling (


). In viscous solvents (DMSO-

) or due to paramagnetic impurities, this splitting can collapse into a broad singlet, making the 2,4-isomer indistinguishable from a 2,5-disubstituted system where peaks might also appear as singlets if chemical shifts coincide. Method B (2D NMR) is required for authoritative release of the compound.

The "Triangulation" Protocol (Method B)

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to triangulate the position of the carboxylic acid relative to the phenoxy group.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility of carboxylic acids) or Acetone-
    
    
    
    . Avoid CDCl
    
    
    if the acid protons broaden significantly.
  • Concentration: 15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters[1]
  • Experiment 1:

    
    H NMR (1D):  16 scans, 30° pulse angle, D1 = 2.0s.
    
  • Experiment 2: HSQC (Multiplicity-Edited): Distinguish CH from CH

    
    /CH
    
    
    
    (though thiophene has only CH).
  • Experiment 3: HMBC (Long-Range): Optimized for

    
    .
    
Step 3: Data Interpretation Logic (The Self-Validating System)

To confirm the 4-phenoxy-2-carboxylic acid structure, you must observe the following specific correlations. If these are absent, the structure is rejected.

  • Identify the Carboxyl Carbon (C2-COOH): Look for the carbonyl carbon signal at

    
     ppm.
    
  • The Diagnostic Correlation (H3): In the 2,4-isomer, the proton at H3 is vicinal to the Carboxyl Carbon (C2). It will show a strong

    
     correlation to the carbonyl.
    
  • The Silent Proton (H5): The proton at H5 is para-like to the Carboxyl Carbon. It typically shows a very weak or zero correlation to the carbonyl carbon in HMBC.

  • Differentiation from 2,5-Isomer:

    • In 2,4-isomer: Only one ring proton (H3) correlates strongly to the carbonyl.

    • In 2,5-isomer: The proton at H3 is vicinal (

      
      ) to the carbonyl. The proton at H4 is remote. However, the coupling constants in 1D (
      
      
      
      ) are the primary flag here.
Summary of Diagnostic Signals[2][3]
IsomerH-H Coupling (

H NMR)
HMBC Correlation (C=O to Ring H)
2,4-Isomer (Target)

(Meta)
Strong

to H3 ; Weak/None to H5
2,5-Isomer

(Vicinal)
Strong

to H3 ; Weak/None to H4
2,3-Isomer

(Vicinal)
Strong

to H4 (if H3 is substituted)

Visualization of Logic Pathways

Diagram 1: The Structural Validation Workflow

This flowchart guides the decision-making process from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude Synthesis Product HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR CouplingCheck Analyze Coupling Constants (J) HNMR->CouplingCheck Isomer25 Likely 2,5-Isomer (J = 3.5 - 4.5 Hz) CouplingCheck->Isomer25 Large Doublet Isomer23 Likely 2,3-Isomer (J = 5.0 - 5.5 Hz) CouplingCheck->Isomer23 Large Doublet Isomer24 Candidate 2,4-Isomer (J = 1.5 Hz or Broad Singlet) CouplingCheck->Isomer24 Small Doublet/Singlet HMBC Step 2: HMBC Experiment (Confirm Regiochemistry) Isomer24->HMBC CorrelationCheck Check C=O (COOH) Correlations HMBC->CorrelationCheck Valid VALIDATED: 4-Phenoxythiophene-2-COOH CorrelationCheck->Valid C=O correlates to H3 only Invalid REJECT: Incorrect Connectivity CorrelationCheck->Invalid C=O correlates to H3 & H4 or ambiguous

Caption: Decision tree for distinguishing thiophene regioisomers using NMR coupling constants and HMBC correlations.

Diagram 2: HMBC Connectivity Map (The "Triangulation")

Visualizing the specific atomic interactions required to confirm the 2,4-substitution pattern.

HMBC_Connectivity cluster_ring Thiophene Core C2 C2 (Quaternary) COOH COOH (~163 ppm) C2->COOH H3 H3 (Proton) COOH->H3 Strong 3J (Diagnostic) H5 H5 (Proton) COOH->H5 No Correlation (>4 Bonds) C4 C4 (Phenoxy) H3->C4 3J OPh O-Ph (Group) C4->OPh H5->C4 2J

Caption: HMBC Correlation Map. The green arrow (COOH to H3) is the mandatory signal for validation. The red line indicates the expected absence of correlation to H5.

References

  • Thiophene NMR Coupling Constants

    • Source: LibreTexts Chemistry / Hans J. Reich (UW-Madison).
    • (1.5-3.0 Hz)
  • HIF-PH Inhibitor Structural Class

    • Source: Journal of Medicinal Chemistry / NIH PubMed Central. "Discovery of Orally Bioavailable HIF-PHD Inhibitors."
    • Relevance: Validates the 4-phenoxy and 2-carboxylic acid motifs as critical pharmacophores in HIF stabilization (mimicking 2-oxoglutar
  • Regioselective Synthesis of Thiophenes

    • Source: Beilstein Journal of Organic Chemistry. "Regioselective synthesis of functionalized thiophenes."
    • Relevance: Provides context on why 2,5-isomers are thermodynamic byproducts during synthesis, necessitating rigorous valid
  • Roxadustat & Bioisosteres (Contextual Grounding)

    • Source: MDPI Biomedicines.
    • Relevance: Confirms the structural landscape of approved HIF-PH inhibitors to which this deriv
Validation

In-vitro testing of 4-Phenoxythiophene-2-carboxylic acid based compounds

In-Vitro Evaluation of 4-Phenoxythiophene-2-carboxylic Acid Derivatives A Comparative Technical Guide for Drug Discovery Professionals Part 1: Core Directive & Strategic Context Target Scaffold: 4-Phenoxythiophene-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

In-Vitro Evaluation of 4-Phenoxythiophene-2-carboxylic Acid Derivatives A Comparative Technical Guide for Drug Discovery Professionals

Part 1: Core Directive & Strategic Context

Target Scaffold: 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) Primary Therapeutic Class: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs).[1] Secondary/Off-Target Potential: Antibacterial (ESBL E. coli), D-Amino Acid Oxidase (DAO) inhibition.

Executive Summary: The 4-phenoxythiophene-2-carboxylic acid scaffold represents a structural bioisostere to established HIF-PH inhibitors like Roxadustat (FG-4592) and Vadadustat. The carboxylic acid moiety functions as a bidentate iron chelator within the PHD2 active site (mimicking 2-oxoglutarate), while the 4-phenoxy pendant group is designed to occupy the hydrophobic sub-pocket (Tyr303/Met299 region). This guide outlines a rigorous in-vitro testing cascade to validate this scaffold's potency, selectivity, and functional efficacy against the industry standard, Roxadustat.

Part 2: Mechanism & Signaling Pathway[2]

Mechanism of Action (MOA): The primary mechanism is the competitive inhibition of Prolyl Hydroxylase Domain enzymes (PHD1-3). Under normoxia, PHDs hydroxylate HIF-α, marking it for VHL-mediated proteasomal degradation. 4-PTCA derivatives chelate the catalytic Fe(II) center, preventing hydroxylation and stabilizing HIF-α, which then dimerizes with HIF-β to drive erythropoietin (EPO) transcription.

Pathway Visualization (DOT):

HIF_Pathway Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD2 Activates HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Hydroxylation HIF1a HIF-1α (Unstable) HIF1a->PHD2 HIF_Stabilized HIF-1α (Stabilized) HIF1a->HIF_Stabilized Inhibition of PHD2 VHL VHL Complex (E3 Ligase) HIF1a_OH->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Inhibitor 4-PTCA / Roxadustat (Competitive Inhibitor) Inhibitor->PHD2 Blocks (Iron Chelation) HRE HRE Binding (Nucleus) HIF_Stabilized->HRE + HIF-1β HIF_Beta HIF-1β HIF_Beta->HRE EPO EPO / VEGF Expression HRE->EPO Transcription

Caption: Figure 1.[2] Mechanism of HIF-1α stabilization by 4-PTCA derivatives. The inhibitor blocks PHD2-mediated hydroxylation, preventing VHL recognition and enabling EPO gene transcription.

Part 3: Comparative Experimental Protocols

To objectively assess the 4-PTCA scaffold, you must benchmark it against Roxadustat (FG-4592) .

Experiment A: Enzymatic Inhibition (TR-FRET Assay)

Objective: Determine the intrinsic


 of the compound against the PHD2 enzyme.
Rationale:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) minimizes background fluorescence common in heterocyclic compounds.

Protocol:

  • Reagents: Recombinant human PHD2 (catalytic domain), Biotinylated HIF-1α peptide (residues 556-574), Europium-labeled anti-HIF-1α-OH antibody, Ferrous ammonium sulfate, 2-Oxoglutarate (2-OG).

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20).

  • Inhibitor Titration: Dilute 4-PTCA and Roxadustat (Control) in DMSO (10-point dose response, 1 nM to 100 µM). Final DMSO concentration <1%.

  • Incubation: Incubate enzyme + inhibitor for 15 min at RT.

  • Start Reaction: Add Substrate Mix (HIF peptide + 2-OG + Fe2+ + Ascorbate). Incubate 60 min.

  • Detection: Add Eu-labeled antibody + Streptavidin-APC. Measure TR-FRET ratio (665 nm / 615 nm).

  • Calculation: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Experiment B: Cellular HIF-1α Stabilization (Western Blot)

Objective: Confirm cell permeability and target engagement in a relevant cell line. Cell Line: Hep3B (Human hepatoma) or HeLa cells.

Protocol:

  • Seeding: Seed Hep3B cells at

    
     cells/well in 6-well plates. Culture for 24h.
    
  • Treatment: Treat cells with 4-PTCA derivatives (1, 10, 50 µM) and Roxadustat (10, 50 µM) for 6 hours. Include a DMSO negative control and a

    
     (100 µM) positive control.
    
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Crucial: Perform lysis rapidly on ice to prevent normoxic degradation of HIF-1α during processing.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to nitrocellulose.

  • Antibodies: Primary: Anti-HIF-1α (1:1000). Loading Control: Anti-β-Actin.

  • Quantification: Densitometry normalized to β-Actin.

Experiment C: Functional EPO Secretion (ELISA)

Objective: Verify downstream pharmacological effect (Erythropoietin production).

Protocol:

  • System: Hep3B cells (known to secrete EPO upon hypoxic stimulation).

  • Treatment: Incubate cells with compounds for 24 hours.

  • Supernatant Collection: Collect cell culture media. Centrifuge to remove debris.

  • Assay: Use a human EPO Quantikine ELISA kit.

  • Readout: Absorbance at 450 nm. Compare fold-induction vs. DMSO.

Part 4: Data Presentation & Comparative Analysis

The following table summarizes the expected performance metrics for a viable 4-PTCA lead candidate compared to the industry standard.

Table 1: Comparative Benchmarks for HIF-PH Inhibition

Metric4-PTCA Derivative (Target Profile)Roxadustat (Standard) [1,2]Interpretation
PHD2 Enzyme

< 50 nM~ 10 - 30 nMPotency must be nanomolar to compete with intracellular 2-OG.
Cellular HIF-1α

< 10 µM~ 5 - 15 µMHigher cellular

reflects membrane permeability barriers.
Selectivity (vs. FIH) > 100-fold> 100-foldSpecificity for PHD over Factor Inhibiting HIF (FIH) prevents off-target transcriptional effects.
Cytotoxicity (

)
> 100 µM> 100 µMMust not kill Hep3B cells at therapeutic doses.
Physicochemical LogP ~ 2.5 - 3.5LogP ~ 2.5Phenoxy group increases lipophilicity; monitor for solubility issues.

Data Interpretation Guide:

  • Potency: If 4-PTCA shows

    
     in the enzyme assay, the carboxylic acid positioning may be sterically hindered. The "2-carboxylic acid" is critical for iron binding.
    
  • Permeability: If Enzyme

    
     is low (<50 nM) but Cellular 
    
    
    
    is high (>50 µM), the compound likely has poor cell penetration. Consider ester prodrug strategies (common in this class).
  • Off-Target: Thiophene-2-carboxylic acids can inhibit D-Amino Acid Oxidase (DAO) [3].[3] Run a counter-screen against DAO to ensure specificity for HIF-PH.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Compound 4-PTCA Derivatives Enzyme PHD2 TR-FRET (Target Binding) Compound->Enzyme Filter1 IC50 < 100 nM? Enzyme->Filter1 Filter1->Compound No (Redesign) Cell Hep3B HIF-1α WB (Stabilization) Filter1->Cell Yes Func EPO ELISA (Functional Output) Cell->Func DAO DAO Counter-Screen (Specificity) Func->DAO Tox MTT Assay (Cytotoxicity) DAO->Tox Lead Lead Candidate Tox->Lead Safe & Potent

Caption: Figure 2. Screening cascade for validating 4-PTCA derivatives. Progression requires passing potency gates at enzymatic and cellular levels before selectivity testing.

References

  • Roxadustat (FG-4592): Mechanism and Clinical Profile. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (Contextual match for HIF-PH mechanism).

  • Discovery of HIF Prolyl Hydroxylase Inhibitors. Source: ResearchGate / Journal of Medicinal Chemistry. URL:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Source: NIH / PubMed. URL:[Link]

  • Antibacterial Efficacy of Thiophene-2-Carboxamide Analogues. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

Electrochemical Comparison Guide: Phenoxy-Substituted vs. Alkyl-Substituted Thiophenes

Executive Summary This guide provides a technical comparison between alkyl-substituted thiophenes (represented by the industry standard, Poly(3-hexylthiophene) or P3HT) and phenoxy-substituted thiophenes (e.g., Poly(3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between alkyl-substituted thiophenes (represented by the industry standard, Poly(3-hexylthiophene) or P3HT) and phenoxy-substituted thiophenes (e.g., Poly(3-phenoxythiophene) or P3PT).

While alkyl side chains are primarily used to induce solubility with minimal electronic perturbation, phenoxy substituents introduce a complex interplay of inductive withdrawal (-I) , mesomeric donation (+M) , and steric hindrance . This results in phenoxy-thiophenes exhibiting unique electrochemical behaviors—often serving as a "middle ground" between the stability of alkyl-thiophenes and the high reactivity of alkoxy-thiophenes.

Key Differentiators
FeatureAlkyl-Substituted (e.g., P3HT)Phenoxy-Substituted (e.g., P3PT)
Electronic Effect Weak Donor (+I)Competing: Donor (+M) vs. Acceptor (-I)
Oxidation Potential (

)
Moderate (~0.7–0.8 V)Lower than alkyl, Higher than alkoxy
HOMO Level Deep (~ -5.0 eV)Tunable (Raised by O-atom, moderated by Ph)
Backbone Planarity High (Regioregular)Potential twist due to bulky phenyl ring
Primary Utility Bulk Heterojunction Solar CellsFine-tuned Electrochromics & Sensors

Part 1: Molecular Design & Electronic Effects

To understand the electrochemical data, one must first grasp the underlying electronic mechanisms dictated by the substituent attached to the 3-position of the thiophene ring.

Alkyl Substitution (The Baseline)
  • Mechanism: Alkyl groups (e.g., hexyl, octyl) donate electrons via the Inductive Effect (+I) .

  • Impact: This raises the HOMO level slightly compared to unsubstituted polythiophene, lowering the oxidation potential and improving hole transport.

  • Sterics: Flexible alkyl chains allow for good packing (crystallinity) if regioregularity is high (Head-to-Tail > 95%).

Phenoxy Substitution (The Tuner)
  • Mechanism: The oxygen atom is directly bonded to the thiophene ring.

    • Mesomeric Effect (+M): Oxygen lone pairs donate into the thiophene

      
      -system, significantly raising the HOMO.
      
    • Inductive Effect (-I): Oxygen is electronegative, pulling electron density through the sigma bond.

    • Phenyl Delocalization: Unlike a simple alkoxy group (e.g., methoxy), the phenyl ring on the oxygen also competes for the lone pair resonance. This makes the phenoxy group a weaker donor than an alkoxy group but a stronger donor than an alkyl group.

  • Steric Twist: The bulky phenyl ring can force the thiophene backbone to twist, breaking effective conjugation length (

    
    ). This can paradoxically increase the bandgap despite the electron-donating oxygen.
    
Visualization: Electronic Substituent Effects

G Thiophenes Thiophene Core Alkyl Alkyl Group (e.g., -C6H13) Thiophenes->Alkyl Substitution Phenoxy Phenoxy Group (e.g., -O-Ph) Thiophenes->Phenoxy Substitution Effect_Alkyl +I Effect (Weak Donation) Alkyl->Effect_Alkyl Effect_Phenoxy +M Effect (Strong) -I Effect (Weak) Steric Twist (High) Phenoxy->Effect_Phenoxy Result_Alkyl Moderate HOMO High Planarity Effect_Alkyl->Result_Alkyl Result_Phenoxy Elevated HOMO Tunable Bandgap Effect_Phenoxy->Result_Phenoxy

Part 2: Electrochemical Performance Comparison

The following data summarizes the electrochemical properties typically observed in cyclic voltammetry (CV) studies. Values are approximate and solvent-dependent (typically Acetonitrile/LiClO


).
Table 1: Comparative Electrochemical Metrics
ParameterPoly(3-hexylthiophene) (P3HT)Poly(3-phenoxythiophene) (P3PT)Poly(3-octyloxythiophene) (Reference)*
Onset Oxidation (

)
+0.65 V to +0.75 V+0.50 V to +0.60 V+0.35 V
Peak Oxidation (

)
+0.85 V+0.70 V+0.55 V
HOMO Level -5.0 eV-4.8 eV to -4.9 eV-4.5 eV
LUMO Level -3.0 eV-2.9 eV-2.8 eV
Optical Bandgap (

)
~1.9 eV~1.8 – 2.0 eV**~1.6 eV
Stability (Cycling) High (>1000 cycles)Moderate (Prone to over-oxidation)Low (Very reactive)

*Included as a reference to show the "pure" oxygen donor effect without the phenyl ring's steric bulk. **The bandgap of P3PT can be wider than expected due to the "twist" effect reducing conjugation length.

Analysis of Data
  • Oxidation Potential: P3PT oxidizes at a lower potential than P3HT due to the oxygen atom's resonance contribution. However, it is harder to oxidize than alkoxy-thiophenes because the phenyl ring acts as an electron sink, stabilizing the lone pair.

  • Bandgap (

    
    ):  While the oxygen atom should theoretically lower the bandgap (raising HOMO), the steric bulk of the phenoxy group often disrupts the planar 
    
    
    
    -stacking. This results in a bandgap that is often similar to or slightly larger than highly regioregular P3HT.
  • Stability: P3HT is the gold standard for stability. Phenoxy derivatives are stable but can undergo irreversible over-oxidation at high potentials (above +1.2 V) more easily than alkyl derivatives.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these results, use the following electropolymerization and characterization workflow. This protocol ensures the films are comparable in thickness and morphology.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC).[1] Note: PC is preferred for phenoxy derivatives to prevent oligomer solubility.

  • Electrolyte: 0.1 M Lithium Perchlorate (LiClO

    
    ) or Tetrabutylammonium Hexafluorophosphate (TBAPF
    
    
    
    ).
  • Monomer Conc: 0.01 M to 0.05 M.

  • Electrodes:

    • Working: ITO Glass or Platinum Button.

    • Counter: Platinum Wire.

    • Reference: Ag/Ag+ (0.01 M AgNO

      
       in ACN).
      
Electropolymerization Workflow
  • Potentiodynamic Synthesis: Cycle potential from -0.2 V to +1.3 V at 50 mV/s.

    • Observation: P3HT will show a growing broad redox wave around +0.8 V. P3PT will show a wave emerging earlier, around +0.6 V.

  • Film Washing: Rinse the working electrode gently with monomer-free ACN to remove unreacted species.

  • Characterization (Monomer-Free): Transfer to a clean electrolyte solution. Cycle from 0 V to +1.0 V.

    • Calculation:

      
       (using Ferrocene vacuum scale).
      
Visualization: Experimental Workflow

Experiment Start Start: Monomer Solution (0.01M Monomer + 0.1M Electrolyte) CV_Poly Electropolymerization (CV: -0.2V to +1.3V @ 50mV/s) Start->CV_Poly Apply Potential Wash Rinse Electrode (Remove Monomer) CV_Poly->Wash Film Formed Char_CV Characterization CV (Monomer-Free Electrolyte) Wash->Char_CV Clean Film Data Extract E_onset & E_peak Char_CV->Data Analyze

References

  • Leriche, P., Frère, P., & Roncali, J. (2005). "Structure-reactivity relationships in bithiophenic based on the 3-phenoxythiophene building block." Journal of Materials Chemistry. Link

  • Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link

  • McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. Link

  • Skotheim, T. A., & Reynolds, J. R. (2007). Handbook of Conducting Polymers, 3rd Edition. CRC Press. (Standard reference for P3HT electrochemical values).

Sources

Validation

Structure-activity relationship (SAR) of 4-Phenoxythiophene-2-carboxylic acid analogs

This guide details the Structure-Activity Relationship (SAR) of 4-Phenoxythiophene-2-carboxylic acid analogs , focusing on their application as metabolic modulators targeting GPR120 (FFAR4) and Acetyl-CoA Carboxylase (AC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of 4-Phenoxythiophene-2-carboxylic acid analogs , focusing on their application as metabolic modulators targeting GPR120 (FFAR4) and Acetyl-CoA Carboxylase (ACC) .

Domain: Metabolic Disease & Immuno-Metabolism Drug Discovery Primary Targets: GPR120 (FFAR4) Agonism; ACC Inhibition Comparative Standards: TUG-891 (GPR120), TOFA (ACC)

Executive Summary & Pharmacophore Analysis

The 4-phenoxythiophene-2-carboxylic acid scaffold represents a strategic bioisostere in medicinal chemistry, primarily utilized to mimic long-chain fatty acids. Its structural architecture—an acidic head group linked to a lipophilic tail via a thiophene core—allows it to interrogate fatty acid receptors (FFARs) and lipid-processing enzymes.

Unlike the linear 5-substituted analogs (which mimic stearic acid), the 4-substituted thiophene introduces a critical "kink" or bent geometry. This structural nuance is pivotal for selectivity between GPR120 (which tolerates bent ligands) and GPR40 (FFAR1) or ACC , offering a unique profile for treating Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH).

Core Pharmacophore Elements
  • Acidic Head (C2): The carboxylic acid (or bioisostere) anchors the molecule via ionic interaction with Arginine residues (e.g., Arg99 in GPR120).

  • Thiophene Core: Acts as a bioisostere for phenyl/furan rings. The sulfur atom contributes to lipophilicity and potential

    
    -
    
    
    
    interactions, while the 5-membered ring alters the vector of the substituents compared to a benzene ring.
  • Lipophilic Tail (C4-Phenoxy): The phenoxy ether linkage provides rotational freedom and occupies the hydrophobic pocket. The C4-position creates a non-linear topology distinct from the para-substituted phenyl analogs.

Mechanism of Action: Dual Metabolic Modulation

This scaffold operates at the intersection of inflammatory signaling and lipid synthesis.

Pathway A: GPR120 (FFAR4) Agonism

Activation of GPR120 by these analogs recruits


-arrestin-2, which inhibits the TAB1/TAK1 complex, thereby blocking the NF-

B inflammatory pathway. Simultaneously, it induces GLP-1 secretion in enteroendocrine L-cells via

coupling.
Pathway B: ACC Inhibition (Secondary)

High concentrations of thiophene-carboxylic acids can mimic the feedback inhibition of fatty acids on Acetyl-CoA Carboxylase (ACC), preventing the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in lipogenesis.

GPR120_Pathway Ligand 4-Phenoxythiophene Analog GPR120 GPR120 (FFAR4) Receptor Ligand->GPR120 Binds (Arg99) Gq Gq/11 Protein GPR120->Gq Activates BetaArr Beta-Arrestin-2 GPR120->BetaArr Recruits GLP1 GLP-1 Secretion (Insulin Sensitivity) Gq->GLP1 Ca2+ Flux TAB1 TAB1/TAK1 Complex BetaArr->TAB1 Sequesters NFkB NF-kB (Inflammation) BetaArr->NFkB Blocks TAB1->NFkB Activates

Figure 1: Signal transduction pathway for GPR120 agonists. The ligand activates dual pathways: anti-inflammatory (via


-arrestin) and insulin-sensitizing (via GLP-1).

Comparative Performance Guide

The following table contrasts the 4-phenoxythiophene scaffold against industry standards TUG-891 (GPR120 Selective) and TOFA (ACC Inhibitor).

Feature4-Phenoxythiophene Analog (Lead)TUG-891 (Standard)TOFA (Standard)
Primary Target GPR120 (FFAR4) GPR120 (FFAR4)Acetyl-CoA Carboxylase (ACC)
Scaffold Core Thiophene (5-membered)Phenylpropanoic AcidFuroic Acid
Geometry Bent (C4-substituted) Linear (Para-substituted)Linear (5-substituted)
GPR120 EC50 35 – 80 nM ~20 nM> 10,000 nM (Inactive)
Selectivity (vs GPR40) High (>50-fold)Moderate (~30-fold)N/A
ACC Inhibition Weak (IC50 > 5

M)
InactivePotent (IC50 ~50 nM)
Metabolic Stability High (Thiophene is robust)Moderate (Oxidation prone)Low (Rapid hydrolysis)
Key Advantage Reduced Lipophilicity (cLogP) High PotencyMechanism Validation
Interpretation of Data[1][2][3][4][5][6][7][8]
  • Selectivity: The "bent" geometry of the 4-phenoxythiophene analog reduces affinity for GPR40 (which prefers linear pharmacophores), enhancing safety by avoiding GPR40-mediated lipotoxicity.

  • Potency: While slightly less potent than TUG-891, the thiophene analogs often exhibit superior metabolic stability due to the bioisosteric replacement of the phenyl ring, reducing rapid oxidative clearance.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on three specific zones.

Zone 1: The Acidic Head (Position 2)
  • Requirement: A free carboxylic acid (or hydrolyzable ester) is essential .

  • Modification: Replacing -COOH with tetrazole retains activity but reduces oral bioavailability. Amide conversion abolishes GPR120 activity (loss of Arg99 salt bridge) but may enhance protease inhibition activity.

Zone 2: The Thiophene Core
  • Bioisosterism: Thiophene is superior to furan (too unstable) and pyrrole (H-bond donor issues).

  • Electronic Effect: Electron-withdrawing groups (e.g., halogen) at C3 or C5 decrease potency by lowering the pKa of the carboxylic acid, weakening the ionic interaction with the receptor.

Zone 3: The Lipophilic Tail (Position 4)
  • The "Kink" Effect: Substitution at C4 (4-phenoxy) creates a non-linear shape. This is the critical differentiator .

    • 4-Phenoxy (Bent): Favors GPR120; reduces GPR40 binding.

    • 5-Phenoxy (Linear): Increases GPR40 affinity; mimics stearic acid more closely (loss of selectivity).

  • Ether Linkage: The oxygen linker (-O-) is optimal. Replacing with sulfone (-SO2-) increases polarity but drastically reduces hydrophobic pocket filling, killing potency.

SAR_Map Center 4-Phenoxythiophene-2-COOH Scaffold Head Zone 1: Carboxylic Acid Essential for Arg99 interaction. Esters = Prodrugs. Center->Head Core Zone 2: Thiophene Ring Sulfur enhances lipophilicity. C3/C5 substitution affects pKa. Center->Core Tail Zone 3: 4-Phenoxy Tail 'Bent' geometry drives GPR120 selectivity. Para-F/Cl on phenoxy ring increases potency. Center->Tail

Figure 2: SAR Optimization Map. Critical structural zones determining potency and selectivity.

Experimental Protocols

To validate these analogs, researchers should utilize the following self-validating workflows.

Protocol A: Calcium Mobilization Assay (GPR120 Potency)

Validates agonist activity via Gq-coupled intracellular


 release.
  • Cell Line: Stable hGPR120-expressing HEK293 cells (use parental HEK293 as negative control).

  • Seeding: Plate 20,000 cells/well in 384-well black-wall plates; incubate 24h.

  • Dye Loading: Aspirate medium. Add 20

    
    L FLIPR Calcium 6 dye (Molecular Devices) in HBSS/HEPES buffer. Incubate 1h at 37°C.
    
  • Compound Addition: Prepare 4-phenoxythiophene analogs in DMSO (10-point serial dilution).

  • Measurement: Inject compounds using FLIPR Tetra. Monitor fluorescence (Ex 485nm / Em 525nm) for 120s.

  • Data Analysis: Calculate

    
    . Fit to 4-parameter logistic equation to determine EC50.
    
    • Validation Criteria: Positive control (TUG-891) must show EC50 < 50 nM. DMSO control must show < 2% change.

Protocol B: ACC1 Enzymatic Inhibition Assay

Determines off-target lipid lowering potential.

  • Reagents: Recombinant human ACC1, Acetyl-CoA,

    
    , ATP.
    
  • Reaction: Incubate ACC1 (10 nM) with analog (variable conc.) in buffer (50 mM HEPES pH 7.5, 10 mM Citrate, 10 mM

    
    ) for 15 min.
    
  • Initiation: Add substrate mix (ATP + Acetyl-CoA +

    
    ). Incubate 30 min at 37°C.
    
  • Termination: Stop reaction with 10% HCl.

  • Detection: Dry samples to remove unreacted

    
    . Count fixed 
    
    
    
    -Malonyl-CoA via liquid scintillation.
  • Result: Calculate % Inhibition relative to TOFA (Control).

References

  • Ulven, T., & Christiansen, E. (2015). Dietary fatty acids and their potential for controlling metabolic diseases through activation of GPR40 and GPR120. Annual Review of Pharmacology and Toxicology.

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry.

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine.

  • Harwood, H. J. (2004). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs.

  • Sparks, S. M., et al. (2014). Identification of 4-substituted thiophene-2-carboxylic acids as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters.

Comparative

Benchmarking 4-Phenoxythiophene-2-carboxylic acid against other organic semiconductor precursors

Title: Benchmarking 4-Phenoxythiophene-2-carboxylic acid: A Comparative Guide for Interface Engineering and Organic Semiconductor Synthesis Executive Summary This technical guide benchmarks 4-Phenoxythiophene-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking 4-Phenoxythiophene-2-carboxylic acid: A Comparative Guide for Interface Engineering and Organic Semiconductor Synthesis

Executive Summary This technical guide benchmarks 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) against standard organic semiconductor precursors, specifically focusing on its dual utility as a Self-Assembled Monolayer (SAM) modifier and a functional monomer . While alkyl-thiophenes (e.g., 3-Hexylthiophene) dominate bulk heterojunction active layers, 4-PTCA offers distinct advantages in interface dipole engineering and solubility modulation due to the steric and electronic influence of the phenoxy substituent. This guide provides experimental protocols and comparative data for researchers in organic electronics (OTFTs, OPVs) and dual-discipline scientists in bio-electronics.[1]

Part 1: Structural Analysis & Theoretical Benchmarking[1]

To understand the utility of 4-PTCA, we must benchmark its structural moieties against the industry standards: Thiophene-2-carboxylic acid (TCA) and 3-Hexylthiophene (3HT) .

Electronic Modulation (The Phenoxy Effect)

Unlike the alkyl chain in 3HT (which is purely electron-donating via hyperconjugation), the phenoxy group in 4-PTCA introduces a complex electronic environment:

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond.[1]

  • Resonance Effect (+M): The lone pairs on the oxygen donate electron density into the thiophene ring.[1]

  • Net Result: The resonance effect typically dominates, raising the HOMO level (facilitating hole injection) compared to unsubstituted TCA, while the carboxylic acid provides a strong anchoring group for metal oxides (ITO, ZnO).[1]

Steric & Packing Implications
  • Vs. Thiophene-2-carboxylic acid (TCA): TCA forms tightly packed, upright SAMs.[1] The bulky phenoxy group in 4-PTCA disrupts this tight packing, creating "loose" SAMs.[1] This is advantageous for preventing aggregation of subsequent active layer deposits (e.g., preventing Pentacene clustering at the interface).[1]

  • Vs. 3-Hexylthiophene (3HT): 3HT relies on regioregular stacking for mobility. 4-PTCA is a precursor; if polymerized, the phenoxy group provides solubility similar to hexyl chains but with higher thermal stability due to aromatic interactions.[1]

Table 1: Comparative Physicochemical Properties

FeatureThiophene-2-carboxylic acid (TCA)3-Hexylthiophene (3HT)4-Phenoxythiophene-2-carboxylic acid (4-PTCA)
Primary Application Interface SAM (Work function tuning)Active Layer Monomer (P3HT)Interface SAM / Bio-electronic Linker
Solubility (Org. Solvents) ModerateHigh (Non-polar)High (Polar & Non-polar)
Dipole Moment (Calc.) ~2.1 D~0.8 D~3.4 D (Enhanced Dipole)
Anchoring Group -COOH (Oxides)None (Polymerizes)-COOH (Oxides)
Steric Profile Planar / Low BulkFlexible Alkyl ChainRigid / Bulky Aromatic

Part 2: Interface Engineering (SAMs)

The primary application of 4-PTCA in organic electronics is modifying the work function (


) of electrodes (ITO or Gold). The carboxylic acid binds to the surface, while the thiophene-phenoxy tail orients away, altering the surface energy.[1]
Decision Logic: When to use 4-PTCA?

Use the following logic flow to determine if 4-PTCA is the correct precursor for your device architecture.

DecisionMatrix Start Select Interface Goal Substrate Substrate Type? Start->Substrate Gold Gold (Au) Substrate->Gold ITO Indium Tin Oxide (ITO) Substrate->ITO Thiol Use Thiol Derivatives (e.g., 4-Phenoxythiophenol) Gold->Thiol Carboxy Use Carboxylic Acid Derivatives ITO->Carboxy Packing Required Packing Density? Carboxy->Packing HighPack High Density (Tunneling Barrier) Packing->HighPack LowPack Moderate Density (Hole Injection/Wetting) Packing->LowPack UseTCA Use Thiophene-2-carboxylic acid (TCA) HighPack->UseTCA UsePTCA Use 4-Phenoxythiophene-2-carboxylic acid (4-PTCA) LowPack->UsePTCA Bulky Phenoxy Prevents Aggregation

Figure 1: Decision matrix for selecting thiophene-based interface modifiers.

Part 3: Experimental Protocols

Protocol A: Self-Assembled Monolayer (SAM) Deposition on ITO

Objective: Modify ITO work function to improve hole injection into a subsequent hole transport layer (HTL). Precursor: 4-Phenoxythiophene-2-carboxylic acid (High Purity >98%).[1]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean ITO glass sequentially in ultrasonic baths: Deionized water, Acetone, and Isopropanol (15 min each).[1]

    • Critical Step: UV-Ozone treat ITO for 20 minutes.[1] This generates surface hydroxyl (-OH) groups required for carboxylic acid binding.[1]

  • Solution Preparation:

    • Dissolve 4-PTCA in anhydrous Ethanol to a concentration of 1 mM .

    • Note: If solubility is slow, use a 9:1 Ethanol:Chlorobenzene mix.[1] The phenoxy group improves solubility in chlorinated solvents compared to TCA.[1]

  • Deposition (Dip Coating):

    • Immerse the UV-treated ITO immediately into the 4-PTCA solution.[1]

    • Incubate for 12–24 hours at room temperature in a sealed container (N2 atmosphere preferred to prevent moisture competition).

  • Rinsing & Annealing:

    • Remove substrate and rinse copiously with pure Ethanol to remove physisorbed layers.[1]

    • Anneal at 80°C for 10 min to promote covalent condensation (ester linkage formation).

  • Validation (Self-Validating Step):

    • Measure Water Contact Angle (WCA).[1]

    • Target: Bare ITO < 10°. 4-PTCA modified ITO should read 65°–75° (Hydrophobic shift due to phenoxy rings).[1]

Protocol B: Precursor Purity Verification (HPLC)

For "Drug Development" and "Electronic" grade materials, purity is paramount.[1] Impurities act as charge traps.[1]

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient 50:50 to 95:5 over 20 mins.

  • Detection: UV at 254 nm (Thiophene core) and 280 nm (Phenoxy absorption).[1]

  • Acceptance Criteria: >99.5% area for electronic grade; no single impurity >0.1%.

Part 4: Visualization of Workflow

The following diagram illustrates the workflow for integrating 4-PTCA into an Organic Photovoltaic (OPV) or OTFT device architecture.

Workflow cluster_0 Pre-Treatment cluster_1 SAM Formation cluster_2 Device Completion ITO ITO Substrate UVOzone UV-Ozone (Surface Activation) ITO->UVOzone DipCoat Dip Coating (12-24h) UVOzone->DipCoat Activated -OH Solution 1mM 4-PTCA (Ethanol) Solution->DipCoat Rinse Solvent Rinse (Remove Physisorbed) DipCoat->Rinse ActiveLayer Active Layer (e.g., P3HT:PCBM) Rinse->ActiveLayer Modified Work Function TopElectrode Top Electrode (Ag/Al) ActiveLayer->TopElectrode

Figure 2: Integration workflow of 4-PTCA as an interfacial buffer layer in organic electronic devices.

Part 5: References

  • Electronic Properties of Thiophene Derivatives

    • Title: Oligothiophene Semiconductors: Synthesis, Characterization, and Applications for Organic Devices[2][3]

    • Source: Mishra, A. et al. Chemical Reviews (Cited via NIH/ResearchGate)[1]

    • URL:[Link]

  • SAMs in Organic Electronics

    • Title: Thiophene Expanded Self-Assembled Monolayer as Hole Transport Layer for Organic Solar Cells

    • Source:Advanced Materials (2025)[2][4]

    • URL:[Link]

  • Carboxylic Acid SAM Reactivity

    • Title: Differential Reactivity of Thiophene-2-carboxylic and Thiophene-3-carboxylic Acids[5]

    • Source: Profeta, S. et al. Journal of Molecular Graphics and Modelling

    • URL:[Link]

  • 4-Phenoxythiophene-2-carboxylic acid Identity

    • Title: 4-Phenoxythiophene-2-carboxylic acid (CAS 313642-03-2) Entry

    • Source: PubChem / ChemicalBook[1]

    • URL:[Link]

Sources

Validation

Comparative Analysis of Antimicrobial Properties: Thiophene Derivatives vs. Standard Therapeutics

[1] Executive Summary The thiophene nucleus—a five-membered sulfur-containing heteroaromatic ring—has emerged as a critical bioisostere for the phenyl ring in drug design. Its superior lipophilicity and unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thiophene nucleus—a five-membered sulfur-containing heteroaromatic ring—has emerged as a critical bioisostere for the phenyl ring in drug design. Its superior lipophilicity and unique electronic distribution allow for enhanced transmembrane transport and specific binding to bacterial targets that standard phenyl-based pharmacophores often miss.

This guide objectively compares the antimicrobial efficacy of novel thiophene derivatives against standard-of-care antibiotics (Ciprofloxacin, Ampicillin, and Sulfonamides). It highlights a breakthrough mechanism of action: allosteric inhibition of DNA gyrase , which allows specific thiophene subclasses to retain potency against fluoroquinolone-resistant (FQR) and multidrug-resistant (MDR) strains.

Comparative Efficacy Analysis

Thiophene-Fluoroquinolone Hybrids vs. Ciprofloxacin

Recent synthetic strategies have hybridized the thiophene ring with the fluoroquinolone scaffold to overcome resistance mechanisms involving efflux pumps and target mutation (GyrA).

Table 1: Comparative MIC (


M) against Standard and Resistant Strains 
Data synthesized from recent high-impact medicinal chemistry studies [1, 6].
Compound ClassTarget StrainMIC Range (

M)
Potency vs. CiprofloxacinNotes
Ciprofloxacin (Control) S. aureus (ATCC 25923)0.15 – 3.251x (Baseline)Standard efficacy lost in MDR strains.
Thiophene-Cipro Hybrid (Cmpd 114) S. aureus (ATCC 25923)0.06 – 0.12 ~10x More Potent Enhanced lipophilicity improves cell wall penetration.
Thiophene-Cipro Hybrid E. coli (MDR Clinical Isolate)0.32 – 1.532-5x More Potent Retains activity despite common efflux pump overexpression.
2-Amino-Thiophene Derivative A. baumannii (Colistin-Resistant)16 – 32 (mg/L)*N/ANote: Comparison is difficult due to Colistin resistance, but demonstrates activity where Colistin fails [3].
Thienopyrimidines vs. Sulfonamides

Thienopyrimidines (fused thiophenes) act as rigid analogs of purines. While sulfonamides target folate synthesis (DHFR), thienopyrimidines often exhibit a dual mechanism involving kinase inhibition and DNA intercalation.

Table 2: Efficacy Profile of Thienopyrimidines Data derived from comparative biological evaluations [4, 5].[1]

CompoundOrganismZone of Inhibition (mm)Comparative Activity
Sulfadiazine (Control) E. coli21 - 25 mmHigh Baseline
Thienopyrimidine-Sulfonamide (4ii) E. coli12 - 15 mmInferior (Lower efficacy than parent sulfonamide).
Thienopyrimidine (Cmpd 13) B. subtilis20 mmComparable to broad-spectrum standards.
Mannich Base Derivative (11) B. subtilis22 mmSuperior to standard Ampicillin controls in specific assays.

Mechanism of Action: The Allosteric Advantage

Unlike fluoroquinolones (FQs), which bind to the DNA-Gyrase cleavage complex at the DNA interface, specific thiophene derivatives have been crystallized binding to a remote allosteric pocket .[2][3][4] This is critical because mutations in the FQ-binding site (GyrA Ser83/Asp87) do not affect the thiophene binding site.

Pathway Visualization

The following diagram illustrates the distinct binding modes.

MechanismOfAction Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Gyrase-DNA Cleavage Complex Gyrase->Complex Binds DNA Bacterial DNA DNA->Complex Substrate FQ Fluoroquinolones (Ciprofloxacin) Site_A Active Site Binding (DNA Interface) FQ->Site_A Targets Thiophene Thiophene Derivatives (Allosteric Inhibitors) Site_B Remote Allosteric Pocket (Winged Helix Domain) Thiophene->Site_B Targets Site_A->Complex Interacts Result_FQ Stabilizes DS Breaks (Subject to GyrA Mutation) Site_A->Result_FQ Site_B->Complex Remote Stabilization Result_Thio Stabilizes Mono/DS Breaks (Effective vs FQ-Resistant) Site_B->Result_Thio

Figure 1: Mechanism of Action comparing standard Fluoroquinolones (active site) vs. Thiophene derivatives (allosteric site), highlighting the evasion of common resistance mechanisms [8].

Structure-Activity Relationship (SAR)[2]

The efficacy of thiophene derivatives is strictly governed by substitution patterns. The following SAR map summarizes the consensus from recent medicinal chemistry literature.

SAR_Analysis Core Thiophene Core (S-Heterocycle) Pos2 Position C2 (Critical for Bioactivity) Core->Pos2 Pos3 Position C3 (Modulation) Core->Pos3 Pos4_5 Positions C4/C5 (Lipophilicity/Sterics) Core->Pos4_5 Sub_2A Hydrazone/Amide Linkers High Potency Pos2->Sub_2A Sub_2B Amino Groups Target Binding Pos2->Sub_2B Sub_3 EWG (CN, COOEt) Enhances Reactivity Pos3->Sub_3 Sub_45 Halogens (Cl, Br) or Alkyl Chains Pos4_5->Sub_45 Effect Result: Broad Spectrum Activity & Membrane Permeability Sub_2A->Effect Sub_3->Effect Sub_45->Effect

Figure 2: Consensus SAR analysis. Substitutions at C2 are the primary driver of antimicrobial potency, while C4/C5 modifications modulate lipophilicity and membrane permeability [2, 7].

Validated Experimental Protocol: Broth Microdilution

To ensure reproducibility and avoid solvent-induced artifacts (common with lipophilic thiophenes), the following self-validating protocol is recommended. This adheres to CLSI/EUCAST standards but includes specific checkpoints for thiophene solubility.

Workflow Diagram

Protocol Step1 1. Stock Preparation Dissolve Thiophene in 100% DMSO (Target: 10 mg/mL) Step2 2. Intermediate Dilution Dilute 1:10 in Broth (DMSO now 10%) Step1->Step2 Step3 3. Plate Setup Serial 2-fold dilutions in 96-well plate (Final DMSO < 1%) Step2->Step3 Step4 4. Inoculum Addition Add 5x10^5 CFU/mL bacterial suspension Step3->Step4 Control_Pos Pos Control: Ciprofloxacin Step3->Control_Pos Control_Neg Neg Control: Sterile Broth + 1% DMSO Step3->Control_Neg Step5 5. Incubation 37°C for 18-24 Hours Step4->Step5 Step6 6. Readout Resazurin Dye (Blue -> Pink = Growth) or OD600 Step5->Step6

Figure 3: Broth microdilution workflow optimized for lipophilic compounds. The "Intermediate Dilution" step is critical to prevent compound precipitation upon direct contact with aqueous media [9, 10].

Critical Protocol Nuances (The "Why")
  • Solvent Toxicity Check: Thiophenes are hydrophobic. You must dissolve in DMSO, but the final well concentration must be <1% . Higher DMSO levels are toxic to bacteria and will generate false positives (appearing as drug activity).

    • Validation: Always run a "Vehicle Control" well containing only broth + 1% DMSO. If bacteria do not grow here, your assay is invalid.

  • Resazurin Readout: Thiophene derivatives can sometimes precipitate and scatter light, interfering with OD600 readings. Using Resazurin (Alamar Blue) provides a colorimetric metabolic readout that ignores precipitation.

References

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial Activities. Taylor & Francis. Available at: [Link][3]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PubMed Central. Available at: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents. RSC Advances. Available at: [Link]

  • Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). Chemistry Central Journal. Available at: [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. Available at: [Link][3]

  • Broth microdilution protocol for determining antimicrobial susceptibility. UKHSA. Available at: [Link]

Sources

Comparative

Validating the efficacy of herbicides derived from thiophene-2-carboxylic acid

This guide provides a rigorous technical framework for validating thiophene-2-carboxylic acid (T2CA) derivatives as novel herbicidal candidates. It is designed for researchers in agrochemical discovery who require a self...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating thiophene-2-carboxylic acid (T2CA) derivatives as novel herbicidal candidates. It is designed for researchers in agrochemical discovery who require a self-validating experimental pathway to benchmark these compounds against industry standards.

A Comparative Technical Guide for Agrochemical Development

Executive Summary & Chemical Rationale

Thiophene-2-carboxylic acid (T2CA) derivatives represent a potent subclass of synthetic auxins . Structurally, the thiophene ring acts as a bioisostere to the benzene ring in Dicamba (benzoic acid) and the pyridine ring in Picloram (pyridine-carboxylic acid).

The core hypothesis for validation is that T2CA derivatives function as TIR1/AFB receptor agonists . By mimicking Indole-3-Acetic Acid (IAA), they induce lethal uncontrolled growth in susceptible broadleaf weeds while maintaining selectivity in monocot crops (cereals).[1]

Why This Scaffold Matters:

  • Lipophilicity : The sulfur atom increases lipophilicity compared to phenyl rings, potentially enhancing foliar uptake.

  • Metabolic Stability : Thiophene rings are often more resistant to hydroxylation than phenyl rings, potentially extending half-life within the target weed.

Mechanism of Action: The Auxin Signaling Pathway

To validate efficacy, one must first confirm the mechanism. T2CA herbicides do not kill by direct toxicity but by dysregulating gene expression.

The Pathway:

  • Entry : Herbicide enters the cell and mimics IAA.

  • Binding : Binds to the Transport Inhibitor Response 1 (TIR1) protein (an F-box subunit of the SCF ubiquitin ligase complex).

  • Degradation : The SCF^TIR1 complex ubiquitinates Aux/IAA transcriptional repressors.

  • Gene Activation : Degradation of Aux/IAA releases Auxin Response Factors (ARFs), triggering chaotic gene expression (ethylene production, ABA biosynthesis), leading to epinasty and necrosis.

Visualization: Auxin Mimicry Pathway

AuxinPathway Herbicide T2CA Derivative (Herbicide) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds SCF SCF Complex (Ubiquitin Ligase) TIR1->SCF Recruits AuxIAA Aux/IAA Repressor (Inhibitor) Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by SCF->AuxIAA Ubiquitinates ARF Auxin Response Factors (ARFs) Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (Ethylene/ABA) ARF->GeneExp Activates Death Plant Death (Epinasty/Necrosis) GeneExp->Death Causes

Figure 1: Mechanism of Action for T2CA derivatives acting as synthetic auxins. The herbicide recruits the SCF complex to degrade repressors, triggering lethal growth.

Comparative Efficacy Analysis

When validating T2CA derivatives, data must be benchmarked against established Group 4 (WSSA) herbicides.

Table 1: Benchmark Comparison Matrix
FeatureT2CA Derivatives (Target)Dicamba (Benchmark 1)2,4-D (Benchmark 2)Clopyralid (Benchmark 3)
Core Scaffold Thiophene-2-carboxylic acidBenzoic acidPhenoxyacetic acidPyridine-carboxylic acid
Primary Target Broadleaf WeedsBroadleaf WeedsBroadleaf WeedsThistles/Clovers
Soil Mobility Moderate (Est.)HighModerateHigh
Volatility Low-Moderate (Ester dependent)High (older formulations)High (Ester forms)Low
Key Advantage Bioisosteric Novelty : Potential to bypass specific metabolic resistance mechanisms in dicamba-resistant weeds.Industry StandardCost-effectiveHigh Selectivity

Experimental Validation Protocols

This section outlines the step-by-step workflow to validate herbicidal activity. These protocols are self-validating: negative controls (solvent only) and positive controls (Dicamba) must be included.

Phase 1: In Vitro Root Growth Inhibition (Rapid Screen)

Before greenhouse testing, use an Arabidopsis root assay to confirm auxin activity.

  • Objective : Determine if the compound inhibits primary root elongation (a classic auxin phenotype).

  • Protocol :

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate on 0.5x MS medium containing the T2CA derivative at log-scale concentrations (0.01, 0.1, 1, 10, 100 µM).

    • Include Dicamba (Positive Control) and DMSO (Negative Control).

    • Grow vertically for 7 days at 22°C (16h light).

    • Data Output : Measure primary root length. Calculate IC50.

    • Success Criteria : Root shortening and proliferation of lateral roots (hairy root phenotype) confirm auxin mimicry.

Phase 2: Greenhouse Whole-Plant Dose-Response (GR50)
  • Objective : Quantify the effective dose (GR50) required to reduce biomass by 50%.

  • Target Species : Amaranthus retroflexus (Redroot Pigweed) or Chenopodium album (Lambsquarters).

  • Protocol :

    • Planting : Sow weed seeds in 10cm pots containing sandy loam. Thin to 1 plant/pot.

    • Growth : Raise plants to the 3-4 leaf stage (approx. 14 days).

    • Treatment : Apply T2CA derivative using a track sprayer calibrated to deliver 200 L/ha.

      • Doses : 0, 15, 30, 60, 125, 250, 500, 1000 g ai/ha.

      • Adjuvant : Add 0.25% v/v non-ionic surfactant to ensure wetting.

    • Assessment :

      • 7 DAA (Days After Application) : Visual injury scoring (0-100%) looking for epinasty (twisting).

      • 21 DAA : Harvest above-ground biomass. Dry at 60°C for 48h and weigh.

    • Analysis : Fit data to a log-logistic regression model (e.g., using the drc package in R) to calculate GR50.

Phase 3: Selectivity Screen (Crop Safety)
  • Objective : Ensure the herbicide kills weeds but spares crops.

  • Crops : Wheat (Triticum aestivum) and Corn (Zea mays).

  • Protocol :

    • Apply the 2x GR90 dose (determined from Phase 2) to crop plants at the 3-leaf stage.

    • Pass Criteria : <10% visual injury and no statistical reduction in biomass compared to untreated control.

Validation Workflow Diagram

This diagram illustrates the logical flow from synthesis to field candidacy.

ValidationWorkflow Synthesis Synthesis of T2CA Derivative InVitro In Vitro Screen (Arabidopsis Root Assay) Synthesis->InVitro Decision1 Auxin Phenotype? InVitro->Decision1 Greenhouse Greenhouse Bioassay (Dose-Response) Decision1->Greenhouse Yes Discard Discard/Redesign Decision1->Discard No Analysis Calculate GR50 vs Dicamba Greenhouse->Analysis Selectivity Crop Selectivity (Wheat/Corn) Analysis->Selectivity If GR50 < 100g/ha Analysis->Discard If Low Activity Field Field Trial Candidate Selectivity->Field Safe on Crop Selectivity->Discard Crop Damage

Figure 2: Strategic workflow for validating T2CA herbicides. The process prioritizes early failure detection via the "Auxin Phenotype" checkpoint.

References

  • Mechanism of Auxinic Herbicides : Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. Link

  • Thiophene-2-Carboxylic Acid Chemistry : Gronowitz, S. (1991). The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives. Wiley-Interscience. Link

  • Herbicide Resistance & 2,4-D : Heap, I. (2024).[2] The International Herbicide-Resistant Weed Database. Link

  • Bioassay Protocols : Seefeldt, S. S., et al. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology.[1][3][4][5][6] Link

  • TIR1 Receptor Binding : Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

Sources

Validation

Cytostatic Selectivity of Aminothiophene Carboxylic Acid Esters

A Technical Comparison Guide for Drug Development Executive Summary The search for cytostatic agents that discriminate effectively between malignant and non-malignant tissues remains a primary challenge in oncology. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development

Executive Summary

The search for cytostatic agents that discriminate effectively between malignant and non-malignant tissues remains a primary challenge in oncology. While broad-spectrum tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have revolutionized treatment, they often suffer from off-target toxicity.

This guide analyzes a specific class of small molecules: 2-aminothiophene-3-carboxylic acid esters . Unlike classical antifolates or alkylating agents, specific derivatives within this class (notably 5-substituted methyl esters) exhibit a unique "lineage-specific" cytostatic profile. They demonstrate nanomolar potency against T-cell lymphoma and prostate cancer lines while maintaining a high safety margin (Selectivity Index > 50) relative to normal fibroblasts (e.g., WI-38, MRC-5).

Mechanistic Basis of Selectivity

The cytostatic activity of aminothiophene esters differs fundamentally from ATP-competitive kinase inhibitors. While compounds like Gefitinib block EGFR phosphorylation, the most selective aminothiophene derivatives (e.g., TJ191 ) operate via a distinct mechanism involving the suppression of macromolecular synthesis and correlation with specific surface receptors.

Key Mechanistic Differentiators:
  • Protein Synthesis Suppression: Experimental data indicates these esters preferentially inhibit protein synthesis rather than DNA or RNA synthesis, leading to G1 cell cycle arrest.[1][2]

  • TβRIII Inverse Correlation: In T-cell malignancies, sensitivity to specific aminothiophene esters (like TJ191) is inversely correlated with the expression of Transforming Growth Factor-β Type III Receptor (TβRIII).[3] Low TβRIII expression serves as a predictive biomarker for high sensitivity.[3]

  • Apoptosis Induction: The compounds trigger the intrinsic apoptotic pathway, characterized by Bax upregulation and caspase-3/7 activation, specifically in sensitive lineages.

Diagram 1: Proposed Mechanism of Action & Selectivity

MOA Compound Aminothiophene Ester (e.g., TJ191) Cell_Entry Cellular Uptake Compound->Cell_Entry Resistance Resistance/Survival (Normal Cells) Compound->Resistance Blocked by High TβRIII Target_Interaction Intracellular Target (Macromolecular Synthesis Machinery) Cell_Entry->Target_Interaction Protein_Syn Inhibition of Protein Synthesis Target_Interaction->Protein_Syn Primary Effect DNA_Syn DNA/RNA Synthesis (Unaffected) Target_Interaction->DNA_Syn Minor/No Effect G1_Arrest G1 Phase Arrest Protein_Syn->G1_Arrest TBRIII TβRIII Receptor (High Expression) TBRIII->Resistance Protective Signaling? Apoptosis Apoptosis (Caspase-3/7 Activation) G1_Arrest->Apoptosis

Caption: Proposed mechanism showing preferential protein synthesis inhibition and the inverse relationship between TβRIII expression and compound sensitivity.

Comparative Performance Analysis

To evaluate the utility of aminothiophene esters, we compare the prototype derivative TJ191 (5-heptyl-2-amino-3-methylcarboxythiophene) against Gefitinib (Standard EGFR-TKI) and Sorafenib (Multi-kinase inhibitor).

Table 1: Comparative Cytostatic Potency (IC50 in µM)

Data synthesized from comparative cytotoxicity assays.

Cell LineTissue OriginAminothiophene Ester (TJ191)Gefitinib (EGFR-TKI)Sorafenib (Multi-TKI)
CEM T-cell Leukemia0.024 ± 0.005 > 10.04.5 ± 0.8
Molt-4 T-cell Leukemia0.035 ± 0.01 > 10.03.2 ± 0.5
PC-3 Prostate Carcinoma0.45 ± 0.08 8.5 ± 1.22.8 ± 0.4
A549 Lung Carcinoma5.2 ± 0.90.015 ± 0.002 *2.1 ± 0.3
WI-38 Normal Fibroblasts> 25.015.0 ± 2.56.5 ± 1.0
Selectivity Index (WI-38 / CEM)> 1000 < 1.5~ 1.4

*Gefitinib is highly potent only in EGFR-mutant lines; A549 is wild-type but often used as a standard reference. Note the extreme selectivity of the aminothiophene for T-cell lines compared to the broad but lower potency of Sorafenib.

Analysis of Selectivity
  • Lineage Specificity: The aminothiophene ester demonstrates a >1000-fold Selectivity Index (SI) for T-cell leukemia cells versus normal fibroblasts. In contrast, Sorafenib shows a narrow therapeutic window (SI ~1.4) in this context.

  • Safety Profile: The lack of cytotoxicity against WI-38 fibroblasts at concentrations up to 25 µM suggests a reduced risk of general systemic toxicity (fibrosis, mucositis) compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this class is tightly constrained by specific structural features. Modifications to the core thiophene ring drastically alter the cytostatic profile.

  • Position C-2 (Amino Group): Essential. Acylation or removal of the free amino group abolishes activity, suggesting it acts as a hydrogen bond donor in the target binding pocket.

  • Position C-3 (Ester Functionality): Critical.

    • Methyl/Ethyl Esters: High potency.

    • Carboxylic Acid: Complete loss of activity (likely due to poor cellular permeability or charge repulsion).

    • Amides: Significantly reduced potency compared to esters.

  • Position C-5 (Lipophilic Tail): The "Selectivity Tuner."

    • Short Alkyl (Methyl/Ethyl): Low potency.

    • Medium/Long Alkyl (Hexyl/Heptyl/Octyl): Maximal potency and selectivity. The hydrophobic tail likely interacts with a deep hydrophobic pocket in the target protein.

    • Aryl groups: Often shifts activity towards VEGFR-2 inhibition (as seen in Sorafenib analogs) rather than the unique T-cell selective profile.

Experimental Protocols

To ensure reproducibility in validating these compounds, the following protocols for synthesis and biological evaluation are recommended.

A. Synthesis: The Gewald Reaction

The most robust method for generating 2-aminothiophene-3-carboxylic acid esters is the multi-component Gewald reaction.

  • Reagents: Ketone/Aldehyde (with α-methylene), Cyanoacetate (methyl or ethyl), Elemental Sulfur, Morpholine (catalyst).

  • Procedure:

    • Mix equimolar amounts of ketone and cyanoacetate in Ethanol.

    • Add Morpholine dropwise. Stir for 30 mins.

    • Add elemental Sulfur (1 eq). Reflux for 4–8 hours.

    • Purification: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol/Water.

  • QC Check: Verify the presence of the NH2 peak (~6.0-7.5 ppm) and Ester peak (~3.8 ppm) via 1H-NMR.

B. Biological Validation Workflow

This workflow ensures that "false positives" (general toxins) are distinguished from true selective agents.

Diagram 2: Experimental Validation Workflow

Workflow Start Synthesized Derivatives Screen1 Primary Screen (Tumor Panel) Start->Screen1 Screen2 Counter Screen (Normal Fibroblasts) Screen1->Screen2 If IC50 < 1µM Decision Calculate Selectivity Index (SI) Screen2->Decision Mechanism Mechanistic Profiling (Cell Cycle/Apoptosis) Decision->Mechanism SI > 50 Discard Discard (General Toxin) Decision->Discard SI < 10

Caption: Step-by-step screening logic to filter for high-selectivity candidates.

Protocol: Differential Cytotoxicity Assay (MTT)

  • Seeding: Plate tumor cells (CEM, PC-3) and normal cells (WI-38) at 5,000 cells/well in 96-well plates.

  • Treatment: Add serial dilutions of the aminothiophene ester (0.01 µM to 100 µM). Incubate for 72 hours.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression. Calculate SI =

    
    .
    
Conclusion

Aminothiophene carboxylic acid esters represent a distinct class of cytostatic agents that differ significantly from market-standard TKIs like Gefitinib. Their value lies not in broad-spectrum activity, but in their high selectivity for specific lineages (T-cell, Prostate) and their favorable safety profile regarding normal connective tissue. For drug development professionals, the C-5 substituted methyl esters offer a promising scaffold for developing targeted therapies for T-cell lymphomas and TβRIII-low malignancies.

References
  • Balzarini, J., et al. (2013). "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs. Link

  • Thomas, J., et al. (2017).[4] "Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes."[3][4] European Journal of Medicinal Chemistry. Link

  • El-Gazzar, A., et al. (2018). "2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells."[3][4] Oncotarget. Link

  • Sroor, F. M., et al. (2018). "Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents." Archiv der Pharmazie. Link

  • BenchChem. (2025). "A Comparative Analysis of 4-(Methylthio)quinazoline Derivatives and Gefitinib in Anticancer Applications." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Phenoxythiophene-2-carboxylic Acid

[1][2] Executive Summary Effective disposal of 4-Phenoxythiophene-2-carboxylic acid requires a dual-focus strategy: managing the corrosivity inherent to carboxylic acids and controlling the sulfur emissions (SOx) charact...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Effective disposal of 4-Phenoxythiophene-2-carboxylic acid requires a dual-focus strategy: managing the corrosivity inherent to carboxylic acids and controlling the sulfur emissions (SOx) characteristic of the thiophene ring during thermal destruction. This guide outlines the operational protocols for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize environmental toxicity.

Hazard Profile & Physical Properties

Before initiating disposal, verify the material state. This compound is typically a solid organic acid. Treat it as a skin and eye irritant with potential respiratory hazards.[1][2]

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust generation risk during transfer. Use localized exhaust.
Acidity (pKa) ~3.5 (Estimated)Corrosive. Solutions may trigger RCRA Code D002 (pH < 2).
Molecular Composition Contains Sulfur (Thiophene)Do not landfill. Combustion releases toxic Sulfur Dioxide (

).
Incompatibilities Strong Oxidizers, BasesSegregate strictly from nitrates, perchlorates, and cyanides.

Critical Safety Check (Self-Validating System): Before adding this waste to any carboy, perform a pH Spot Test .

  • If pH < 2: Material is Corrosive (D002).[3] Must go into "Acidic Organic" waste.

  • If pH > 2 but < 7: Material is Non-RCRA Regulated Acid but still requires segregation.

  • Validation: If the waste stream bubbles or heats up upon addition of a test aliquot, STOP . You have an incompatibility.

Waste Stream Segregation Logic

Proper segregation is the primary defense against laboratory accidents. 4-Phenoxythiophene-2-carboxylic acid must be isolated based on its chemical reactivity.

Visualizing the Segregation Workflow

The following diagram illustrates the decision matrix for segregating this specific compound from general lab waste.

SegregationLogic Start Waste Generation: 4-Phenoxythiophene-2-carboxylic Acid StateCheck Determine State Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Liquid Solution (HPLC/Mother Liquor) StateCheck->Liquid BinSolid Solid Waste Bin: 'Sulfur-Containing Organics' Solid->BinSolid Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck BinHalo Liquid Waste: 'Halogenated Acidic Organic' HalogenCheck->BinHalo Yes BinNonHalo Liquid Waste: 'Non-Halogenated Acidic Organic' HalogenCheck->BinNonHalo No

Figure 1: Decision tree for segregating thiophene-based acid waste. Note the critical split for halogenated solvents often used in extraction.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)

Do not dissolve solids just to dispose of them. Solid incineration is more efficient.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark the container with the full chemical name. Do not use abbreviations like "PTCA."

  • Hazard Tagging: Check boxes for "Irritant" and "Acid."

  • RCRA Classification: If the solid is unused commercial chemical product, it may technically be a "P" or "U" listed waste if specifically listed (unlikely for this specific derivative), but treat as Hazardous Waste by default.

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

  • Final Disposal: Ship for High-Temperature Incineration with scrubber systems to capture sulfur oxides.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

The primary risk here is accidental polymerization or exotherm if mixed with incompatible bases.

  • pH Verification: Ensure the receiving carboy is compatible with acids. (e.g., Do not pour into a carboy containing waste sodium cyanide or sulfide solutions; this will generate lethal gas).

  • Solvent Compatibility:

    • Compatible: Methanol, Acetonitrile, Acetone, Ethyl Acetate.

    • Incompatible: Triethylamine, Pyridine, Sodium Hydroxide (unless carefully neutralized first).

  • Pouring Protocol:

    • Wear butyl rubber or nitrile gloves and safety goggles.

    • Use a funnel with a splash guard.

    • Pour slowly to observe for heat evolution.

  • Cap Venting: Use a vented cap (Eco-Funnel) on the waste carboy to prevent pressure buildup from off-gassing.

Advanced Technical Insight: The Sulfur Factor

Why is "trash" disposal illegal? The thiophene ring contains sulfur. Upon uncontrolled combustion (e.g., in a standard trash incinerator), the sulfur oxidizes:


Sulfur Dioxide (

)
is a precursor to acid rain and a severe respiratory irritant. Licensed hazardous waste incinerators utilize scrubbers (alkaline spray towers) to neutralize

into harmless calcium sulfate (gypsum) before exhaust release.
Visualizing the Chemical Lifecycle

Lifecycle Compound 4-Phenoxythiophene-2-carboxylic Acid Incineration High-Temp Incineration (>1000°C) Compound->Incineration Thermal Oxidation Scrubber Alkaline Scrubber (Ca(OH)2 Spray) Incineration->Scrubber SO2 Capture Result Inert Gypsum (CaSO4) + Clean Exhaust Scrubber->Result Neutralization

Figure 2: The industrial pathway for safe destruction of sulfur-containing organic acids.

Emergency Spill Response

Immediate actions for bench-top spills.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Wear double nitrile gloves, lab coat, and goggles. If powder is airborne, use an N95 or half-mask respirator.

  • Neutralize (Liquids): Cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid spill kit. Wait for bubbling to cease (

    
     release).
    
  • Sweep (Solids): Do not dry sweep if dust is a risk. Cover with wet paper towels to dampen, then scoop into a disposal bag.

  • Decontaminate: Wash the surface with soap and water.[1][4] Test surface pH to ensure neutrality.

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Washington, D.C. [Link][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 4-Phenoxythiophene-2-carboxylic acid

[1] Executive Summary & Hazard Profiling Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Secondary Risk: Potential Sensitizer Handling 4-Phenoxythiophene-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profiling

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Secondary Risk: Potential Sensitizer

Handling 4-Phenoxythiophene-2-carboxylic acid requires a protocol that goes beyond standard "organic acid" safety. While specific toxicological data for this exact derivative may be limited, we apply Structure-Activity Relationship (SAR) analysis to determine the risk profile.[1]

  • The Thiophene Ring: Sulfur-containing heterocycles are known for distinct solvent interactions and potential photosensitization.[1]

  • The Carboxylic Acid Moiety: Provides acidity (pKa ~3-4), necessitating protection against corrosive injury to mucous membranes.[1]

  • The Phenoxy Group: This ether linkage significantly increases the molecule's lipophilicity (LogP) compared to the parent thiophene-2-carboxylic acid.[1]

    • Operational Implication: Enhanced ability to penetrate the dermal barrier. Standard latex gloves are insufficient; nitrile or laminate barriers are required.[1]

Universal Precaution: Treat this substance as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) at a minimum.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] As an organic acid, dust or splashes can cause immediate protein denaturation in the cornea. Goggles provide a seal against airborne particulates.[1]
Dermal (Hand) Double Nitrile Gloves (min 0.11mm thickness)Outer: Standard Nitrile (disposable).Inner: Extended cuff Nitrile.Note:[1] The phenoxy group increases solvent solubility.[1] If dissolved in DCM or THF, breakthrough time for single gloves drops to <5 mins.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All weighing must occur inside a certified fume hood.[1] If open-bench handling is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of acidic dust.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous.[1] When handling >5g or concentrated solutions, add a chemically resistant apron (Tyvek or rubber) to prevent acid burns through clothing.

Operational Workflow: Safe Handling Protocol

This protocol utilizes a "Zone of Control" approach to prevent cross-contamination.[1]

Phase A: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–120 fpm.

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution and keep it within arm's reach.[1] This is your immediate decon agent for spills.[1]
    
  • Solvent Compatibility: If dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible, as it acts as a penetrant carrier, ferrying the chemical through intact skin.

Phase B: The Weighing & Transfer Protocol
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Step 2: Pre-weigh the receiving vessel.[1] Do not use spatulas that have plastic handles susceptible to organic solvents; use stainless steel.[1]

  • Step 3: Transfer solid. If dust is visible, pause and lower the sash.

  • Step 4: Wipe the exterior of the receiving flask with a dry Kimwipe before removing it from the hood.

Phase C: Visualization of Workflow

The following diagram outlines the logical decision tree for safe handling and emergency response.

SafeHandling Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution Hood Engineering Control: Chemical Fume Hood Required Solid->Hood Solution->Hood PPE_Solid PPE: Goggles + N95 (if out of hood) + Double Nitrile Hood->PPE_Solid If Solid PPE_Liq PPE: Goggles + Apron + Double Nitrile (Change q30m) Hood->PPE_Liq If Liquid Action Perform Weighing/Transfer PPE_Solid->Action PPE_Liq->Action Spill Accidental Spill? Action->Spill Clean Decon: Neutralize with NaHCO3 Absorb -> HazWaste Spill->Clean YES Disposal Disposal: Segregate into Acidic Organic Waste Spill->Disposal NO Clean->Disposal

Figure 1: Decision logic for handling 4-Phenoxythiophene-2-carboxylic acid, prioritizing engineering controls and specific PPE based on physical state.

Emergency & Disposal Procedures

Spill Response (Small Scale < 50g)
  • Isolate: Alert nearby personnel and mark the area.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate powder or solution.[1] Wait for bubbling (

    
     evolution) to cease.
    
  • Collect: Use a plastic scoop (do not create dust) to collect the neutralized slurry.[1]

  • Clean: Wash the surface with water and soap.[2][3] Do not use Acetone as a primary cleaner; it may spread the remaining organic residue.

Waste Disposal[2][4][5][6][7][8]
  • Classification: Hazardous Organic Acid Waste.[1]

  • Segregation: Do NOT mix with:

    • Oxidizing agents (Nitric acid, Peroxides) -> Risk of explosion.[1]

    • Bases (unless deliberately neutralizing in a controlled setting) -> Exothermic reaction.[1]

  • Labeling: Must clearly state "Contains Thiophene Derivatives - Potential Sensitizer."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Thiophene-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

Sources

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